molecular formula C13H15NO2 B1681715 Securinine CAS No. 5610-40-2

Securinine

Cat. No.: B1681715
CAS No.: 5610-40-2
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-WZRBSPASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Securinine is a naturally occurring alkaloid (CAS 5610-40-2, Molecular Formula: C13H15NO2) isolated from plants such as Securinega suffruticosa . It is widely recognized in research for its role as a potent GABA-A receptor antagonist, a mechanism that reduces inhibitory neurotransmission and can induce convulsant effects, making it a compound of interest in neurological studies . Beyond its neuroactive properties, this compound has demonstrated significant anti-cancer potential in scientific research. Recent investigations show it can inhibit cell proliferation and induce apoptosis in various cancer cell lines . A 2025 study highlighted its efficacy against gastric cancer, where it was found to modulate the cell cycle, arrest cells at the G2/M transition, and activate ferroptosis-related iron metabolic pathways by upregulating key genes like HMOX1 and FTH1 . This ability to induce ferroptosis, a form of iron-dependent cell death, positions this compound as a promising candidate for developing novel therapeutic strategies, especially for drug-resistant cancers . This product is supplied with a purity of ≥98.0% and is intended for research purposes only. It is strictly not for human consumption, diagnostic use, or any clinical application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZMSZQQJRKFBP-WZRBSPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate)
Record name Securinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045944
Record name Securinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-40-2
Record name (-)-Securinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5610-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Securinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Securinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Securinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECURININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Securinine: From Folkloric Remedy to Pharmacological Scaffold - A Guide to its Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Securinine is a tetracyclic indolizidine alkaloid that has captivated the scientific community for over six decades.[1][2] First isolated from plants used in traditional medicine, its unique and rigid molecular architecture, featuring a 6-azobicyclo[3.2.1]octane core fused with a piperidine ring and an α,β-unsaturated-γ-lactone, has made it a compelling target for both phytochemical investigation and synthetic chemistry.[1][3] Initially recognized for its potent stimulant effects on the central nervous system (CNS) as a GABA-A receptor antagonist, the scope of this compound's biological activities has expanded to include promising anticancer, neuroprotective, and antifungal properties.[4][5][6]

This technical guide provides a comprehensive exploration of the discovery, natural distribution, and biosynthesis of this compound. It is designed to serve as a foundational resource for researchers, offering insights into the historical context of its discovery, the botanical sources for its isolation, and the intricate biochemical pathways that plants employ for its synthesis.

The Discovery and Structural Elucidation of a Unique Alkaloid

The story of this compound begins in the mid-20th century with phytochemical explorations of the Eurasian flora.

Initial Isolation and Early Investigations

The first isolation of this compound was reported in 1956 by Russian researchers D.A. Murav'eva and A.I. Ban'kovskii.[7][8] They extracted the alkaloid from the leaves and roots of Securinega suffruticosa, a plant with a history of use in traditional medicine.[8][9] Early studies established its molecular formula as C₁₃H₁₅NO₂ and identified key structural features like a lactone moiety through spectroscopic analysis.[8] For its stimulant and antispasmodic properties, this compound nitrate was even marketed as a drug in the USSR, serving as a substitute for strychnine.[7]

The Race to Elucidate a Complex Structure

Despite its isolation and preliminary characterization, the complex, strained tetracyclic structure of this compound remained a puzzle. In the following years, extensive work by Japanese and French research groups was pivotal in fully elucidating its intriguing architecture.[7] Through a combination of chemical degradation methods, spectroscopic analysis (particularly NMR), and ultimately X-ray crystallography and total synthesis, the absolute stereochemistry of this compound was definitively assigned.[8][10] These efforts also led to the discovery of its natural stereoisomers, including allothis compound, virothis compound, and viroallothis compound, which often co-occur in nature.[8][11]

Natural Sources and Distribution

The occurrence of Securinega alkaloids is taxonomically restricted, primarily found within the plant family Phyllanthaceae.[7][8]

Primary Botanical Genera

This compound and its analogs have been isolated from a select group of genera:

  • Flueggea (often cited by its synonym Securinega): This is the most prolific source. Flueggea suffruticosa is the archetypal this compound-producing plant and remains a primary source for its isolation.[5][12][13]

  • Phyllanthus : Several species within this large genus are known to produce this compound. Phyllanthus niruri is a well-documented source of the alkaloid.[14][15]

  • Margaritaria : Alkaloids have been successfully isolated from species such as Margaritaria indica.[16]

  • Breynia : This genus is also recognized as a source of Securinega alkaloids.[7]

Quantitative Distribution in Plant Species

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and even the season.[15] The leaves and roots are generally the most alkaloid-rich parts.[4][9]

Plant SpeciesPlant PartThis compound Content (Approx.)Reference
Flueggea suffruticosaLeaves & TwigsHighest known concentration[1][9][13]
Phyllanthus glaucusShoots (in vitro)Total Alkaloids: 5.82 mg/g DW[17]
Phyllanthus amarusLeavesTotal Alkaloids: 1.59%[17]
Phyllanthus niruriAerial PartsVariable; contains this compound and related alkaloids[14][15][18]

Note: Data represents total alkaloids or highlights the presence of this compound. Direct comparative percentages for this compound across all species are not consistently reported in the literature.

The Biosynthetic Pathway: Nature's Synthetic Strategy

The biosynthesis of the complex securinane skeleton is a remarkable example of enzymatic precision. Isotopic labeling experiments have been fundamental in tracing the origins of its carbon-nitrogen framework.[19]

Primary Precursors: Lysine and Tyrosine

The entire structure of this compound is derived from just two proteinogenic amino acids:

  • L-Lysine : This amino acid is the precursor to the piperidine A-ring. Through a series of enzymatic steps involving decarboxylation and transamination, L-lysine is converted into Δ¹-piperideine, which provides a C₅N unit.[20][21]

  • L-Tyrosine : The remaining C₈ portion of the molecule, which forms the intricate B, C, and D rings, originates from L-tyrosine.[7][19]

Key Biosynthetic Steps

The proposed biosynthetic pathway involves a cascade of elegant chemical transformations:

  • Precursor Formation : L-Lysine is converted to Δ¹-piperideine, and L-tyrosine is metabolized to a key intermediate, likely 4-hydroxyphenylpyruvic acid.[22]

  • Condensation : These two building blocks undergo a condensation reaction, akin to a Mannich reaction, to form the initial C-N bond that links the two precursor pathways.[20]

  • Cyclization & Scaffold Remodeling : A series of intramolecular cyclizations and oxidative rearrangements constructs the tetracyclic core. A key proposed event is the formation of a quinone methide intermediate, which facilitates the crucial ring closures.[19] A pivotal 1,2-amine shift within a neosecurinane intermediate is believed to be responsible for the final securinane skeleton formation.[20]

G cluster_lysine Lysine Pathway cluster_tyrosine Tyrosine Pathway Lysine L-Lysine Piperideine Δ¹-Piperideine (C₅N Unit) Lysine->Piperideine Decarboxylation, Transamination Condensation Condensation (Mannich-type Reaction) Piperideine->Condensation Tyrosine L-Tyrosine Intermediate Tyrosine-derived Intermediate (C₈ Unit) Tyrosine->Intermediate Metabolism Intermediate->Condensation Neosecurinane Neosecurinane Intermediate Condensation->Neosecurinane Initial Cyclization This compound This compound Neosecurinane->this compound Scaffold Remodeling (1,2-Amine Shift)

Caption: Proposed biosynthetic pathway of this compound from L-lysine and L-tyrosine.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from plant material relies on its basic properties as an alkaloid. The following is a generalized, yet detailed, protocol for its extraction from Flueggea suffruticosa.

Rationale of the Method

The protocol is based on a multi-stage process. First, a crude extraction using an organic solvent pulls a wide range of metabolites from the dried plant material. Next, an acid-base liquid-liquid partitioning is employed. Because this compound is basic, it can be protonated and drawn into an aqueous acidic phase, separating it from neutral and acidic compounds. Subsequent basification allows it to be re-extracted into an organic solvent in a more purified form. Finally, chromatographic techniques separate this compound from other co-extracted alkaloids based on polarity.

Step-by-Step Protocol

Step 1: Plant Material Preparation and Extraction

  • Obtain dried leaves and twigs of Flueggea suffruticosa.

  • Grind the plant material into a coarse powder to maximize the surface area for extraction.

  • Macerate or percolate the powdered material (e.g., 1 kg) exhaustively with methanol (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.[23]

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Step 2: Acid-Base Partitioning

  • Resuspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

  • Filter the acidic solution to remove insoluble residues.

  • Transfer the filtrate to a separatory funnel and wash it with an immiscible organic solvent like dichloromethane (DCM) or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layer.

  • Carefully basify the aqueous layer to a pH of 9-10 using ammonium hydroxide (NH₄OH).

  • Extract the now-basic aqueous solution multiple times with DCM. The deprotonated this compound will move into the organic DCM layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

Step 3: Chromatographic Purification

  • Subject the crude alkaloid fraction to column chromatography over silica gel.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform to methanol (e.g., 100:0 to 95:5 CHCl₃:MeOH).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). This compound typically appears as a distinct spot.

  • Combine the fractions containing pure this compound.

Step 4: Recrystallization

  • For final purification, recrystallize the combined fractions from a suitable solvent system, such as acetone-hexane.[23]

  • Dissolve the solid in a minimal amount of hot acetone and add hexane dropwise until slight turbidity appears.

  • Allow the solution to cool slowly, promoting the formation of pure this compound crystals.

  • Collect the crystals by filtration and dry them under a vacuum.

G Start Powdered Plant Material (Flueggea suffruticosa) Extract Methanol Extraction Start->Extract Concentrate1 Concentrate (Crude Extract) Extract->Concentrate1 Acidify Acid-Base Partitioning: 1. Dissolve in aq. HCl 2. Wash with DCM Concentrate1->Acidify Basify 3. Basify with NH₄OH 4. Extract with DCM Acidify->Basify Concentrate2 Concentrate (Crude Alkaloid Fraction) Basify->Concentrate2 Column Silica Gel Column Chromatography Concentrate2->Column Fractions Collect & Monitor Fractions (TLC Analysis) Column->Fractions Recrystallize Recrystallization (Acetone-Hexane) Fractions->Recrystallize End Pure Crystalline This compound Recrystallize->End

Caption: Experimental workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a testament to the chemical ingenuity of the natural world. From its discovery in a traditional medicinal plant to the elucidation of its complex structure and biosynthetic origins, it has provided a rich field of study for chemists and biologists alike. The continued investigation into its natural sources and the development of efficient isolation protocols are crucial for supplying the necessary material for further pharmacological research. As scientists continue to explore the therapeutic potential of this compound and its derivatives, from neuroprotection to oncology, a deep understanding of its natural history remains the bedrock upon which future innovations will be built.[1]

References

A Comprehensive Technical Guide to Securinega suffruticosa as a Source of Securinine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securinega suffruticosa, a plant with a rich history in traditional medicine, particularly in China and Russia, stands as the principal natural source of the tetracyclic indolizidine alkaloid, securinine.[1][2] This unique compound has garnered significant scientific interest due to its diverse and potent pharmacological activities, including neurostimulatory and anticancer properties.[3][4][5] this compound's primary mechanism of action involves its function as a gamma-aminobutyric acid (GABA) receptor antagonist, which underpins its effects on the central nervous system.[6][7][8] This guide provides an in-depth exploration of Securinega suffruticosa as a source of this compound, covering the botanical aspects, advanced extraction and purification protocols, analytical quantification methodologies, and a detailed overview of its pharmacological landscape. The objective is to equip researchers and drug development professionals with the critical knowledge required to harness the therapeutic potential of this promising natural product.

Introduction: The Botanical and Chemical Significance of Securinega suffruticosa

Securinega suffruticosa, also known as Flueggea suffruticosa, is a deciduous shrub belonging to the family Phyllanthaceae.[1] It is widely distributed in sunny slopes, thickets, and broad-leaved forests, with notable populations in Inner Mongolia and the Daxinganling area of Heilongjiang Province in China.[9] Traditionally, various parts of the plant, especially the leaves and roots, have been utilized in herbal medicine.[6][10]

The key bioactive constituent of S. suffruticosa is this compound (C₁₃H₁₅NO₂), a tetracyclic alkaloid first isolated in 1956.[1][3][4][6] It belongs to a class of compounds known as the Securinega alkaloids, which are characterized by a rigid, cage-like structure.[4] The concentration of this compound in the plant varies, with the highest levels typically found during the flowering period.[9] Beyond this compound, S. suffruticosa also produces a variety of other alkaloids, flavonoids, tannins, and lipids.[5][11]

Biosynthesis of this compound

The biosynthesis of the complex tetracyclic structure of this compound has been a subject of scientific inquiry. Isotopic labeling experiments have revealed that the piperidine ring (Ring A) of this compound is derived from lysine, while the C and D rings originate from tyrosine.[4] Lysine is converted to cadaverine, which then forms the 1-piperideine precursor to the A ring.[12] The biosynthesis of Securinega alkaloids can undergo oxidative diversifications, leading to a range of related natural products with modifications on the piperidine core.[13][14]

Extraction of this compound from Securinega suffruticosa

The efficient extraction of this compound from the plant matrix is the foundational step in its isolation and purification. The choice of methodology is critical to maximize yield and purity while minimizing the co-extraction of undesirable compounds.

Plant Material Preparation

For optimal extraction efficiency, the aerial parts (twigs and leaves) of S. suffruticosa are typically used.[1] The plant material should be dried to reduce moisture content, which can interfere with solvent penetration. A common practice is to dry the material in an oven at a controlled temperature, for instance, 80°C, followed by grinding into a coarse powder to increase the surface area for solvent interaction.[15]

Solvent Extraction Methodologies

A variety of solvent-based extraction techniques can be employed, with the selection often depending on the scale of operation and available equipment.

3.2.1. Maceration and Percolation: These are conventional methods involving the soaking of the powdered plant material in a suitable organic solvent. Methanol is a commonly used solvent for this purpose.[1] The process is typically repeated multiple times to ensure exhaustive extraction. The combined extracts are then concentrated under reduced pressure.

3.2.2. Ultrasonic-Assisted Extraction (UAE): UAE is a modern and efficient technique that utilizes the energy of ultrasonic waves to enhance solvent penetration and mass transfer. A patented method describes a continuous reverse-flow ultrasonic extraction in an acidic solution, which has the advantages of being a simple process with low energy consumption and short extraction times, making it suitable for industrial-scale production.[15]

Experimental Protocol: Ultrasonic-Assisted Extraction [15]

  • Preparation: Dry the branches and leaves of Securinega suffruticosa in a drying oven at 80°C. Grind the dried material and sieve it through a 60-mesh sieve.

  • Extraction: Perform continuous reverse-flow ultrasonic extraction of the powdered plant material in an acidic solution.

  • Neutralization: Neutralize the acidic extract with an alkali.

  • Initial Purification: Pass the neutralized solution through a macroporous adsorptive resin column.

  • Elution: Elute the this compound from the resin using an ammonia-ethanol solution.

  • Concentration and Crystallization: Concentrate the eluate under reduced pressure to approximately one-fifth of its original volume. Cool the concentrated solution to induce crystallization.

  • Recrystallization: Filter the crystals and recrystallize them twice from 80% ethanol to obtain pure, yellow, needle-like crystals of this compound.

Purification of this compound

The crude extract obtained from the initial extraction process contains a mixture of alkaloids and other plant metabolites. Therefore, a multi-step purification strategy is necessary to isolate this compound to a high degree of purity.

Acid-Base Partitioning

This classical technique is highly effective for the separation of basic alkaloids like this compound from neutral and acidic compounds.

Experimental Protocol: Acid-Base Partitioning [1]

  • Acidification: Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and filter to remove insoluble material.

  • Washing: Wash the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

  • Basification: Basify the acidic aqueous layer with a base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10. This converts the protonated alkaloid salts back to their free base form.

  • Extraction of Free Base: Extract the basified solution with a chlorinated organic solvent like dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Techniques

Chromatography is indispensable for the final purification of this compound. A combination of different chromatographic methods is often employed to achieve the desired purity.

4.2.1. Column Chromatography: Column chromatography using silica gel is a common method for the initial fractionation of the crude alkaloid mixture. A gradient elution system, typically with chloroform and methanol, is used to separate the compounds based on their polarity.[1]

4.2.2. Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is frequently used with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid.[1]

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification plant_material Powdered S. suffruticosa extraction Solvent Extraction (e.g., Methanol or Acidic UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_wash Acidic Wash (2% HCl) crude_extract->acid_wash base_extraction Basification (pH 9-10) & Organic Extraction acid_wash->base_extraction crude_alkaloids Crude Alkaloid Fraction base_extraction->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Analytical Quantification of this compound

Accurate and sensitive analytical methods are crucial for the quantification of this compound in biological matrices and for quality control purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantitative determination of this compound due to its high sensitivity and specificity.

Validated LC-MS/MS Method for this compound in Mouse Plasma [16][17]

  • Sample Preparation: Salting-out assisted liquid-liquid extraction using cold acetonitrile (-20°C) and 2.00 M ammonium acetate.

  • Chromatographic Separation:

    • Column: Gemini Nx C18 column.

    • Mobile Phase: 40% acetonitrile and 60% 10.0 mM ammonium acetate.

    • Flow Rate: 0.200 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Transitions:

      • This compound: m/z 218.1 → 84.1.

      • Internal Standard (IS): m/z 204.1 → 70.2.

  • Method Performance:

    • Lower Limit of Quantitation (LLOQ): 0.600 ng/mL.

    • Linear Range: Up to 600 ng/mL.

    • Accuracy (%RE): ≤ ±6%.

    • Precision (%CV): ≤ 6%.

ParameterValue
Analytical Technique LC-MS/MS
Sample Matrix Mouse Plasma
LLOQ 0.600 ng/mL
Linear Range 0.600 - 600 ng/mL
Intra- and Inter-run Accuracy ≤ ±6%
Intra- and Inter-run Precision ≤ 6%
Table 1: Performance characteristics of a validated LC-MS/MS method for this compound quantification.[16][17]

Pharmacological Activities and Therapeutic Potential of this compound

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for drug development.[3]

Neurostimulatory Effects

The most well-characterized pharmacological effect of this compound is its stimulation of the central nervous system.[5][18] This activity is primarily attributed to its role as a potent antagonist of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.[7][8] By blocking GABAergic inhibition, this compound leads to increased neuronal excitability. This mechanism is similar to that of strychnine, although this compound has a different toxicity profile.[8][19] Its neurostimulatory properties have led to its clinical use in some countries for neurological conditions like amyotrophic lateral sclerosis (ALS), poliomyelitis, and multiple sclerosis.[2]

Anticancer Activity

Recent research has highlighted the significant anticancer potential of this compound against various cancer cell lines.[3][6]

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in cancer cells, including human breast cancer (MCF-7), promyelocytic leukemia (HL-60), and colon cancer cells.[3][6]

  • Cell Cycle Arrest: It can cause cell cycle arrest, for instance, at the G2/M phase in p53 knockout colon cancer cells.[3]

  • Modulation of Signaling Pathways: The anticancer effects of this compound are mediated through the modulation of key signaling pathways. It has been shown to downregulate the PI3K/AKT/mTOR pathway, which is often overactive in cancer.[3][20] It also upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[20]

  • Induction of Ferroptosis: In gastric cancer cells, this compound has been found to induce ferroptosis, a form of iron-dependent cell death.[21]

G cluster_cancer Anticancer Effects This compound This compound pi3k_akt_mtor PI3K/AKT/mTOR Pathway (Downregulation) This compound->pi3k_akt_mtor apoptosis Apoptosis Induction (↑Bax, ↓Bcl-2, ↑Caspases 3/7) This compound->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) This compound->cell_cycle_arrest ferroptosis Ferroptosis Induction This compound->ferroptosis

Caption: Key anticancer mechanisms of this compound.

Other Pharmacological Activities
  • Antimalarial and Antibacterial Activity: this compound has demonstrated moderate antimalarial and antibacterial properties in vitro.[3][6]

  • Immunostimulatory Effects: It has been observed to have an immunostimulatory effect, potentially through the activation of macrophages and stimulation of cytokine production.[7]

  • Neuroprotective Effects: Studies have suggested that this compound may have neuroprotective effects, for instance, by reducing the inflammatory response in glial cells, which could be beneficial in conditions like Alzheimer's disease.[3][20]

Toxicology and Safety Considerations

While this compound holds therapeutic promise, it is essential to consider its toxicological profile.

  • Acute Toxicity: In toxic doses, this compound can induce powerful tonic convulsions, similar to strychnine, which can lead to respiratory arrest.[19] The lethal dose (LD50) varies depending on the animal species and the route of administration.[19]

  • Side Effects: Potential side effects of this compound nitrate include gastrointestinal disturbances, and at higher doses, neurological symptoms such as headaches, dizziness, and seizures.[18] It may also cause an increase in heart rate and blood pressure.[22]

  • Contraindications: Due to its neurostimulatory effects, this compound is contraindicated in individuals with a history of seizure disorders.[18]

Conclusion and Future Directions

Securinega suffruticosa is a valuable and readily available natural source of this compound, a unique alkaloid with a wide array of promising pharmacological activities. The development of efficient and scalable extraction and purification protocols is key to unlocking its therapeutic potential. While its neurostimulatory effects have been clinically utilized, the growing body of evidence for its anticancer activity opens up new avenues for drug development. Future research should focus on optimizing its therapeutic index, potentially through the synthesis of analogues with improved safety profiles and enhanced efficacy. Further elucidation of its complex mechanisms of action will also be crucial for its successful translation into novel therapies for a range of diseases.

References

The Architecture of Nature's Intricate Scaffolds: A Technical Guide to the Biosynthesis of Securinine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Securinine Core

The Securinega alkaloids, a family of plant-derived secondary metabolites, have captivated chemists and pharmacologists for decades.[1][2] At the heart of this family lies this compound, a tetracyclic compound featuring a unique and rigid azabicyclo[3.2.1]octane system fused to a butenolide ring.[1] First isolated in 1956, this compound and its analogues, found predominantly in plants of the Phyllanthaceae family, exhibit a compelling spectrum of biological activities, including potent effects on the central nervous system and promising anticancer properties.[1][3] Understanding the biosynthetic pathway of these complex molecules is not merely an academic exercise; it provides a blueprint for biomimetic synthesis, unlocks pathways for metabolic engineering to enhance production, and reveals novel enzymatic tools for broader applications in synthetic chemistry. This guide offers an in-depth exploration of the elegant and recently illuminated pathway that nature employs to construct the this compound scaffold.

The Convergent Pathway: Weaving Together Lysine and Tyrosine

Early isotopic labeling experiments laid the foundational knowledge for the biosynthesis of this compound, establishing that its tetracyclic core is assembled from two primary amino acid precursors: L-lysine and L-tyrosine.[1] These classic tracer studies confirmed that the piperidine ring (Ring A) originates from lysine, while the C/D ring system is derived from tyrosine.[1] However, the precise sequence of events and the key intermediates that bridge these precursors remained elusive for many years. Recent breakthroughs, particularly the integration of biomimetic synthesis with advanced analytical methods like single-cell transcriptomics, have unveiled a sophisticated and elegant convergent pathway.[4][5]

The biosynthesis begins with the independent processing of both amino acids to form two key building blocks:

  • From L-Lysine: The journey from L-lysine involves a decarboxylation to form cadaverine, which is subsequently oxidized and cyclized to yield the reactive imine, Δ¹-piperideine . This C₅N unit forms the foundational piperidine ring of the alkaloid.[6]

  • From L-Tyrosine: The aromatic amino acid L-tyrosine undergoes a more complex series of transformations to produce menisdaurilide , the key C₉ component.[7]

The convergence of these two pathways occurs in a crucial condensation reaction. Δ¹-piperideine reacts with menisdaurilide to form a [2.2.2]-bicyclic intermediate scaffold known as a neosecurinane (e.g., (-)-virosine A).[4][6] This initial cyclization sets the stage for the most remarkable and unexpected step in the entire sequence.

A Masterstroke of Enzymatic Catalysis: Sulfotransferase-Mediated Scaffold Remodeling

For years, the mechanism by which the thermodynamically less stable [2.2.2] neosecurinane scaffold was converted into the characteristic [3.2.1] securinane scaffold was a subject of speculation. The answer, discovered through chemically guided transcriptomics, was a novel and unexpected role for a common class of enzymes.[4]

The key transformation is a sulfotransferase-mediated 1,2-amine shift .[4][6] This remarkable rearrangement remodels the entire bicyclic core of the molecule. This discovery was profound because sulfotransferases are typically known for their role in secondary metabolism as "tailoring" enzymes, adding sulfate groups to increase solubility or modify bioactivity.[8][9] In this compound biosynthesis, the sulfotransferase acts as a key mediator of scaffold remodeling, a previously unobserved function for this enzyme class, showcasing nature's enzymatic versatility.[4] This step yields the core [3.2.1] bicyclic system of allothis compound, which can then be epimerized to this compound.[10]

The overall biosynthetic workflow can be visualized as a multi-stage process, beginning with primary metabolism and culminating in the formation of the complex tetracyclic alkaloid.

This compound Biosynthesis Workflow cluster_precursors Precursor Synthesis cluster_intermediates Key Intermediate Formation cluster_assembly Scaffold Assembly & Remodeling cluster_final Final Products Lysine L-Lysine Piperideine Δ¹-Piperideine Lysine->Piperideine Multiple Enzymatic Steps Tyrosine L-Tyrosine Menisdaurilide Menisdaurilide Tyrosine->Menisdaurilide Multiple Enzymatic Steps Neosecurinane Neosecurinane Scaffold ([2.2.2] Bicyclic Core) Piperideine->Neosecurinane Condensation Menisdaurilide->Neosecurinane Securinane Securinane Scaffold ([3.2.1] Bicyclic Core) Neosecurinane->Securinane Sulfotransferase-Mediated 1,2-Amine Shift Allothis compound Allothis compound Securinane->Allothis compound This compound This compound Allothis compound->this compound Epimerization

Caption: High-level workflow of this compound biosynthesis.

The Core Chemical Transformations: A Closer Look

The biosynthetic pathway to this compound is a testament to enzymatic precision, involving several key chemical transformations that are challenging to replicate in traditional organic synthesis.

This compound Biosynthesis Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Amine Oxidase + Cyclization Condensation Vinylogous Mannich-type Reaction Piperideine->Condensation Tyrosine L-Tyrosine Menisdaurilide Menisdaurilide Tyrosine->Menisdaurilide Multi-step Enzymatic Cascade Menisdaurilide->Condensation Neosecurinane (-)-Virosine A (Neosecurinane) Condensation->Neosecurinane Rearrangement Sulfotransferase-Mediated 1,2-Amine Shift Neosecurinane->Rearrangement Allothis compound Allothis compound (Securinane) Rearrangement->Allothis compound This compound This compound Allothis compound->this compound Epimerization at C2

Caption: Key intermediates and transformations in the this compound biosynthetic pathway.

Late-Stage Diversification: The Role of BBE-like Enzymes

Nature does not stop at a single molecule. The core securinane scaffold serves as a template for further diversification, creating a suite of related alkaloids. A key enzyme class involved in this late-stage modification is the Berberine Bridge Enzyme (BBE)-like family. For instance, the enzyme FsBBE has been identified to catalyze the condensation of allothis compound with molecules like L-ascorbic acid.[11][12] This reaction proceeds through an enamine intermediate, which acts as a branching point for derivatization at the C-2 and C-3 positions, expanding the chemical diversity of the Securinega alkaloids produced by the plant.[11]

Experimental Validation: The Power of Isotopic Labeling

The elucidation of this complex pathway would be impossible without empirical evidence. Isotopic labeling studies, a cornerstone of biosynthetic research, have been pivotal in verifying the precursors and tracing their journey into the final this compound molecule.[13][14][15]

Causality Behind Experimental Choices

The choice of ¹⁴C and ³H dual-labeled lysine in early experiments was a strategic one. By placing labels on both the carbon skeleton (¹⁴C) and at a specific, non-exchangeable proton position (³H on C-6), researchers could track not only the incorporation of the carbon backbone but also deduce the stereochemistry and mechanism of the cyclization reactions.[6] The retention or loss of the tritium label provides critical information about which C-H bonds are broken during the enzymatic steps.

Data from Isotopic Feeding Studies

The following table summarizes the key findings from a seminal dual-labeling study that provided definitive evidence for the incorporation of lysine into this compound. The experiment involved feeding Securinega suffruticosa with [RS-6-³H;6-¹⁴C]-L-lysine and analyzing the resulting radioactivity in the isolated this compound.

ParameterPrecursor ([RS-6-³H;6-¹⁴C]-L-lysine)Isolated this compoundInterpretation
³H:¹⁴ C Ratio 8.1 ± 0.18.0 ± 0.5The near-identical ratio indicates that the tritium on C-6 of lysine was fully retained during the biosynthesis.[6]
Conclusion This result is crucial, as it demonstrates that the ε-amino group of lysine provides the nitrogen atom for the piperidine ring and that the C-6 hydrogen is not lost, constraining the possible enzymatic mechanisms for ring formation.[6]

Data adapted from Golebiewski, W. M., Horsewood, P., & Spenser, I. D. (1976). Biosynthesis of this compound: the mode of incorporation of lysine. Journal of the Chemical Society, Chemical Communications.[6]

A Self-Validating System: Experimental Protocol for Isotopic Labeling

The protocol below outlines a generalized, self-validating workflow for a stable isotope (e.g., ¹³C) feeding experiment in a plant system, adapted for the study of this compound biosynthesis.

Objective: To confirm the incorporation of L-lysine into the this compound scaffold.

Materials:

  • Flueggea suffruticosa plants

  • [U-¹³C₆]-L-lysine (uniformly ¹³C-labeled lysine)

  • Unlabeled L-lysine (for control)

  • Sterile water, feeding solutions, and administration equipment (e.g., hydroponic system or stem-wick feeding)

  • Liquid Nitrogen

  • Solvents for extraction (e.g., methanol, chloroform)

  • Solid Phase Extraction (SPE) cartridges for purification

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Plant Acclimatization: Grow healthy F. suffruticosa plants in a controlled environment (greenhouse or growth chamber) for 1-2 weeks to acclimatize.

  • Precursor Administration (The Experiment):

    • Experimental Group: Prepare a sterile aqueous solution of [U-¹³C₆]-L-lysine. Administer this solution to a set of plants. A common method is to add it to the hydroponic medium or to feed it directly into the stem via a wick.

    • Control Group: Administer an identical solution containing an equimolar amount of unlabeled L-lysine to a separate set of control plants. This control is critical to account for the natural abundance of ¹³C and any background signals in the mass spectrometer.

  • Incubation: Allow the plants to metabolize the precursor for a defined period (e.g., 24, 48, or 72 hours). This timing may need to be optimized based on preliminary experiments.

  • Harvesting and Quenching: At the end of the incubation period, harvest the relevant plant tissues (e.g., roots and stems). Immediately flash-freeze the tissue in liquid nitrogen to quench all enzymatic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder.

    • Perform a solvent extraction (e.g., with 80% methanol) to isolate the alkaloids and other small molecules.

    • Centrifuge to remove solid debris and collect the supernatant.

  • Purification:

    • Partially purify the crude extract using SPE to remove highly abundant primary metabolites and chlorophyll.

    • Further purify the alkaloid fraction using semi-preparative HPLC to isolate this compound.

  • Analysis (The Validation):

    • Analyze the purified this compound from both the experimental and control groups via high-resolution LC-MS.

    • Expected Result: The mass spectrum of this compound (C₁₃H₁₅NO₂) from the control group will show a prominent peak at the expected monoisotopic mass (m/z [M+H]⁺ ≈ 218.1176).

    • Validation Point: The mass spectrum of this compound from the ¹³C-fed group should show a distinct peak shifted by +6 mass units (from the six ¹³C atoms of lysine), at m/z [M+H]⁺ ≈ 224.1378. The presence of this M+6 peak is definitive proof that the entire carbon skeleton of lysine was incorporated into the this compound molecule.

This entire protocol acts as a self-validating system. The control group establishes the baseline, and the observation of the predicted mass shift in the experimental group provides unambiguous, verifiable evidence of precursor incorporation.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a landmark achievement, blending classical tracer studies with modern genomics and synthetic chemistry. The discovery of a sulfotransferase as a key scaffold-remodeling enzyme opens up new avenues of research into the evolution of enzymatic function and provides a novel tool for biocatalysis. For drug development professionals, this detailed understanding offers several opportunities:

  • Metabolic Engineering: Overexpression of key enzymes, like the sulfotransferase, in heterologous systems (e.g., yeast or Nicotiana benthamiana) could lead to sustainable and scalable production of this compound and its intermediates.[16]

  • Biomimetic Synthesis: The biosynthetic pathway provides a validated roadmap for developing more efficient and stereoselective total syntheses of these valuable alkaloids.[7][17]

  • Novel Compound Generation: Using pathway intermediates and promiscuous enzymes, it may be possible to generate novel this compound analogues with improved therapeutic properties.

The journey to understand this compound biosynthesis is a compelling example of how scientific inquiry, driven by technological advancement, can unravel nature's most complex chemical puzzles, providing both fundamental knowledge and practical applications for the future of medicine and biotechnology.

References

The Architectural Intricacy of (-)-Securinine: A Deep Dive into its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Securinine, a tetracyclic alkaloid first isolated from Securinega suffruticosa, stands as a molecule of significant interest in the fields of natural product chemistry and pharmacology.[1] Its unique and rigid polycyclic framework, coupled with its biological activity as a GABA-A receptor antagonist, has made it a compelling target for synthetic chemists and a scaffold for the development of novel therapeutics.[2][3] This in-depth technical guide provides a detailed exploration of the chemical structure and absolute stereochemistry of (-)-securinine, offering field-proven insights for professionals engaged in its study and application.

The Tetracyclic Core: An Unconventional Assembly

(-)-Securinine possesses a distinctive tetracyclic core structure, systematically named (1S,2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one.[2][4][5] This architecture is built upon an azabicyclo[3.2.1]octane system (rings B and C) fused with a piperidine ring (ring A) and a butenolide moiety (ring D).[1][6] The compact and strained nature of this fused ring system is a key determinant of its chemical reactivity and biological function.

A visual representation of the planar structure and atom numbering of (-)-securinine is provided below.

Figure 1. Planar structure and atom numbering of (-)-securinine.

The Essence of Chirality: Absolute Stereochemistry of (-)-Securinine

The biological activity and molecular recognition of (-)-securinine are intrinsically linked to its precise three-dimensional arrangement. The molecule contains three stereogenic centers, the absolute configurations of which have been unequivocally established through a combination of chiroptical studies, total synthesis, and X-ray crystallography.

The absolute configuration of (-)-securinine is defined by the Cahn-Ingold-Prelog (CIP) priority rules as:

  • C2: S

  • C7: R

  • C9: S

Therefore, the complete and unambiguous IUPAC name for the naturally occurring enantiomer is (1S,2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one .[2][4][5]

The biosynthesis of securinine from L-lysine and L-tyrosine is the origin of its specific stereochemistry in nature.[1] The enzymatic processes involved in the cyclization and formation of the tetracyclic skeleton proceed with high stereoselectivity, yielding exclusively the (-)-enantiomer.

Definitive Proof: Crystallographic and Spectroscopic Elucidation

The determination of the intricate structure and stereochemistry of (-)-securinine is a landmark in natural product chemistry, achieved through the synergistic application of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray diffraction analysis of this compound hydrobromide provided the first definitive proof of its molecular structure and absolute stereochemistry.[7] The crystallographic data revealed the precise bond lengths, bond angles, and torsional angles, confirming the strained, cage-like architecture.

Key findings from the X-ray analysis of this compound include the conformation of its constituent rings.[8] The piperidine ring (Ring A) adopts a regular chair conformation in the free base, while the five-membered ring (Ring B) exists in a twist form with a tendency towards an envelope conformation.[8] The butenolide ring (Ring D) is largely planar.[8]

Table 1: Selected Crystallographic Parameters for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.545 (2)
b (Å)10.534 (3)
c (Å)13.567 (4)
α (°)90
β (°)90
γ (°)90

Note: Data corresponds to the free base of this compound.[8]

NMR Spectroscopy: Mapping Connectivity and Relative Stereochemistry

1H and 13C NMR spectroscopy are indispensable tools for the structural analysis of (-)-securinine in solution. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecular connectivity.

Table 2: 1H and 13C NMR Spectroscopic Data for (-)-Securinine in CDCl3

PositionδC (ppm)δH (ppm), J (Hz)
257.93.25 (m)
325.81.80-1.95 (m)
417.31.50-1.65 (m)
531.52.00-2.15 (m)
666.02.80 (m), 2.35 (m)
765.33.05 (m)
8--
982.55.20 (s)
10--
11171.8-
12117.15.85 (d, J = 6.0)
13161.77.30 (d, J = 6.0)
14--
15--

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.[9]

Furthermore, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the relative stereochemistry. NOESY experiments reveal through-space correlations between protons that are in close proximity, providing definitive evidence for the spatial arrangement of substituents. Key NOESY correlations in (-)-securinine would confirm the cis-fusion of the B/C rings and the relative orientations of the protons on the stereogenic centers. For instance, a NOESY correlation between H-2 and H-6a would support their spatial proximity.[3]

noesy_correlation cluster_this compound (-)-Securinine Core H-2 H-2 H-6a H-6a H-2->H-6a NOE H-7 H-7 H-12 H-12 H-7->H-12 NOE H-9 H-9 H-9->H-12 NOE

Figure 2. Key hypothetical NOESY correlations in (-)-securinine.

Experimental Protocols: Isolation and Characterization

The isolation and purification of (-)-securinine from its natural sources, such as Securinega suffruticosa, is a critical first step for its study and utilization. The following outlines a generalized workflow for its extraction and purification.

isolation_workflow start Plant Material (Securinega suffruticosa) extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography (e.g., Silica Gel or Alumina) crude_alkaloids->chromatography purified_fraction Purified this compound Fraction chromatography->purified_fraction crystallization Crystallization (e.g., from Ethanol) purified_fraction->crystallization final_product Pure (-)-Securinine Crystals crystallization->final_product

Figure 3. Generalized workflow for the isolation of (-)-securinine.

Step-by-Step Methodology for Isolation
  • Extraction: Dried and powdered plant material is extracted with an organic solvent like methanol or ethanol, either by maceration at room temperature or using a Soxhlet apparatus for exhaustive extraction.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base workup to separate the basic alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the liberated alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).

  • Chromatographic Purification: The crude alkaloid fraction is purified by column chromatography. Silica gel is a common stationary phase, with a gradient elution system of increasing polarity, such as a mixture of chloroform and methanol.

  • Crystallization: The fractions containing pure (-)-securinine, as determined by thin-layer chromatography (TLC), are combined and the solvent is evaporated. The residue is then recrystallized from a suitable solvent, such as ethanol, to yield pure crystalline (-)-securinine.

Conclusion

The chemical structure and stereochemistry of (-)-securinine represent a fascinating example of nature's ability to construct complex and biologically active molecules. Its rigid, tetracyclic framework and well-defined absolute stereochemistry are key to its potent pharmacological properties. A thorough understanding of its three-dimensional architecture, confirmed through rigorous spectroscopic and crystallographic analysis, is fundamental for researchers and scientists working on the synthesis of its analogs, the elucidation of its mechanism of action, and the development of new therapeutic agents based on this unique natural product scaffold.

References

Securinine as a GABA-A Receptor Antagonist: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of securinine, a plant-derived alkaloid, and its mechanism of action as a γ-aminobutyric acid type A (GABA-A) receptor antagonist. We will explore the molecular interactions between this compound and the GABA-A receptor, the functional consequences of this antagonism, and the experimental methodologies used to characterize these effects. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABAergic neurotransmission and the utility of this compound as a research tool and potential therapeutic agent.

Section 1: Introduction to the GABA-A Receptor

The Central Role of GABAergic Inhibition in the CNS

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS)[1][2]. The delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for maintaining normal brain function[3]. GABAergic signaling is crucial for controlling neuronal excitability, and its dysregulation is implicated in numerous neurological and psychiatric disorders[1][2].

Molecular Architecture of the GABA-A Receptor Ion Channel

GABA-A receptors are ligand-gated ion channels that are permeable to chloride and bicarbonate ions[3][4]. These receptors are heteropentameric protein complexes assembled from a diverse array of 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3)[1][2]. This subunit heterogeneity gives rise to a vast number of receptor isoforms with distinct physiological and pharmacological properties[1][2]. The most common isoform in the brain consists of two α, two β, and one γ subunit[1][2]. The binding of GABA to its sites, typically located at the interface between α and β subunits, triggers a conformational change that opens the central ion pore, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane[4][5].

Pharmacology of the GABA-A Receptor: Agonists, Antagonists, and Modulators

The GABA-A receptor possesses multiple binding sites that can be targeted by a wide range of pharmacological agents[6]. These include:

  • Orthosteric agonists: (e.g., muscimol) which bind to the same site as GABA and activate the receptor[4].

  • Orthosteric antagonists: (e.g., bicuculline) which bind to the GABA site and prevent its activation[4][7].

  • Allosteric modulators: (e.g., benzodiazepines, barbiturates, neurosteroids) which bind to sites distinct from the GABA binding site and can potentiate or inhibit receptor function[6].

Section 2: this compound: A Plant-Derived Alkaloid with Potent CNS Activity

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic alkaloid with a bridged-ring system[8]. Its chemical formula is C13H15NO2 and it has a molecular weight of 217.26 g/mol . The rigid, conformationally restrained structure of this compound is key to its biological activity.

Botanical Source and Historical Context

This compound is the major alkaloid isolated from the roots and leaves of plants of the Securinega genus, such as Securinega suffruticosa[9]. It has been used in traditional medicine and has been investigated for its stimulant effects on the central nervous system.

Section 3: Core Mechanism of Action: this compound as a GABA-A Receptor Antagonist

Evidence for Competitive Antagonism at the GABA Binding Site

Studies have shown that this compound and its analogue, dihydrothis compound, act as selective antagonists at GABA-A receptors[8]. Evidence for this comes from radioligand binding assays, which demonstrate that this compound can inhibit the binding of [3H]GABA to rat brain membranes[8]. This suggests that this compound directly competes with GABA for its binding site on the receptor complex. Furthermore, this compound's ability to inhibit GABA-stimulated benzodiazepine binding further supports its action at the GABA-A receptor[8].

Functional Consequences of this compound Binding: Inhibition of GABA-Induced Chloride Currents

The binding of this compound to the GABA-A receptor blocks the normal inhibitory action of GABA[8]. Electrophysiological studies on neurons have confirmed that this compound effectively blocks the inhibitory effects of GABA, while having no impact on the inhibitory action of glycine, demonstrating its selectivity for the GABAergic system[8]. This blockade of GABA-induced chloride currents leads to a reduction in neuronal inhibition, resulting in a state of hyperexcitability in the CNS. This mechanism underlies the convulsant properties of this compound observed in animal studies[8].

Subunit Selectivity and Differential Effects on GABA-A Receptor Isoforms

While the antagonist action of many GABA-A receptor antagonists like bicuculline is largely independent of subunit composition, there can be some nuances[10]. The vast heterogeneity of GABA-A receptor isoforms presents the possibility that this compound may exhibit some degree of selectivity for certain subunit combinations. Further research is needed to fully elucidate the subunit-dependent effects of this compound, which could have significant implications for its potential therapeutic applications.

Comparative Analysis with Other GABA-A Receptor Antagonists

This compound is often compared to other classical GABA-A receptor antagonists, namely bicuculline and picrotoxin.

AntagonistMechanism of ActionBinding SiteEffect on GABA-induced Current
This compound Competitive AntagonistGABA binding siteBlocks channel opening
Bicuculline Competitive AntagonistGABA binding siteBlocks channel opening
Picrotoxin Non-competitive AntagonistIon channel poreBlocks open channel

While both this compound and bicuculline are competitive antagonists, some studies suggest subtle differences in their binding[8]. For instance, the binding potency of bicuculline is enhanced by thiocyanate ions, whereas this compound's binding is largely unaffected[8]. Picrotoxin, in contrast, acts via a non-competitive mechanism, binding within the ion channel pore to block chloride ion flow[10][11]. This distinction in mechanism leads to different functional effects on the receptor[11].

Section 4: Methodologies for Investigating this compound's Action at the GABA-A Receptor

Electrophysiological Approaches

Electrophysiology is a cornerstone technique for studying the functional effects of compounds on ion channels like the GABA-A receptor.

4.1.1 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is valuable for studying recombinant GABA-A receptors with specific subunit compositions expressed in Xenopus oocytes. It allows for the precise measurement of GABA-induced currents and their inhibition by antagonists like this compound.

4.1.2 Patch-Clamp Electrophysiology in Neuronal Cultures and Brain Slices

Patch-clamp is the gold standard for high-resolution analysis of neuronal electrical properties[12][13]. The whole-cell configuration is commonly used to record GABA-induced currents from individual neurons.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Preparation: Prepare neuronal cultures or acute brain slices.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ[12].

  • Internal Solution: Fill the pipette with an intracellular solution, for example, containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2[13].

  • External Solution: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose[13].

  • Seal Formation: Approach a neuron and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane[12].

  • Whole-Cell Access: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior[13].

  • Recording: Clamp the neuron at a holding potential (e.g., -60 mV) and record baseline currents.

  • Drug Application: Apply GABA to elicit an inward chloride current. Co-apply or pre-apply this compound to observe its antagonistic effect on the GABA-induced current.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Workflow for Patch-Clamp Electrophysiology.", fontsize=10];

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of this compound to the GABA-A receptor and for elucidating its binding site[14][15].

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation[16].

  • Incubation: Incubate the brain membranes with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]GABA) and varying concentrations of unlabeled this compound[17].

  • Separation: Separate the bound and free radioligand, typically by rapid filtration or centrifugation[15].

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting[16].

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption [label="Workflow for Radioligand Binding Assay.", fontsize=10];

In Vivo and Behavioral Studies

Animal models are essential for understanding the physiological and behavioral consequences of this compound's action on the GABA-A receptor. These studies often involve administering this compound to animals and observing its effects on behaviors known to be modulated by the GABAergic system, such as seizure susceptibility, anxiety, and motor coordination. This compound has been shown to induce tonic seizures in mice, consistent with its role as a GABA-A receptor antagonist[8].

Section 5: Applications in Research and Potential Therapeutic Implications

This compound as a Pharmacological Tool to Probe GABAergic Circuits

Due to its selective antagonist activity, this compound is a valuable research tool for investigating the role of GABA-A receptors in various neural circuits and physiological processes. It can be used to pharmacologically disinhibit specific brain regions to study their function and connectivity.

Historical and Potential Future Therapeutic Uses

While its convulsant properties limit its systemic therapeutic use, this compound has been explored for certain medical applications. Its CNS stimulant effects have led to its investigation for conditions requiring enhanced neuronal activity. More recently, this compound has been shown to enhance macrophage clearance of intracellular pathogens, suggesting a potential role as a novel immunomodulatory agent[18].

Section 6: Conclusion and Future Directions

This compound is a well-characterized competitive antagonist of the GABA-A receptor. Its mechanism of action involves blocking the binding of GABA and subsequent inhibition of chloride ion flux, leading to CNS stimulation. The experimental techniques outlined in this guide provide a robust framework for further investigation into the pharmacology of this compound and other GABA-A receptor ligands. Future research should focus on elucidating the subunit selectivity of this compound, which could pave the way for the design of more specific and potentially therapeutic molecules targeting the GABAergic system.

GABA_Securinine_Mechanism

Section 7: References

  • Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABA A receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 125. --INVALID-LINK--

  • Beutler, J. A., Karbon, E. W., & Enna, S. J. (1985). This compound alkaloids: a new class of GABA receptor antagonist. Brain Research, 330(1), 135–140. --INVALID-LINK--

  • Khose, R. D., Jaydeokar, A. V., Patil, U. S., Bagul, P. P., Bandawane, D. D., & Chaudhari, P. D. (2012). Receptor Pharmacology of GABA: A Review. Research Journal of Pharmacy and Technology, 5(6), 721-728. --INVALID-LINK--

  • Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABA A receptors: structure, function, pharmacology, and related disorders. ResearchGate. --INVALID-LINK--

  • Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. --INVALID-LINK--

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. --INVALID-LINK--

  • Möhler, H. (2006). GABAA receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505–516. --INVALID-LINK--

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. --INVALID-LINK--

  • Li, G., Chiara, D. C., Sawyer, G. W., Husain, S. S., Olsen, R. W., & Cohen, J. B. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. --INVALID-LINK--

  • Selleck Chemicals. (n.d.). This compound. --INVALID-LINK--

  • ResearchGate. (n.d.). Data from radioligand binding assays. --INVALID-LINK--

  • Qu, Z. W., & Zhang, J. T. (1987). [Influence of this compound on 5 kinds of neurotransmitter receptors and membrane potential of the frog spinal cord]. Yao Xue Xue Bao, 22(4), 305–307. --INVALID-LINK--

  • University of North Carolina. (n.d.). GABA Receptor Binding Assay Protocol. --INVALID-LINK--

  • Becker, N., Sil-Va, E., & Williams, C. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. ASSAY and Drug Development Technologies, 13(7), 417–423. --INVALID-LINK--

  • Mandegary, A., & Yousefi, F. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 835–842. --INVALID-LINK--

  • Howe, D., Heinzen, R. A., & Samuel, J. E. (2009). This compound, a GABAA receptor antagonist, enhances macrophage clearance of phase II C. burnetii: comparison with TLR agonists. Annals of the New York Academy of Sciences, 1166, 73–80. --INVALID-LINK--

  • Darbon, P., Scain, A. L., & Leresche, N. (2004). Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat. Neuroscience, 129(2), 473–484. --INVALID-LINK--

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. --INVALID-LINK--

  • Krishek, B. J., Moss, S. J., & Smart, T. G. (1996). A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors. British Journal of Pharmacology, 119(5), 1055–1063. --INVALID-LINK--

  • Axol Bioscience. (n.d.). Patch Clamp Protocol. --INVALID-LINK--

  • Wikipedia. (n.d.). GABAA receptor. --INVALID-LINK--

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. --INVALID-LINK--

  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. --INVALID-LINK--

  • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor agonists. --INVALID-LINK--

  • Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABA A receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 125. --INVALID-LINK--

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. --INVALID-LINK--

  • Neural Academy. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. --INVALID-LINK--

References

Securinine as a Multifaceted Neuroprotective Agent: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has emerged as a compelling candidate for neuroprotective drug development.[1][2][3] Historically recognized for its activity as a γ-aminobutyric acid (GABA) receptor antagonist, recent investigations have unveiled a broader, more complex pharmacological profile.[4][5][6][7][8] This guide synthesizes the current understanding of this compound's neuroprotective mechanisms, focusing on its anti-inflammatory, anti-apoptotic, and antioxidant properties. We provide an in-depth analysis of its molecular targets, preclinical evidence in models of Parkinson's disease, Alzheimer's disease, and stroke, and detailed experimental protocols to empower researchers in this field. The evidence collectively suggests that this compound and its derivatives represent a promising scaffold for developing novel therapeutics for a range of devastating neurological disorders.[6][9]

Introduction: The Evolving Profile of this compound

This compound is a unique indolizidine alkaloid that has been traditionally used for its central nervous system (CNS) stimulating effects, which are primarily attributed to its function as a selective GABAA receptor antagonist.[4][6] This mechanism, similar to that of bicuculline, involves blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the mammalian brain.[4] While this action explains its pro-convulsive side effects at high doses, it also laid the groundwork for exploring its role in neurological function.[6]

Subsequent research has transcended this initial characterization, revealing that this compound possesses a wide array of biological activities, including anti-inflammatory, anti-apoptotic, and antioxidant effects, which are highly relevant to the pathologies of neurodegenerative diseases.[1][6][10] These multifaceted properties make this compound a molecule of significant interest for conditions where neuronal loss is driven by a combination of excitotoxicity, inflammation, and oxidative stress.

Core Neuroprotective Mechanisms of Action

This compound's neuroprotective effects are not mediated by a single target but rather through the modulation of several interconnected cellular pathways.

Anti-Inflammatory Effects via Glial Cell Modulation

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes), is a key pathological feature in many neurological disorders, including Parkinson's and Alzheimer's disease.[1][3] Activated glia release a barrage of pro-inflammatory and neurotoxic factors, such as nitric oxide (NO) and cytokines.

This compound has been shown to potently suppress neuroinflammation. In preclinical models, it achieves this by:

  • Inhibiting Nitric Oxide Production: this compound significantly and dose-dependently suppresses the production of NO in activated microglia and astrocyte cultures.[1][3]

  • Suppressing Key Inflammatory Mediators: It inhibits the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][6] By blocking these upstream signaling molecules, this compound effectively halts the inflammatory cascade.

This anti-inflammatory action is directly neuroprotective. Conditioned media from microglial cells pre-treated with this compound showed significantly reduced toxicity towards mesencephalic dopaminergic neurons, a cell type particularly vulnerable in Parkinson's disease.[1][3]

Regulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. A key control point of this process is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11][12][13]

This compound directly influences this balance to favor cell survival. Studies have shown that this compound can modulate the PI3K/AKT/mTOR signaling pathway, leading to:

  • Decreased Expression of Pro-Apoptotic Proteins: It reduces the expression of the pro-apoptotic protein Bax.[6]

  • Increased Expression of Anti-Apoptotic Proteins: It has been shown to decrease the expression of Bcl-2 in some cancer cell contexts, but in the context of neuroprotection, its downstream effects via AKT/mTOR activation are generally pro-survival.[6][14] The net effect in neurons is a shift in the Bax/Bcl-2 ratio that prevents the initiation of the mitochondrial apoptotic cascade.[13]

Furthermore, this compound has been found to stimulate the activity of caspase-9 and caspase-3/7 in some cell lines, which appears contradictory.[5] However, this effect is likely context-dependent and may be related to its anticancer properties rather than its neuroprotective actions. In neurodegenerative models, the dominant effect is the suppression of glial-induced neuronal death.[1]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in Alzheimer's disease, Parkinson's disease, and stroke.[9][10][15]

While this compound itself has limited direct antioxidant activity, its derivatives have been specifically synthesized to enhance this property.[16] A lead compound identified from these efforts, allomargaritarine , exhibits high antioxidant activity and provides a significant mitoprotective effect, shielding mitochondria from oxidative damage.[10] This is critical, as mitochondrial dysfunction is a central hub in the pathogenesis of most neurodegenerative disorders.[10][17] These derivatives demonstrate the potential of the this compound scaffold for developing potent antioxidant therapies.[9]

Preclinical Evidence in Neurological Disorder Models

This compound's therapeutic potential has been investigated in various preclinical models of neurological disorders.

Parkinson's Disease (PD)

In PD models, neuroinflammation driven by microglial activation is a primary driver of dopaminergic neuron loss.[1] this compound's ability to inhibit microglial activation and the subsequent release of neurotoxic factors makes it a strong candidate for PD treatment.[1][2][3] In vitro studies have demonstrated that this compound protects primary dopaminergic neurons from LPS-induced microglial toxicity.[1][6]

Alzheimer's Disease (AD)

The pathology of AD involves the deposition of amyloid-beta (Aβ) plaques and neuroinflammation.[9][18] this compound has shown promise in this area by:

  • Preventing Cognitive Impairment: Chronic administration of this compound prevented cognitive deficits in rats injected with the Aβ₂₅₋₃₅ fragment.[6][19]

  • Reducing Glial Inflammatory Response: It can significantly reduce the inflammatory response in glial cells that is triggered by Aβ.[6]

  • Inspiring Anti-Amyloid Derivatives: The this compound scaffold has been used to develop new aminoderivatives with antioxidant, metal-chelating, and direct inhibitory effects on Aβ aggregation.[9][18]

Ischemic Stroke

During an ischemic stroke, massive glutamate release leads to excitotoxicity and neuronal cell death.[20] While direct evidence for this compound in stroke models is still emerging, its known mechanisms are highly relevant. By potentially modulating GABAergic tone and reducing downstream inflammatory and apoptotic signaling, this compound could help mitigate the secondary wave of neuronal damage that follows the initial ischemic event.

Data Synthesis & Interpretation

The following table summarizes key quantitative data from preclinical studies, providing a comparative overview of this compound's potency across different mechanistic assays.

Compound Assay/Model Target/Cell Line Metric Result Reference
(-)-SecurinineCell Growth InhibitionHeLa CellsIC₅₀32.3 µM[5]
This compound[³H]GABA BindingRat Brain MembranesIC₅₀~50 µM[4]
Dihydrothis compound[³H]GABA BindingRat Brain MembranesIC₅₀~50 µM[4]
This compoundNO Production InhibitionLPS-stimulated BV2 Microglia-Significant, dose-dependent[1][3]
This compoundDopaminergic NeuroprotectionCM from LPS-stimulated BV2-Significant reduction in toxicity[1][3]

IC₅₀: Half-maximal inhibitory concentration; CM: Conditioned Media; LPS: Lipopolysaccharide; NO: Nitric Oxide.

Experimental Protocols for Investigation

To facilitate further research, this section provides detailed, validated protocols for assessing the neuroprotective effects of this compound and its analogs.

In Vitro Neuroprotection Assay Against Microglial Toxicity

This protocol is designed to determine if a compound can protect neurons from inflammatory factors released by activated microglia.

Workflow Diagram:

G cluster_0 Phase 1: Microglial Activation cluster_1 Phase 2: Neuronal Treatment cluster_2 Phase 3: Viability Assessment A Plate BV2 Microglia B Pre-treat with this compound (e.g., 2-10 µM, 1 hr) A->B C Stimulate with LPS (e.g., 500 ng/mL, 24 hrs) B->C D Collect Conditioned Media (CM) from treated BV2 cells C->D E Plate Primary Dopaminergic Neurons or SH-SY5Y cells F Treat neurons with CM (24-48 hrs) E->F G Perform MTT or LDH Assay F->G I Quantify Neuronal Survival G->I H Immunostain for Neuronal Markers (e.g., Tyrosine Hydroxylase) H->I

Caption: Workflow for assessing neuroprotection against microglial toxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture BV2 microglial cells and a neuronal cell line (e.g., SH-SY5Y or primary mesencephalic neurons) under standard conditions (DMEM, 10% FBS, 37°C, 5% CO₂).[21]

  • Microglial Treatment:

    • Plate BV2 cells in a 6-well plate.

    • Pre-treat cells with various concentrations of this compound (e.g., 2, 5, 10 µM) or vehicle (DMSO) for 1 hour.[3]

    • Add Lipopolysaccharide (LPS) (e.g., 500 ng/mL) to all wells except the negative control to stimulate inflammation.[3]

    • Incubate for 24 hours.

  • Neuronal Treatment:

    • Collect the supernatant (conditioned media, CM) from the BV2 plates and centrifuge to remove cell debris.

    • Plate neuronal cells in a 96-well plate.

    • Remove the existing media from the neuronal cells and replace it with the collected CM.

    • Incubate for 24-48 hours.

  • Viability Assessment:

    • Measure cell viability using a standard MTT or LDH cytotoxicity assay according to the manufacturer's protocol.[22]

    • Alternatively, fix the cells and perform immunocytochemistry for a neuron-specific marker (e.g., Tyrosine Hydroxylase for dopaminergic neurons) and count surviving cells.

  • Data Analysis: Express neuronal viability as a percentage relative to the control group (treated with CM from unstimulated microglia).

In Vivo Parkinson's Disease Model (Neurotoxin-Induced)

This protocol outlines a general procedure for evaluating this compound in a chemically-induced rodent model of PD.

Step-by-Step Methodology:

  • Animal Model Induction:

    • Use adult male C57BL/6 mice or Sprague-Dawley rats.[23]

    • Induce dopaminergic neurodegeneration using a neurotoxin like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).[24][25] Administration can be systemic (intraperitoneal for MPTP) or stereotactically injected into the brain (for 6-OHDA).[25]

    • Causality Note: These toxins selectively destroy dopaminergic neurons, mimicking the primary pathology of PD.[23][24]

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) on a pre-determined schedule (e.g., daily, starting before or after toxin administration).

  • Behavioral Assessment:

    • After a suitable period (e.g., 1-4 weeks), perform behavioral tests to assess motor deficits. Common tests include the rotarod test (for motor coordination) and the cylinder test (for forelimb asymmetry).

  • Neurochemical Analysis:

    • Euthanize the animals and dissect the striatum.

    • Use High-Performance Liquid Chromatography (HPLC) to measure levels of dopamine and its metabolites (DOPAC, HVA). A significant reduction confirms the lesion.

  • Histological Analysis:

    • Perfuse the remaining brain tissue and prepare it for immunohistochemistry.

    • Stain brain sections for Tyrosine Hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare the outcomes (behavioral scores, dopamine levels, TH-positive cell counts) between the vehicle-treated and this compound-treated groups.

Key Signaling Pathway: this compound's Modulation of Apoptosis

The diagram below illustrates how this compound is hypothesized to interfere with the intrinsic apoptotic pathway, a critical component of its neuroprotective effect.

G Neurotoxic_Insult Neurotoxic Insult (e.g., Inflammation, Oxidative Stress) Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxic_Insult->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Neurotoxic_Insult->Bax Upregulates This compound This compound PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Activates PI3K_AKT->Bcl2 Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_C Cytochrome c Release Mitochondrion->Cytochrome_C Leads to Caspases Caspase Activation Cytochrome_C->Caspases Activates Apoptosis Apoptosis (Neuronal Death) Caspases->Apoptosis Executes

References

The Alkaloid Securinine: A Multifaceted Inhibitor of Oncogenic Pathways and Emerging Antitumor Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Securinine, a tetracyclic alkaloid derived from plants of the Flueggea genus, has garnered significant attention for its potent antitumor activities across a spectrum of human cancers.[1] Historically utilized for its neurostimulatory properties, recent investigations have unveiled its multifaceted role in oncology, targeting key signaling pathways that govern cell proliferation, survival, metastasis, and angiogenesis. This technical guide synthesizes the current understanding of this compound's molecular targets and mechanisms of action, providing a comprehensive resource for researchers in oncology and drug development. We will delve into the intricate signaling cascades modulated by this compound, including the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways, and explore its impact on critical molecular players such as p53, NF-κB, and STAT3. Furthermore, this guide will furnish detailed experimental protocols and data interpretation strategies to empower researchers to effectively investigate the therapeutic potential of this compound in preclinical models.

Introduction: this compound as a Promising Anticancer Candidate

This compound is a plant-derived alkaloid that has demonstrated efficacy in inducing cell death and differentiation in various cancer models.[2] Its complex chemical structure, featuring four rings and three chiral centers, has been a subject of interest for chemical synthesis and derivatization to enhance its therapeutic index.[1] The antitumor effects of this compound have been observed in a variety of human cancer cells, including leukemia, prostate, cervical, breast, lung, and colon cancer cells.[1] A significant advantage of this compound is its potential for a favorable safety profile, with studies indicating minimal toxicity to normal cells and in vivo models.[3][4] This selectivity, coupled with its multi-targeted approach, positions this compound as a compelling candidate for further development as a standalone or combination chemotherapy agent.[3][4]

Molecular Mechanisms of this compound's Antitumor Activity

This compound exerts its anticancer effects through the modulation of multiple, often interconnected, signaling pathways. Its ability to induce apoptosis, cell cycle arrest, and inhibit metastasis is a result of its influence on a network of molecular targets.

Induction of Apoptosis: A Primary Mechanism of Action

A predominant mechanism through which this compound eliminates cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic pathways.

2.1.1. The Intrinsic Apoptotic Pathway

This compound has been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[5][6] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioners of apoptosis.[5] Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio is critical for mitochondrial outer membrane permeabilization.

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which subsequently activates effector caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and apoptotic cell death.[8][9]

  • Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS, which can further damage mitochondria and amplify the apoptotic signal.[4][8]

2.1.2. The Extrinsic Apoptotic Pathway

Evidence also suggests this compound's involvement in the extrinsic apoptotic pathway. Studies have shown an increased expression of genes like TNFRSF (Tumor Necrosis Factor Receptor Superfamily) in cells treated with this compound, indicating a potential activation of death receptor-mediated apoptosis.[8]

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase3_7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Figure 1: this compound's induction of the intrinsic apoptotic pathway.

Cell Cycle Arrest: Halting Cancer Proliferation

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, primarily the G2/M and G1 phases.[7][10] This prevents cancer cells from dividing and propagating.

  • G2/M Phase Arrest: In gastric and colon cancer cells, this compound treatment leads to an accumulation of cells in the G2/M phase.[9][10] This is often associated with the disruption of microtubule dynamics.[4]

  • G1 Phase Arrest: In breast cancer cells, this compound has been observed to cause an arrest in the G1 phase of the cell cycle.[7] This is linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

The ability of this compound to induce cell cycle arrest is a critical component of its antitumor activity, preventing the uncontrolled division that is a hallmark of cancer.

Inhibition of Metastasis and Angiogenesis

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. This compound has demonstrated the ability to inhibit key processes involved in metastasis and the formation of new blood vessels (angiogenesis) that tumors need to grow.[1][3]

  • Suppression of Cell Migration and Invasion: this compound has been shown to inhibit the migration and invasion of bladder and gastric cancer cells.[3][11] This is partly achieved by modulating the expression of proteins involved in epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[12]

  • Anti-Angiogenic Effects: While direct anti-angiogenic effects are still being fully elucidated, the inhibition of pathways like PI3K/Akt/mTOR and the reduction of vascular endothelial growth factor (VEGF) expression by this compound in some cancer models suggest a potential to curb tumor angiogenesis.[1][13][14]

Key Molecular Targets and Signaling Pathways

This compound's diverse antitumor activities are a consequence of its interaction with a range of molecular targets and its ability to modulate critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to effectively inhibit this pathway.[1][9][15]

  • Mechanism of Inhibition: this compound treatment leads to a decrease in the phosphorylation of Akt and mTOR, key kinases in this pathway.[9][16] This, in turn, downregulates downstream effectors like p70S6K, leading to reduced protein synthesis and cell growth.[7] The upregulation of PTEN, a negative regulator of the PI3K/Akt pathway, has also been observed.[16]

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes

Figure 2: this compound's inhibition of the PI3K/Akt/mTOR pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly linked to the development of several cancers. This compound has been identified as an inhibitor of this pathway in bladder cancer.[3]

  • Mechanism of Inhibition: this compound treatment leads to the inactivation of the Wnt/β-catenin signaling pathway.[3] This results in decreased levels of β-catenin and its downstream target genes, which are involved in cell proliferation and invasion.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in mediating cellular responses to cytokines and growth factors. Constitutive activation of STAT3, in particular, is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit STAT3 activation.[1][11]

  • Mechanism of Inhibition: this compound can suppress the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activity.[11][17] This leads to the downregulation of STAT3 target genes involved in oncogenesis.

The p53 Tumor Suppressor Pathway

The p53 tumor suppressor protein is a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to cellular stress. The interaction between this compound and p53 is complex and appears to be context-dependent.

  • p53-Dependent Apoptosis: In some cancer cell lines, this compound induces apoptosis through a p53-dependent pathway, leading to increased expression of p53 and its pro-apoptotic target gene, Bax.[4][7]

  • Preferential Killing of p53-Deficient Cells: Interestingly, this compound has also been shown to preferentially kill p53-deficient colon cancer cells, suggesting a potential therapeutic strategy for tumors with p53 mutations.[2][18]

Other Notable Molecular Targets
  • NF-κB: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is observed in many cancers. This compound has been shown to inhibit NF-κB signaling, which may contribute to its anti-inflammatory and pro-apoptotic effects.[2][19]

  • Tubulin: this compound can bind to tubulin and inhibit its assembly into microtubules.[4] This disruption of the cytoskeleton can lead to mitotic arrest and apoptosis.[4]

  • IRAK1/JNK Pathway: A genetic screen identified Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) as a key player in this compound-mediated cancer cell killing.[2] This signaling pathway ultimately leads to the activation of JNK/AP1, which is involved in apoptosis.[2]

  • Ferroptosis: Recent studies suggest that this compound can induce a form of iron-dependent cell death called ferroptosis in gastric cancer cells by upregulating genes involved in iron metabolism.[10][12][20]

Quantitative Data Summary

The cytotoxic and antiproliferative activity of this compound has been quantified in various cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) serving as a key metric of its potency.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer32.3[8]
MCF-7Breast Cancer10[4]
A549Lung Cancer11[4]
HGC27Gastric Cancer13.47[12]
MGC803Gastric Cancer18.1[12]

Experimental Protocols

To facilitate further research into the antitumor activities of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24-72h Treat_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize formazan with DMSO Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound has emerged as a potent and promising antitumor agent with a multifaceted mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT underscores its therapeutic potential. The identification of its diverse molecular targets, including p53, NF-κB, and tubulin, provides a solid foundation for its further development.

Future research should focus on several key areas:

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in various animal models of cancer.[1]

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.[3]

  • Derivative Synthesis: The chemical structure of this compound offers opportunities for the synthesis of novel derivatives with improved potency, selectivity, and pharmacological properties.[1]

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.[1]

References

Securinine: An In-Depth Technical Guide to its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Unique Indolizidine Alkaloid

Securinine, a tetracyclic indolizidine alkaloid, has been a subject of scientific inquiry since its isolation in 1956 from plants of the Securinega, Phyllanthus, and Flueggea genera.[1] Initially recognized for its potent stimulant effects on the central nervous system, acting as a GABA-A receptor antagonist, its therapeutic applications have been explored in various neurological conditions.[1][2] However, a growing body of evidence reveals a broader spectrum of bioactivities, including anti-inflammatory, neuroprotective, antitumor, and notably, antimicrobial and antifungal properties.[1] This guide provides a comprehensive technical overview of the current understanding of this compound's efficacy against microbial and fungal pathogens, its mechanisms of action, and the experimental methodologies used to elucidate these properties. As the challenge of antimicrobial resistance intensifies, the exploration of natural compounds like this compound offers a promising avenue for the development of novel therapeutic agents.

Antifungal Properties: A Focus on Phytopathogen Control

The most well-documented antimicrobial activity of this compound lies in its potent antifungal effects, particularly against a range of plant pathogenic fungi.[3] This has positioned this compound as a promising candidate for the development of natural fungicides for agricultural applications.

Spectrum of Antifungal Activity

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against the spore germination of various fungal species.[3] The sensitivity to this compound varies among different fungi, with some showing complete inhibition at relatively low concentrations.

Table 1: Antifungal Spectrum of this compound against Plant Pathogenic Fungi [3]

Fungal SpeciesLowest Concentration for Complete Spore Germination Inhibition (ppm)
Alternaria brassicicola200
Curvularia lunata200
Curvularia pallenscens200
Helminthosporium spiciferum200
Curvularia maculans600
Colletotrichum musae600

Data synthesized from Singh AK, et al. (2008).[3]

Mechanism of Antifungal Action: An Area for Further Investigation

While the efficacy of this compound against fungal spore germination is evident, the precise molecular mechanism underlying this activity remains to be fully elucidated. Current research points towards the inhibition of spore germination as the primary mode of action.[3] However, the specific cellular targets within the fungal spore that this compound interacts with are not yet known. Further research is warranted to investigate potential mechanisms such as:

  • Inhibition of Cell Wall Synthesis: Investigating whether this compound interferes with the synthesis of essential fungal cell wall components like chitin or β-glucans.

  • Disruption of Cell Membrane Integrity: Examining if this compound interacts with the fungal cell membrane, potentially targeting ergosterol, a key component of fungal membranes.

  • Enzyme Inhibition: Screening for inhibitory activity against crucial fungal enzymes involved in metabolic or developmental pathways.

Experimental Protocol: Spore Germination Inhibition Assay

The following protocol outlines a robust and self-validating method for assessing the antifungal activity of this compound through a spore germination inhibition assay.[3]

Materials:

  • This compound

  • Methanol

  • Sterile distilled water

  • Grease-free glass slides

  • Sterile inoculation needle

  • Cultures of test fungi (e.g., Alternaria, Curvularia, Helminthosporium species)

  • Microscope

Step-by-Step Methodology:

  • Preparation of Stock Solution (2000 ppm):

    • Dissolve 10 mg of this compound in a few drops of methanol in a test tube.

    • Once fully dissolved, add approximately 5 ml of sterile distilled water.

    • Gently heat the solution in a water bath to evaporate the methanol.

  • Preparation of Test Concentrations:

    • Prepare a series of dilutions from the stock solution (e.g., 200, 400, 600, 800, and 1000 ppm) using sterile distilled water.

  • Spore Suspension Preparation:

    • Aseptically scrape fungal spores from a fresh culture plate of the test fungus.

    • Suspend the spores in a small volume of sterile distilled water to create a spore suspension.

  • Assay Setup:

    • Place a 30-40 µl drop of each this compound test concentration onto a separate grease-free glass slide.

    • As a control, place a drop of sterile distilled water on a separate slide.

    • Using a sterile inoculation needle, transfer a small number of fungal spores (approximately 200-300) into each drop and mix gently.

  • Incubation:

    • Place the slides in a humid chamber to prevent drying.

    • Incubate at an appropriate temperature for the test fungus (typically 25-28°C) for 24-48 hours.

  • Observation and Data Analysis:

    • After incubation, observe the spores under a microscope.

    • For each concentration, count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

    • Calculate the percentage of spore germination inhibition for each concentration using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the percentage of germination in the control and T is the percentage of germination in the treatment.

dot

spore_germination_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 2000 ppm This compound Stock dilutions Prepare Serial Dilutions (200-1000 ppm) stock->dilutions setup Mix Spores with This compound on Slides dilutions->setup spores Prepare Fungal Spore Suspension spores->setup control Control: Spores in Water spores->control incubation Incubate in Humid Chamber setup->incubation control->incubation microscopy Microscopic Observation incubation->microscopy calculation Calculate % Inhibition microscopy->calculation

Caption: Workflow for the spore germination inhibition assay.

Antimicrobial Properties: An Emerging Area of Interest

While less extensively studied than its antifungal effects, this compound and its derivatives also possess antibacterial activity. This suggests a broader antimicrobial potential that warrants further investigation for the development of new antibacterial agents.

Spectrum of Antibacterial Activity

Preliminary studies have indicated that this compound exhibits bactericidal activity against a range of both Gram-positive and Gram-negative bacteria. The Minimum Bactericidal Concentration (MBC), the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum, has been determined for several strains.

Table 2: Antibacterial Spectrum of this compound

Bacterial SpeciesMinimum Bactericidal Concentration (MBC) (mg/mL)
Bacillus subtilis0.125
Staphylococcus aureus0.250
Escherichia coli0.250
Pseudomonas aeruginosa0.250
Klebsiella pneumoniae0.125
Salmonella Typhi0.125

Note: The specific study providing these MBC values was not fully detailed in the initial search results, highlighting a need for further literature review to confirm these findings.

Mechanism of Antibacterial Action: A Dual Approach

The antibacterial mechanism of this compound appears to be multifaceted, involving both indirect and potentially direct actions.

1. Indirect Mechanism: Immunomodulation and Macrophage Activation

A significant aspect of this compound's antibacterial effect is its ability to modulate the host's innate immune response.[2] this compound has been shown to enhance macrophage activity, a critical component of the first line of defense against bacterial pathogens.[4] This immunomodulatory effect is thought to occur through the activation of the p38 MAPK signaling pathway, leading to enhanced monocyte and macrophage antibacterial activity.[5]

dot

indirect_antibacterial_mechanism This compound This compound macrophage Macrophage This compound->macrophage p38 p38 MAPK Activation macrophage->p38 activity Enhanced Antibacterial Activity p38->activity pathogen Bacterial Pathogen activity->pathogen

Caption: Proposed indirect antibacterial mechanism of this compound.

2. Direct Mechanism: A Frontier for Discovery

The direct mechanism by which this compound exerts its bactericidal or bacteriostatic effects on bacterial cells is currently not well understood. While its role as a GABA receptor antagonist is established in mammalian systems, it is unlikely to be the primary mechanism for its direct antibacterial action, as bacteria lack these receptors.[6] Future research should focus on investigating potential direct mechanisms, including:

  • Cell Wall Interference: Assessing whether this compound can inhibit peptidoglycan synthesis, a crucial process for bacterial cell wall integrity.

  • Cell Membrane Disruption: Determining if this compound can permeabilize the bacterial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Essential Enzymes: Screening for inhibitory effects on key bacterial enzymes such as DNA gyrase, which is involved in DNA replication.[7]

Conclusion and Future Directions

This compound presents a compelling profile as a natural compound with significant antimicrobial and antifungal properties. Its demonstrated efficacy against plant pathogenic fungi suggests immediate potential for agricultural applications. The emerging evidence of its antibacterial activity, coupled with its immunomodulatory effects, opens exciting avenues for its development as a therapeutic agent for human and animal health, particularly in an era of widespread antibiotic resistance.

However, this guide also highlights critical knowledge gaps that need to be addressed to fully realize the therapeutic potential of this compound. Future research should prioritize:

  • Elucidation of Direct Mechanisms of Action: In-depth studies are crucial to identify the specific molecular targets of this compound in both fungal and bacterial cells.

  • Comprehensive Spectrum and Potency Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a broader range of clinically relevant microbial pathogens is essential.

  • In Vivo Efficacy and Safety Studies: Preclinical and clinical trials are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its antimicrobial activity will enable the design and synthesis of more potent and selective derivatives.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a novel and effective weapon in the ongoing battle against microbial infections.

References

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Securinine Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Unique Alkaloid Scaffold

Securinine is a tetracyclic indolizidine alkaloid first isolated in 1956 from the plant Securinega suffruticosa (now classified as Flueggea suffruticosa).[1][2] Its unique and rigid four-ring structure, featuring a 6-azobicyclo[3.2.1]octane core fused with an α,β-unsaturated-γ-lactone and a piperidine ring, has long intrigued medicinal chemists.[3] Historically, this compound saw clinical use in Russia and China for its central nervous system (CNS) stimulant properties, attributed to its function as a GABA-A receptor antagonist.[2][4]

In recent decades, research has unveiled a much broader and more complex pharmacological profile. This compound and its analogs have demonstrated significant potential as anticancer agents, neuroprotective compounds, and even immunomodulators.[5][6][7] This diverse activity stems from the molecule's ability to interact with multiple biological targets, including topoisomerases and tubulin, in addition to its classical effects on GABAergic transmission.[8][9][10]

The this compound scaffold, with its multiple reactive centers, represents a fertile ground for chemical modification. Understanding the precise relationship between structural modifications and the resulting biological activity—the Structure-Activity Relationship (SAR)—is paramount for transforming this natural product into rationally designed, next-generation therapeutics. This guide provides a detailed analysis of the SAR of this compound analogs, synthesizing key findings from the literature to offer a field-proven perspective on experimental design, mechanistic interpretation, and future drug development directions.

The this compound Scaffold: A Foundation for Analog Design

The therapeutic versatility of this compound arises from its complex, stereochemically rich core. From a drug design perspective, the key is to identify which structural features are essential for a given activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

The parent molecule's primary biological targets include:

  • GABA-A Receptors: this compound acts as a selective antagonist at GABA-A recognition sites, leading to its CNS stimulant effects.[9]

  • Topoisomerase I (Topo I): Certain derivatives of this compound have been identified as potent inhibitors of Topo I, a crucial enzyme in DNA replication and a validated anticancer target.[8][11]

  • Tubulin: Recent evidence suggests this compound can bind to tubulin and inhibit microtubule assembly, pointing to another mechanism for its anticancer effects.[10][12]

The most fruitful avenues for analog synthesis have targeted the two double bonds within the scaffold, particularly the C14=C15 bond in the butenolide ring, which is susceptible to various chemical transformations.[3]

Figure 1: The this compound Core and Key Modification Sites cluster_0 This compound Scaffold cluster_1 Key Modification Hotspots securinine_structure securinine_structure C15 C15 Position (Heck Reaction, Dimerization) securinine_structure:e->C15:w C14 C14 Position (Suzuki, Sonogashira Coupling) securinine_structure:e->C14:w C12_C13 C12=C13 Bond (Amination) securinine_structure:e->C12_C13:w

Caption: The this compound Core and Key Modification Sites.

SAR Analysis Part I: Modifications at the C14 and C15 Positions

The α,β-unsaturated lactone moiety (Ring D) is an electronically versatile region of the this compound scaffold, making the C14 and C15 positions prime targets for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse chemical functionalities, leading to significant modulation of biological activity.

C14 Modifications via Suzuki and Sonogashira Coupling

The synthetic strategy for modifying the C14 position typically begins with the iodination of this compound to produce 14-iodothis compound, a key intermediate.[4] This intermediate can then undergo Pd-catalyzed coupling reactions.

  • Suzuki Coupling: The introduction of various aryl groups at C14 via Suzuki coupling has, for the most part, yielded disappointing results in terms of anticancer activity. Most of the resulting derivatives proved to be poorly cytotoxic against the HCT-116 human colon cancer cell line.[4] This suggests that bulky aromatic substituents directly at the C14 position may be detrimental to this specific activity.

  • Sonogashira Coupling: In stark contrast, the introduction of an acetylenic linker at the C14 position through Sonogashira coupling led to a marked increase in cytotoxic potency against the same cancer cell line.[4] This highlights a critical SAR principle: the nature of the linker and the geometry of the substituent at C14 are paramount. The linear, rigid nature of the alkyne may allow for more favorable interactions with the biological target compared to the bulkier aryl groups.

Notably, the 14-iodothis compound intermediate itself showed higher potency than the parent this compound, confirming that C14 is a valuable position for diversification.[1][4]

C15 Modifications via Heck Reaction

A highly successful strategy for enhancing anticancer activity has been the introduction of aryl groups at the C15 position using the Heck reaction.[13] This approach has yielded some of the most potent this compound analogs to date, with IC50 values in the nanomolar range—representing up to an 80-fold increase in potency over the parent compound against cell lines such as A375 (melanoma).[1][5]

The SAR for these C15-arylated analogs is remarkably precise:

  • Substituent Position: The position of any substituent on the newly introduced aryl ring is critical. Analogs with meta-substituted aryl rings consistently show superior cytotoxicity compared to those with para-substituents.[1]

  • Steric Hindrance: Ortho-substituted iodoarenes fail to react, likely due to steric hindrance that prevents the necessary catalytic complex formation.[1] This provides a clear boundary for the spatial tolerance of modifications at this site.

cluster_C14 C14 Modifications cluster_C15 C15 Modifications cluster_Activity Anticancer Cytotoxicity Start This compound Core Suzuki Suzuki Coupling (Aryl Groups) Start->Suzuki Sonogashira Sonogashira Coupling (Acetylenic Linkers) Start->Sonogashira Heck Heck Reaction (Aryl Groups) Start->Heck LowActivity Low / Decreased Activity Suzuki->LowActivity Bulky aryl groups are detrimental HighActivity High / Increased Activity Sonogashira->HighActivity Linear, rigid linkers are favorable VeryHighActivity Very High Potency (nM) Heck->VeryHighActivity Meta-substituted aryl rings are optimal

Caption: SAR Summary for C14/C15 Modifications.

SAR Analysis Part II: The Bivalent Ligand Strategy

A powerful approach in medicinal chemistry is the bivalent ligand strategy, which involves linking two pharmacophore units together.[1] This can lead to a significant increase in binding affinity (avidity), improved selectivity, or the ability to engage with multiple binding sites on a target or even bridge two separate targets. This strategy has been applied to the this compound scaffold with remarkable success.

Dimeric this compound Analogs: Creating Novel Activity

By linking two this compound monomers, typically at the C15 position, researchers have created bivalent analogs with enhanced or entirely new biological functions.[14][15] The linker's chemical nature—its length, rigidity, and composition—is a critical determinant of the resulting analog's activity.

  • SAR for Topoisomerase I Inhibition: Dimerization has proven to be a highly effective method for generating potent Topo I inhibitors. A key finding is that the linker's rigidity is directly correlated with inhibitory activity.[11]

    • Rigid Linkers: Bivalent mimetics incorporating a rigid m-substituted benzene linker were the most effective Topo I inhibitors, with one analog (R2) demonstrating activity nearly three times that of the parent this compound and comparable to the well-known Topo I inhibitor camptothecin.[1][11]

    • Flexible Linkers: Analogs with flexible linkers showed no significant inhibitory activity, underscoring the need for a conformationally constrained orientation of the two this compound units for effective target engagement.[1]

  • SAR for Neuritogenic Activity: Perhaps the most striking outcome of the bivalent strategy is the emergence of a novel biological activity. While monomeric this compound has minimal effect on neurite outgrowth, certain dimeric analogs are potent enhancers of both neurite formation and extension in Neuro-2a cells.[15] This discovery opens a new therapeutic avenue for this compound-based compounds in neuronal development and regeneration.

Analog Type Primary Target/Activity Potency Key SAR Finding Reference
Monomeric this compound GABA-A AntagonistMicromolar (µM)Baseline activity[9]
C15-Aryl Monomer Anticancer (Cytotoxicity)Nanomolar (nM)Meta-substitution on the aryl ring is optimal.[1][5]
Dimeric Analog (Rigid Linker) Topoisomerase I InhibitionHigh (Comparable to CPT)Linker rigidity is essential for high potency.[11]
Dimeric Analog Neuritogenic EnhancementPotentDimerization confers this novel biological activity.[15]

Mechanistic Insights and Target Modulation

A deep understanding of SAR requires correlating structural changes with effects on specific molecular targets. For this compound analogs, different structural classes preferentially engage different targets.

Topoisomerase I Inhibition: A Differentiated Mechanism

While camptothecin and its clinical derivatives (e.g., topotecan, irinotecan) inhibit Topo I by stabilizing the covalent "cleavage complex" formed between the enzyme and DNA, some this compound derivatives operate via a distinct mechanism.[8][16] Studies on the most active compounds revealed that they specifically inhibit the initial binding of Topo I to DNA, rather than trapping the ternary drug-enzyme-DNA complex.[8] This alternative mechanism could be advantageous, potentially avoiding some of the resistance mechanisms or toxicities associated with cleavage complex stabilizers.

Figure 3: Comparative Mechanisms of Topo I Inhibition cluster_camptothecin Camptothecin (CPT) Pathway cluster_this compound This compound Analog Pathway CPT_Start Topo I + DNA CPT_Cleavage Topo I-DNA Cleavage Complex CPT_Start->CPT_Cleavage CPT_Stabilize CPT Stabilizes Complex CPT_Cleavage->CPT_Stabilize CPT_Block Religation Blocked -> DNA Damage CPT_Stabilize->CPT_Block SEC_Start Topo I + DNA SEC_Inhibit Analog Inhibits Binding SEC_Start->SEC_Inhibit SEC_Block Cleavage Complex Does Not Form SEC_Inhibit->SEC_Block

Caption: Comparative Mechanisms of Topo I Inhibition.

Experimental Workflows for SAR-Driven Drug Discovery

As a Senior Application Scientist, translating SAR knowledge into actionable laboratory protocols is essential. The following workflows represent a validated, logical progression for the synthesis and evaluation of novel this compound analogs.

Protocol 1: Synthesis of C15-Aryl this compound Analogs via Heck Reaction

This protocol is based on established methods for generating highly potent C15-arylated analogs.[13]

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq.), the desired iodoarene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 eq.).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent and triethylamine (Et₃N) (3.0 eq.) as the base.

  • Reaction Conditions: Purge the vessel with argon or nitrogen. Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired C15-aryl this compound analog.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This is a standard, colorimetric assay to assess the antiproliferative activity of synthesized analogs against a panel of cancer cell lines (e.g., HCT-116, A375, HL-60).[1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the compounds to the wells, ensuring a final DMSO concentration below 0.5%. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow Diagram: An Integrated Approach to SAR Evaluation

Start Design Analogs Based on SAR Principles (e.g., C15-Aryl, Dimer) Synthesis Chemical Synthesis (Heck, Dimerization, etc.) Start->Synthesis Purify Purification & Structural Validation (Chromatography, NMR, HRMS) Synthesis->Purify PrimaryScreen Primary Screen: Cytotoxicity Assay (e.g., MTT against panel of cell lines) Purify->PrimaryScreen HitIdent Identify 'Hits' (Potent Analogs with IC50 < 1 µM) PrimaryScreen->HitIdent HitIdent->Start Inactive (Redesign) SecondaryScreen Secondary Screen: Mechanistic Assays (Topo I Inhibition, Tubulin Polymerization, Apoptosis Assay) HitIdent->SecondaryScreen Potent LeadSelect Select 'Lead' Compounds SecondaryScreen->LeadSelect LeadSelect->Start Poor Profile (Redesign) ADME Further Studies (Plasmatic Stability, In Vivo Efficacy) LeadSelect->ADME Promising Profile

References

Securinine: From Traditional Chinese Medicine to a Modern Pharmacological Probe

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Securinine, a tetracyclic alkaloid derived from the plant Securinega suffruticosa, holds a unique position at the intersection of traditional Chinese medicine (TCM) and modern pharmacology. Historically utilized for its stimulant properties, particularly in the treatment of neuromuscular disorders, this compound is now recognized as a potent and selective antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of this compound, bridging its ethnobotanical origins with its contemporary applications as a neuropharmacological tool. We will delve into its chemical properties, traditional applications, detailed mechanism of action, modern therapeutic potential, and key experimental protocols for its extraction, isolation, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this powerful natural compound.

Introduction: An Ethnobotanical Heritage

Securinega suffruticosa (Pall.) Rehder, known in Chinese as 'Yi Ye Qiu' (一叶萩), has been a staple in traditional Chinese medicine for centuries. Its roots and leaves were primarily used to treat conditions characterized by flaccidity and paralysis, such as facial paralysis, polio sequelae, and myasthenia gravis. The underlying principle in TCM was to "invigorate the channels and collaterals" and "strengthen the sinews and bones," which aligns with the observable physiological effects of the plant's active constituent, this compound. The traditional application of this plant provides a crucial historical context for understanding the compound's potent effects on the central and peripheral nervous systems.

Physicochemical Properties of this compound

This compound ((6S,11aS,11bS)-6,7,8,9,10,11-hexahydro-11a-methyl-aziro[2,1,3-de]indolo[2,3-c]phenanthridin-5(11aH)-one) is the major alkaloid of Securinega suffruticosa. Its rigid, tetracyclic structure is responsible for its specific interaction with biological targets.

PropertyValue
Molecular FormulaC13H15NO2
Molar Mass217.26 g/mol
Melting Point142-143 °C
SolubilitySoluble in chloroform, benzene, ethanol; slightly soluble in water and ether.
AppearanceWhite, crystalline powder

Mechanism of Action: A Potent GABA-A Receptor Antagonist

The primary pharmacological activity of this compound stems from its action as a potent, non-competitive antagonist of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its binding to the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

This compound exerts its effects by binding to a site within the chloride ion channel of the GABA-A receptor complex, distinct from the GABA binding site itself. This action physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The resulting disinhibition of neuronal activity leads to the stimulant effects observed with this compound administration. This mechanism is similar to that of other convulsant alkaloids like picrotoxin.

GABA_A_Receptor_Antagonism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl- Channel Cl_ion_in GABA GABA GABA->GABA_R:head Binds This compound This compound This compound->GABA_R:port Blocks Cl_ion_out Cl_ion_out->GABA_R:port Influx (Inhibited)

Figure 1: Mechanism of this compound as a non-competitive GABA-A receptor antagonist.

Pharmacological Effects and Therapeutic Potential

The GABA-A receptor antagonism of this compound translates into a range of physiological effects, primarily related to CNS stimulation. These include:

  • Increased Reflex Excitability: By blocking GABAergic inhibition, this compound enhances spinal cord reflexes.

  • Respiratory Stimulation: It can act as a respiratory stimulant, particularly in cases of respiratory depression.

  • Muscular Contractions: In higher doses, it can lead to muscle twitching and convulsions.

These properties have led to its investigation for several therapeutic applications:

  • Facial Nerve Palsy (Bell's Palsy): Studies have shown that this compound can improve recovery in patients with facial nerve palsy.

  • Poliomyelitis Sequelae: Its ability to enhance neuromuscular function has been explored in treating the residual paralysis following polio.

  • Myasthenia Gravis: While not a primary treatment, its potential to improve muscle strength has been considered.

It is crucial to note that due to its narrow therapeutic index and potential for significant side effects, the clinical use of this compound is limited and requires careful medical supervision.

Experimental Protocols

Extraction and Isolation of this compound from Securinega suffruticosa

This protocol outlines a standard laboratory procedure for the extraction and purification of this compound.

Materials:

  • Dried and powdered roots of Securinega suffruticosa

  • 95% Ethanol

  • 2% Hydrochloric Acid (HCl)

  • Ammonia water

  • Chloroform

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Developing solvent: Chloroform:Methanol (9:1)

Procedure:

  • Extraction: Macerate 1 kg of powdered plant material in 10 L of 95% ethanol at room temperature for 24 hours. Filter the extract and repeat the process twice more.

  • Acid-Base Extraction: Combine the ethanol extracts and evaporate to dryness under reduced pressure. Dissolve the residue in 2% HCl to protonate the alkaloids.

  • Purification: Wash the acidic solution with chloroform to remove non-alkaloidal impurities. Basify the aqueous layer with ammonia water to a pH of 9-10.

  • Final Extraction: Extract the alkaline solution with chloroform. The this compound will now be in the chloroform layer.

  • Chromatography: Concentrate the chloroform extract and subject it to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

  • Analysis: Monitor the fractions using TLC. Combine the fractions containing pure this compound and recrystallize from ethanol.

Extraction_Workflow Plant_Material Powdered S. suffruticosa Ethanol_Extraction Maceration with 95% Ethanol Plant_Material->Ethanol_Extraction Evaporation Evaporation to Dryness Ethanol_Extraction->Evaporation Acidification Dissolution in 2% HCl Evaporation->Acidification Chloroform_Wash Wash with Chloroform (Removes Impurities) Acidification->Chloroform_Wash Basification Basification with Ammonia Water Chloroform_Wash->Basification Chloroform_Extraction Extraction with Chloroform Basification->Chloroform_Extraction Column_Chromatography Silica Gel Column Chromatography Chloroform_Extraction->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Figure 2: Workflow for the extraction and isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile:Water (gradient elution may be required for complex samples)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the extract or sample, dissolve it in methanol, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10-20 µL of the standard and sample solutions into the HPLC system.

  • Detection: Monitor the eluent at a wavelength of 256 nm.

  • Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.

Toxicology and Safety Considerations

This compound has a narrow therapeutic window and can be toxic at high doses. The primary toxic effects are CNS-related and include:

  • Muscle tremors

  • Spasms

  • Convulsions

  • Respiratory failure

The LD50 (lethal dose for 50% of subjects) varies depending on the animal model and route of administration, but it is generally in the range of 5-10 mg/kg intravenously in mice. Due to its potent convulsant activity, research with this compound requires careful dose selection and monitoring.

Conclusion and Future Directions

This compound stands as a compelling example of a natural product from traditional medicine that has found a role in modern pharmacology. Its well-defined mechanism of action as a GABA-A receptor antagonist makes it an invaluable tool for neuroscience research. While its direct therapeutic applications are limited by its toxicity, its scaffold could serve as a template for the development of new, safer modulators of the GABAergic system. Further research into the structure-activity relationships of this compound and its derivatives may unlock new therapeutic possibilities for a range of neurological and psychiatric disorders.

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Securinine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renewed Interest in a Classic Alkaloid

Securinine, a tetracyclic alkaloid first isolated in 1956 from plants of the Securinega and Phyllanthus genera, represents a fascinating molecular scaffold with a rich history of pharmacological investigation.[1] Characterized by a unique and rigid structure featuring a butenolide moiety and an azabicyclo[3.2.1]octane system, this compound has demonstrated a range of biological activities, most notably as a potent central nervous system (CNS) stimulant and a GABA-A receptor antagonist.[2][3] In recent years, there has been a resurgence of interest in this compound and its derivatives for their potential applications in oncology and neuroprotection.[4][5] This renewed focus necessitates a thorough understanding of its fundamental physicochemical properties and stability profile to guide modern drug development efforts, from formulation and analytical method development to regulatory submission.

This technical guide provides an in-depth analysis of the physicochemical characteristics and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a cohesive narrative that explains the "why" behind the experimental methodologies and the implications of the findings for pharmaceutical development.

Physicochemical Characterization of this compound

A comprehensive understanding of a molecule's physicochemical properties is the cornerstone of rational drug development. These parameters govern a compound's solubility, permeability, and formulation feasibility, and provide the basis for the development of robust analytical methods.

Structural and General Properties

This compound (IUPAC Name: (1S,2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one) is a structurally complex alkaloid.[3] Its rigid, tetracyclic framework is responsible for its specific interactions with biological targets. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₂[3]
Molecular Weight 217.268 g/mol [2]
Appearance Yellow crystal[3]
Melting Point 142-143°C[3]
Predicted pKa 8.29 ± 0.20[6]
UV λmax 254 nm[7]

The presence of a tertiary amine within the bridged ring system gives this compound its basic character, with a predicted pKa of 8.29.[6] This indicates that this compound will be predominantly ionized at physiological pH, a critical factor influencing its solubility and interaction with biological membranes. The UV absorbance maximum at 254 nm is characteristic of the α,β-unsaturated γ-lactone chromophore within its structure.[7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a dosage form. This compound exhibits a solubility profile that presents both challenges and opportunities for formulation scientists.

  • Aqueous Solubility : this compound is reported to be insoluble in water and sparingly soluble in aqueous buffers.[3][7] For experimental purposes, a solubility of approximately 0.20 mg/mL has been achieved in a 1:4 solution of DMF:PBS (pH 7.2).[7] This low aqueous solubility is a significant hurdle for the development of parenteral formulations and can impact dissolution rates in oral solid dosage forms.

  • Organic Solvent Solubility : this compound demonstrates good solubility in several organic solvents, which is useful for stock solution preparation and analytical testing.[7]

    • Ethanol: ~16 mg/mL

    • DMSO: ~50 mg/mL

    • Dimethylformamide (DMF): ~33 mg/mL

The disparity between its aqueous and organic solubility underscores the importance of enabling formulation strategies, such as the use of co-solvents, cyclodextrins, or nano-formulations, to enhance its bioavailability.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and identification of this compound.

  • UV/Vis Spectroscopy : As mentioned, this compound has a maximum absorbance (λmax) at 254 nm, which is attributable to the electronic transitions within the α,β-unsaturated γ-lactone system.[7] This property is highly useful for its quantification by UV-based analytical techniques like HPLC.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A notable feature is the strong absorption band around 1754 cm⁻¹, which is indicative of the C=O stretch of the α,β-unsaturated γ-lactone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure. The chemical shifts and coupling constants are unique to its rigid tetracyclic system.

  • Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight of this compound and for elucidating the structure of its metabolites and degradation products. The fragmentation pattern of this compound in the mass spectrometer is characteristic of its complex ring structure.

Stability of this compound: A Forced Degradation Perspective

Evaluating the intrinsic stability of a drug candidate is a mandatory step in drug development, as mandated by regulatory bodies like the ICH. Forced degradation studies, or stress testing, are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8]

Hydrolytic Stability

The hydrolysis of this compound, particularly under alkaline conditions, has been studied in detail and represents a key degradation pathway.

Alkaline Hydrolysis: The hydroxide ion-catalyzed hydrolysis of this compound involves the opening of the γ-lactone ring to form a hydroxyl carboxylate product.[9] This reaction follows pseudo-first-order kinetics. The rate of this hydrolysis is sensitive to temperature, with activation energy (ΔH) of 11.0 kcal mol⁻¹ and entropy of activation (ΔS) of -34.5 cal deg⁻¹ mol⁻¹.[9] Interestingly, the rate of hydrolysis decreases as the concentration of acetonitrile in the mixed aqueous solvent increases, suggesting that the polarity of the medium plays a significant role in the reaction kinetics.[9]

Acidic Stability: Under acidic conditions, the hydroxyl carboxylate product of alkaline hydrolysis can undergo cyclization to reform this compound.[9] The rate of this cyclization increases linearly with an increase in the hydrogen ion concentration.[9] This suggests a reversible equilibrium between the open and closed forms of the lactone ring, which is pH-dependent.

Caption: Reversible hydrolysis of this compound's lactone ring.

Protocol for Forced Degradation Studies

To fully characterize the stability of this compound, a systematic forced degradation study should be conducted according to ICH guidelines. The following is a representative protocol.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to Stress Thermal Thermal (e.g., 80°C, solid & solution) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose to Stress HPLC Analyze by Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize Identify Peaks

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

  • Preparation of Stock Solution : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis : Treat the this compound solution with 0.1 M hydrochloric acid and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis : Treat the this compound solution with 0.1 M sodium hydroxide at room temperature. Take samples at various time points and neutralize before analysis.

  • Oxidative Degradation : Treat the this compound solution with 3% hydrogen peroxide at room temperature. Protect the samples from light.

  • Thermal Degradation : Expose solid this compound and its solution to dry heat (e.g., 80°C) in a calibrated oven.

  • Photolytic Degradation : Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be predicted under different stress conditions:

  • Oxidative Degradation : The tertiary amine in the azabicyclo[3.2.1]octane ring is a potential site for oxidation, which could lead to the formation of an N-oxide. The double bonds in the molecule are also susceptible to oxidation.

  • Photodegradation : The α,β-unsaturated lactone system is a chromophore that can absorb UV light, potentially leading to isomerization or other photochemical reactions.

  • Thermal Degradation : At elevated temperatures, this compound may undergo various degradation reactions, the nature of which would need to be elucidated experimentally.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable approach.

Method Development Strategy

The development of a stability-indicating HPLC method for this compound should be a systematic process.

G Start Start: Method Development Goal (Separate this compound from Degradants) Screening Column & Mobile Phase Screening Start->Screening Optimization Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) Screening->Optimization Specificity Specificity & Peak Purity Assessment Optimization->Specificity Forced_Deg Forced Degradation Study Forced_Deg->Specificity Validation Method Validation (ICH Q2(R1)) Specificity->Validation Final_Method Final Validated Stability-Indicating Method Validation->Final_Method

Caption: Logical flow for developing a stability-indicating HPLC method.

Step-by-Step Protocol for Method Development and Validation

1. Initial Method Scouting:

  • Column Selection : Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Use a combination of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (acetonitrile or methanol).

  • Detection : Set the UV detector at the λmax of this compound (254 nm).

  • Gradient Elution : Employ a gradient elution to ensure the separation of potential degradation products with a wide range of polarities.

2. Forced Degradation and Specificity Assessment:

  • Perform forced degradation studies as described in section 2.2.

  • Inject the stressed samples into the HPLC system. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the this compound peak and from each other.

  • Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in the stressed samples.

3. Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity : Demonstrated during the forced degradation study.

  • Linearity : Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a series of at least five concentrations of this compound. The correlation coefficient (r²) should be ≥ 0.999.

  • Range : The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy : Determine the closeness of the test results to the true value by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision :

    • Repeatability (Intra-day precision) : Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision) : Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Robustness : Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Conclusion and Future Directions

This compound remains a molecule of significant interest for its therapeutic potential. This guide has provided a comprehensive overview of its critical physicochemical properties and a framework for assessing its stability. While the hydrolytic degradation pathway is reasonably well-understood, further research is needed to fully characterize its degradation under oxidative, photolytic, and thermal stress. The development and validation of a robust stability-indicating HPLC method, as outlined in this guide, is a critical step for any future development program involving this compound. Such data is not only essential for regulatory compliance but also provides the fundamental knowledge required to formulate a safe, effective, and stable pharmaceutical product.

References

Methodological & Application

Protocol for the Isolation and Purification of Securinine from Flueggea suffruticosa

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Securinine

This compound is a tetracyclic indolizidine alkaloid first isolated in 1956 from plants of the Securinega genus, now commonly classified under Flueggea.[1][2] The primary botanical source for commercial extraction is Flueggea suffruticosa (Pall.) Rehd. (syn. Securinega suffruticosa).[1] This unique alkaloid features a rigid, complex structure comprising an azabicyclo[3.2.1]octane core fused with piperidine and α,β-unsaturated-γ-lactone rings.[2]

Historically, this compound has been recognized for its potent stimulant effects on the central nervous system (CNS), acting as a GABA-A antagonist with effects comparable to strychnine.[3] More recently, research has unveiled a broader spectrum of pharmacological activities, including promising anticancer properties.[2][4] Studies have shown that this compound can induce apoptosis and inhibit critical signaling pathways, such as the PI3K/AKT/mTOR pathway, in various cancer cell lines.[4] This expanding range of bioactivities has renewed interest in this compound as a valuable scaffold for the development of novel therapeutics.[4]

The isolation of this compound from its natural source, however, presents a multi-stage challenge requiring a systematic approach to separate it from a complex mixture of other alkaloids and plant metabolites. This guide provides a comprehensive, field-proven protocol for the efficient extraction, separation, and purification of high-purity this compound, grounded in the principles of natural product chemistry. We will detail the causality behind each step, from initial extraction to final crystallization, ensuring a robust and reproducible workflow.

Principle of the Method

The isolation of this compound, a basic alkaloid, is founded on the principles of solvent extraction and chromatography. The overall strategy involves:

  • Solid-Liquid Extraction: Utilizing an organic solvent to extract a broad range of metabolites, including alkaloids, from the dried plant material.

  • Acid-Base Partitioning: Leveraging the basic nature of the alkaloid's tertiary amine. This compound is protonated in an acidic aqueous solution to form a water-soluble salt, separating it from neutral and acidic impurities. Subsequent basification liberates the free-base alkaloid, allowing its re-extraction into an organic solvent.

  • Chromatographic Purification: Employing sequential column chromatography, starting with a coarse separation on macroporous adsorbent resin followed by fine purification on silica gel, to isolate this compound from other closely related alkaloids.

  • Recrystallization: The final step to obtain high-purity crystalline this compound.

This multi-step approach ensures the systematic removal of impurities with differing polarities and chemical properties, leading to a high-purity final product suitable for pharmacological research and drug development.

Workflow Overview

This compound Isolation Workflow Plant_Material Dried F. suffruticosa Powder Extraction Methanol Extraction Plant_Material->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning (HCl / NH4OH / Chloroform) Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Macro_Resin Macroporous Resin Chromatography (e.g., D101 Resin) Crude_Alkaloids->Macro_Resin Enriched_Fraction Enriched this compound Fraction Macro_Resin->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Enriched_Fraction->Silica_Gel Pure_Fraction Purified this compound Fraction Silica_Gel->Pure_Fraction Recrystallization Recrystallization (Ethanol-Water) Pure_Fraction->Recrystallization Final_Product High-Purity this compound Crystals Recrystallization->Final_Product

Caption: A generalized workflow for the isolation of this compound.

Materials and Reagents

ItemGradeSupplier (Example)Notes
Plant Material
Dried Twigs and Leaves of Flueggea suffruticosaVerified Botanical SupplierCoarsely powdered
Solvents
Methanol (MeOH)ACS GradeSigma-AldrichFor initial extraction
Ethanol (EtOH), 95%ACS GradeFisher ScientificFor resin elution and recrystallization
Chloroform (CHCl₃)ACS GradeVWRFor liquid-liquid extraction and chromatography
Dichloromethane (CH₂Cl₂)ACS GradeSigma-AldrichAlternative to chloroform
Ethyl AcetateACS GradeFisher ScientificFor washing during acid-base extraction
n-HexaneACS GradeVWRFor chromatography (optional)
Acids and Bases
Hydrochloric Acid (HCl), concentratedACS GradeJ.T. BakerFor preparing 2% HCl solution
Ammonium Hydroxide (NH₄OH), concentratedACS GradeSigma-AldrichFor basification
Chromatography Media
Macroporous Adsorbent Resin (e.g., D101, AB-8)Industrial GradeSunresin, PuroliteFor coarse purification[5][6]
Silica Gel200-300 meshSorbent TechnologiesFor fine purification[1]
Drying Agent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificTo dry organic extracts
Other
Deionized WaterIn-house
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction/fraction monitoring

Experimental Protocols

Part 1: Initial Extraction

Rationale: The initial extraction aims to solubilize the alkaloids and other organic compounds from the plant matrix. Methanol is an effective solvent for this purpose due to its polarity, which allows it to penetrate the plant cell walls and dissolve both the free alkaloid bases and their salt forms.

Protocol:

  • Weigh 10 kg of coarsely powdered, dried aerial parts of F. suffruticosa.

  • Place the powdered material in a large-scale percolator.

  • Add 50 L of methanol and allow the material to macerate for 24 hours at room temperature.

  • Drain the methanolic extract.

  • Repeat the extraction process two more times with fresh 50 L portions of methanol to ensure exhaustive extraction.[1]

  • Combine all three methanolic extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature of 50-60°C. This yields a dark, viscous crude methanolic extract.

Part 2: Acid-Base Partitioning for Alkaloid Enrichment

Rationale: This crucial step separates the basic alkaloids from neutral and acidic compounds. By converting this compound into its hydrochloride salt with dilute HCl, it becomes soluble in the aqueous phase. Neutral and acidic impurities remain in the organic phase and are washed away. Subsequent basification with NH₄OH deprotonates the this compound salt, converting it back to the free base, which is then re-extracted into an organic solvent like chloroform.

Protocol:

  • Suspend the crude methanolic extract in 5 L of 2% aqueous HCl. Stir until fully dispersed.

  • Filter the acidic suspension to remove any insoluble material.

  • Transfer the acidic aqueous solution to a large separatory funnel.

  • Wash the acidic solution by extracting it three times with 2 L portions of ethyl acetate to remove neutral and weakly acidic compounds.[1] Discard the ethyl acetate layers.

  • Carefully basify the remaining acidic aqueous layer by adding concentrated ammonium hydroxide dropwise with constant stirring and cooling. Monitor the pH until it reaches approximately 9-10.[1]

  • Extract the now basic aqueous solution three times with 3 L portions of chloroform. The free-base this compound will partition into the chloroform layer.

  • Combine the chloroform extracts.

  • Dry the combined chloroform extract over anhydrous sodium sulfate for at least 2 hours.

  • Filter off the sodium sulfate and concentrate the chloroform solution under reduced pressure to yield the crude alkaloid fraction.

Part 3: Coarse Purification by Macroporous Resin Chromatography

Rationale: Macroporous resins, like D101, are non-polar adsorbents that separate compounds based on van der Waals forces.[6] This step is highly effective for enriching the target alkaloids and removing more polar impurities such as sugars and glycosides, as well as some pigments. The alkaloids are adsorbed onto the resin and then selectively eluted with an ethanol-water mixture.

Protocol:

  • Resin Pre-treatment: Activate the D101 macroporous resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol smell remains.[7]

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Loading: Dissolve the crude alkaloid fraction in a minimal amount of 20-30% ethanol and load it onto the column.

  • Washing: Wash the column with 2-3 bed volumes (BV) of deionized water to remove highly polar impurities. Follow this with a wash of 2-3 BV of 30-50% aqueous ethanol to remove more polar, non-target alkaloids and other impurities.[5]

  • Elution: Elute the target alkaloids, including this compound, from the resin using 70-90% aqueous ethanol.[5]

  • Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a chloroform:methanol (e.g., 15:1) mobile phase. Spot the fractions on a TLC plate and visualize under UV light (254 nm). Combine the fractions that show a strong spot corresponding to a this compound standard.

  • Concentration: Concentrate the combined, enriched fractions under reduced pressure to obtain the enriched this compound fraction.

Part 4: Fine Purification by Silica Gel Column Chromatography

Rationale: Silica gel is a polar stationary phase. This step separates this compound from other closely related alkaloids based on differences in polarity. Less polar compounds will elute first, while more polar compounds will be retained more strongly by the silica gel. A gradient elution, starting with a non-polar solvent (chloroform) and gradually increasing the polarity by adding a polar solvent (methanol), allows for a fine-tuned separation.

Protocol:

  • Column Packing: Prepare a silica gel (200-300 mesh) slurry in 100% chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the enriched this compound fraction in a minimal volume of chloroform. In a separate beaker, mix this solution with a small amount of silica gel (approx. 3 times the weight of the extract) and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Gradient Elution: Begin elution with 100% chloroform to remove any remaining non-polar impurities.[5]

  • Gradually increase the polarity of the mobile phase by introducing methanol. A typical step gradient could be:

    • Chloroform:Methanol (100:1, v/v)

    • Chloroform:Methanol (50:1, v/v)[1]

    • Chloroform:Methanol (40:1, v/v)[5]

    • Chloroform:Methanol (20:1, v/v)

    • Chloroform:Methanol (10:1, v/v)

  • Fraction Collection & Monitoring: Collect fractions continuously and monitor via TLC as described previously. This compound typically elutes in the mid-polarity fractions (e.g., 50:1 to 40:1 Chloroform:Methanol).

  • Concentration: Combine the pure this compound fractions and concentrate under reduced pressure to yield a purified amorphous solid.

Part 5: Final Purification by Recrystallization

Rationale: Recrystallization is the final step to achieve high purity. It relies on the principle that the target compound is highly soluble in a hot solvent system but poorly soluble at cold temperatures. As the saturated hot solution cools, the solubility decreases, forcing the pure compound to crystallize out while impurities remain dissolved in the mother liquor.

Protocol:

  • Dissolve the purified this compound solid in a minimal amount of hot 80-95% aqueous ethanol.[5][8]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in a refrigerator (4°C) for several hours to maximize crystal growth.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol-water solution.

  • Dry the crystals under vacuum to obtain high-purity, crystalline this compound.

Data Presentation

Representative Yield Data

The following table presents a representative summary of yields at each stage of the purification process, starting from 10 kg of dried plant material. Actual yields may vary depending on the quality of the plant material and the precise execution of the protocol.

Purification StageStarting MaterialProductMass ObtainedYield (%)Purity (%)
Extraction 10 kg F. suffruticosaCrude Methanolic Extract~1.2 kg12%<1%
Acid-Base Partitioning 1.2 kg Crude ExtractCrude Alkaloid Fraction~60 g5% (of crude extract)~15-20%
Macroporous Resin 60 g Crude AlkaloidsEnriched this compound Fraction~15 g25% (of crude alkaloids)~60-70%
Silica Gel Column 15 g Enriched FractionPurified this compound~9 g60% (of enriched fraction)>95%
Recrystallization 9 g Purified this compoundCrystalline this compound~7.5 g~83% (of purified solid)>99%
Overall Yield 10 kg F. suffruticosaCrystalline this compound~7.5 g ~0.075% >99%

Note: Purity estimates are based on typical results and should be confirmed by analytical methods like HPLC.

Characterization of Purified this compound

Rationale: The identity and purity of the final product must be rigorously confirmed using spectroscopic methods. The data obtained should match established literature values for this compound.

High-Performance Liquid Chromatography (HPLC)
  • System: C18 column

  • Mobile Phase: Acetonitrile - 0.04mol/L Ammonium Acetate (30:70)

  • Detection: UV at 256 nm[5]

  • Expected Result: A single major peak with a retention time corresponding to a pure this compound standard, indicating >99% purity.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

    • Key Absorptions (cm⁻¹):

      • ~1750-1760 cm⁻¹: Strong absorption characteristic of the α,β-unsaturated γ-lactone carbonyl group.[9][10]

      • ~1630 cm⁻¹: Absorption for the C=C double bond within the lactone ring.[10]

      • ~2930 cm⁻¹: C-H stretching of the aliphatic rings.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive carbon framework and proton connectivity, confirming the complex fused ring system.[3]

    • ¹H NMR (in CDCl₃, representative shifts in ppm): The spectrum will show characteristic signals for the olefinic protons of the α,β-unsaturated system and the various aliphatic protons of the complex ring structure.

    • ¹³C NMR (in CDCl₃, representative shifts in ppm):

      • ~173 ppm: Carbonyl carbon of the lactone (C11).[9]

      • ~164 ppm: Olefinic carbon (C13).[9]

      • ~117 ppm: Olefinic carbon (C12).[9]

      • Other signals in the aliphatic region corresponding to the carbons of the fused ring system.

Troubleshooting and Field-Proven Insights

  • Low Yield after Acid-Base Extraction:

    • Cause: Incomplete basification. If the pH is not sufficiently high (9-10), the this compound will remain partially protonated and will not efficiently transfer to the organic layer.

    • Solution: Carefully monitor the pH during the addition of ammonium hydroxide. Ensure thorough mixing.

  • Broad Bands or Poor Separation on Silica Gel Column:

    • Cause: Column overloading or use of a mobile phase that is too polar.

    • Solution: Use a proper ratio of silica gel to extract (typically 30:1 to 100:1 by weight for difficult separations). Start with a less polar solvent system and increase the polarity gradually (gradient elution) for better resolution.[11]

  • Compound Fails to Crystallize:

    • Cause: Solution is not sufficiently saturated, or residual impurities are inhibiting crystal formation.

    • Solution: Try to slowly evaporate some of the solvent to increase concentration. If that fails, scratching the inside of the flask with a glass rod can initiate nucleation. If impurities are suspected, an additional chromatographic step may be necessary.

Conclusion

This protocol provides a detailed, robust, and reproducible methodology for the isolation and purification of this compound from Flueggea suffruticosa. By integrating classical alkaloid extraction techniques with modern chromatographic methods, researchers can reliably obtain high-purity this compound. The causality-driven explanations for each step, coupled with troubleshooting insights, empower scientists to adapt and optimize this protocol for their specific laboratory conditions. The successful isolation of pure this compound is a critical first step for further investigation into its promising pharmacological activities and for the development of new therapeutic agents.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Securinine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of securinine, a major bioactive alkaloid. This compound is primarily isolated from plants of the Flueggea and Securinega genera and is known for its wide range of pharmacological activities, including its effects as a GABA(A) receptor antagonist and its potential as an anticancer agent.[1] The method described herein is suitable for the determination of this compound in bulk materials and extracts derived from plant sources like Flueggea suffruticosa (previously Securinega suffruticosa).[2][3] The protocol utilizes a C18 stationary phase with a UV detector, providing a reliable and reproducible approach for quality control, stability testing, and research applications. All validation procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction and Scientific Rationale

This compound ((6S,11aS,11bS)-6,7,8,9,10,11-hexahydro-11aH-6,11b-methanofuro[2,3-c]pyrrolo[1,2-a]azocin-2(5H)-one) is a tetracyclic indolizidine alkaloid with the molecular formula C₁₃H₁₅NO₂.[6] Its rigid structure, which includes an α,β-unsaturated-γ-lactone, is responsible for its significant biological activities.[1] Given its therapeutic potential, a precise and accurate analytical method is crucial for its quantification in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[7] The method described here employs reversed-phase chromatography, which is ideal for separating moderately polar compounds like this compound.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides optimal retention and separation of the this compound alkaloid from other potentially less polar or more polar matrix components.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic modifier is crucial for eluting this compound from the C18 column. The aqueous phase often contains a modifier like trifluoroacetic acid (TFA) or an acetate buffer. This is critical for two reasons: 1) It controls the pH of the mobile phase, ensuring that the tertiary amine in the this compound structure is protonated, leading to consistent retention times and sharp peak shapes. 2) It improves the peak symmetry by minimizing secondary interactions with residual silanol groups on the silica support.

  • Detection: UV detection is chosen based on the presence of a chromophore in the this compound molecule, specifically the α,β-unsaturated lactone system, which exhibits significant absorbance around 254-256 nm.[8] This wavelength provides a good balance of sensitivity and specificity.

Materials and Reagents

  • This compound Reference Standard: (Purity ≥98% by HPLC)[6]

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: Deionized (DI) or HPLC grade (resistivity >18 MΩ·cm)

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Plant Material (optional): Dried and powdered aerial parts of Flueggea suffruticosa.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with the following is required:

  • Solvent Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

The quantitative data for the chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (containing 0.1% TFA) in a 40:60 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 256 nm
Injection Volume 10 µL
Run Time 15 minutes

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.[6]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Flueggea suffruticosa)

This protocol is based on established alkaloid extraction methodologies.[8]

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue two more times to ensure complete extraction of the alkaloids.[8]

  • Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 10 mL of the mobile phase.

  • Final Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The logical flow from sample preparation to final data analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Plant Material / Reference Standard B Solvent Extraction (e.g., Methanol) A->B C Filter & Concentrate B->C D Reconstitute & Filter (0.45 µm) C->D E Inject Sample into HPLC System D->E F Separation on C18 Column E->F G UV Detection @ 256 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve (from Standards) H->I J Calculate Concentration in Sample H->J I->J

Caption: Workflow for this compound Quantification by HPLC.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was confirmed by comparing the chromatograms of a blank, a standard solution, and a plant extract sample. The this compound peak was well-resolved with no interference at its retention time.

  • Linearity: A linear relationship between the peak area and concentration was established over the range of 1.0 - 100 µg/mL.

  • Accuracy: Accuracy was determined by a recovery study, spiking a known amount of this compound into a pre-analyzed sample.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution (50 µg/mL) on the same day.

    • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity Range 1.0 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD 0.25 µg/mL-
LOQ 0.80 µg/mL-

Data Analysis and Calculations

  • Calibration Curve: Plot the peak area of the this compound standard against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solution.

  • Calculation: Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

The concentration of this compound in the original solid sample (e.g., plant material) is calculated as follows:

Concentration (mg/g) = (C × V) / W

Where:

  • C = Concentration of this compound from the HPLC analysis (mg/mL)

  • V = Final volume of the reconstituted extract (mL)

  • W = Weight of the initial plant material (g)

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) 1. Column degradation2. Mobile phase pH incorrect3. Sample overload1. Replace or flush the column2. Ensure 0.1% TFA is added and properly mixed3. Dilute the sample
Inconsistent Retention Times 1. Fluctuation in pump flow rate2. Column temperature not stable3. Mobile phase composition changed1. Purge and prime the pump2. Ensure column oven is at the set temperature3. Prepare fresh mobile phase
No Peaks Detected 1. Detector lamp off2. No sample injected3. Incorrect wavelength setting1. Check and replace the detector lamp2. Verify autosampler operation and vial contents3. Set detector to 256 nm

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and linear for the quantification of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory for the analysis of this compound in bulk form or from complex matrices such as plant extracts. The validation data confirms that the method is reliable and suitable for its intended purpose.

References

Application Notes & Protocols: A Guide to the Total Synthesis of (±)-Securinine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Securinega Alkaloids

The Securinega alkaloids are a fascinating family of natural products isolated from plants of the Euphorbiaceae family.[1][2] At the heart of this family lies securinine, a tetracyclic alkaloid first isolated in 1956.[3] Its compact, bridged structure, featuring a 6-azabicyclo[3.2.1]octane core (rings B/C) fused to a piperidine ring (A) and an α,β-unsaturated-γ-lactone (ring D), presents a formidable challenge for synthetic chemists.[4][5]

Beyond its structural elegance, this compound exhibits potent biological activity, most notably as a GABAA receptor antagonist and a central nervous system (CNS) stimulant.[1][2] This activity, coupled with reported antibacterial and antimalarial properties, has established this compound and its analogues as compelling scaffolds for drug discovery.[1] However, accessing these molecules through synthetic routes requires innovative strategies to control the stereochemistry and construct the unique polycyclic framework. This guide provides a detailed examination of a modern approach to the total synthesis of racemic (±)-securinine and explores methodologies for the strategic diversification of its core structure.

Strategic Blueprint: Retrosynthetic Analysis

Over the past several decades, numerous strategies have been devised to conquer the this compound challenge. Key approaches have included bio-inspired vinylogous Mannich reactions, intramolecular Diels-Alder cycloadditions, and ring-closing metathesis (RCM).[4][6][7][8] A particularly elegant and convergent strategy involves a tandem reaction cascade to rapidly assemble the core.

The retrosynthetic analysis shown below hinges on disconnecting the tetracyclic core at the C-B ring junction and within the A ring. This approach simplifies the target to a key tricyclic intermediate, which can be assembled from a simpler piperidine-derived precursor through a powerful cascade reaction.

G This compound (±)-Securinine tricyclic_lactone Tricyclic Lactone (Rings B/C/D) This compound->tricyclic_lactone Intramolecular N-Alkylation piperidine_precursor Substituted Piperidine Precursor tricyclic_lactone->piperidine_precursor Tandem Cascade (Key Step) diazo_ketoester Diazo Ketoester piperidine_precursor->diazo_ketoester Fragment Coupling dienol Dienol Fragment piperidine_precursor->dienol Fragment Coupling

Figure 1: A simplified retrosynthetic analysis of (±)-Securinine.

A Case Study: The Tandem Cascade Synthesis of (±)-Securinine

This section details the total synthesis of (±)-securinine and its diastereomer, (±)-allothis compound, as reported by Medeiros and Wood, which employs a rhodium carbenoid-initiated Claisen/α-ketol rearrangement sequence as the pivotal step.[9] This strategy showcases a powerful method for rapidly building molecular complexity.

The Key Tandem Reaction: Mechanism and Rationale

The cornerstone of this synthesis is a domino reaction that forms the tricyclic core in a single, stereocontrolled operation. The sequence is initiated by the decomposition of a diazo compound with a rhodium catalyst to form a rhodium carbenoid.

Causality Behind Experimental Choices:

  • Catalyst: Rhodium(II) acetate (Rh₂(OAc)₄) is a classic and highly effective catalyst for generating rhodium carbenoids from diazo compounds. It is oxophilic, facilitating the initial formation of an oxonium ylide.

  • Solvent: Dichloromethane (CH₂Cl₂) is a common, non-protic solvent for these reactions, preventing quenching of the reactive intermediates.

  • Temperature: The reaction is typically run at room temperature, balancing reaction rate with the stability of the diazo compound and intermediates.

The sequence unfolds as follows:

  • Oxonium Ylide Formation: The rhodium carbenoid reacts with the oxygen of the furan ring to form a transient oxonium ylide.

  • [10][11]-Sigmatropic Rearrangement: The ylide undergoes a rapid[10][11]-sigmatropic rearrangement, transferring the ester-bearing group to the adjacent carbon and forming a bicyclic intermediate.

  • Claisen Rearrangement: This intermediate is perfectly poised for a subsequent Claisen rearrangement, which proceeds through a chair-like transition state to establish the crucial stereochemistry of the emerging tricycle.

  • α-Ketol Rearrangement (Ring Contraction): The product of the Claisen rearrangement then undergoes a base- or acid-catalyzed α-ketol rearrangement. This step involves the migration of a carbon atom, resulting in a ring contraction that forms the thermodynamically stable five-membered D-ring lactone characteristic of the this compound core.

G cluster_workflow Tandem Cascade Mechanism Start Diazo Precursor + Rh₂(OAc)₄ Carbenoid Rh(II) Carbenoid Start->Carbenoid N₂ Ylide Oxonium Ylide Carbenoid->Ylide + Furan Sigmatropic [2,3]-Sigmatropic Rearrangement Product Ylide->Sigmatropic [2,3] Claisen Claisen Rearrangement Product Sigmatropic->Claisen [3,3] Final Tricyclic Lactone Core Claisen->Final α-Ketol Rearrangement

Figure 2: Workflow of the key tandem cascade reaction.

Experimental Protocols & Data

The following table summarizes the synthetic sequence. Detailed protocols for key steps are provided below.

StepReactionKey ReagentsYield (%)Reference
1Furan Alkylationn-BuLi, 2-bromomethyl-1,3-dioxolane89%[9]
2Acylationn-BuLi, Mander's reagent85%[9]
3Ketal Hydrolysisp-TsOH95%[9]
4Horner-Wadsworth-EmmonsNaH, (EtO)₂P(O)CH₂CO₂Et88%[9]
5Diazo Transferp-ABSA, DBU82%[9]
6Tandem Cascade Rh₂(OAc)₄ 74% [9]
7Amine DeprotectionTFA-[9]
8Cyclization / EpimerizationK₂CO₃, DMF78% (2 steps)[9]

Table 1: Summary of the total synthesis of (±)-Securinine and (±)-Allothis compound.[9]

Protocol 1: Step 6 - Rhodium-Catalyzed Tandem Cascade

  • Objective: To construct the tricyclic lactone core from the diazo ketoester precursor.

  • Trustworthiness: This protocol relies on the generation of highly reactive intermediates. The exclusion of moisture and air is critical, and the diazo compound should be handled with care as they can be shock-sensitive. The reaction progress should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the diazo starting material.

Methodology:

  • To a solution of the diazo precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.05 M) under an argon atmosphere is added rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq).

  • The reaction mixture is stirred at room temperature. Vigorous nitrogen evolution should be observed initially.

  • The reaction is monitored by TLC (e.g., 30% Ethyl Acetate/Hexanes). Upon consumption of the starting material (typically 1-2 hours), the solvent is removed under reduced pressure.

  • The crude residue, containing the product of the Claisen rearrangement, is dissolved in a mixture of tetrahydrofuran (THF) and water (4:1, 0.1 M).

  • Potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is stirred vigorously at room temperature for 12-16 hours to facilitate the α-ketol rearrangement.

  • Upon completion, the reaction is diluted with water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the tricyclic lactone.

Protocol 2: Step 8 - Final Cyclization to (±)-Securinine and (±)-Allothis compound

  • Objective: To deprotect the amine and effect the final intramolecular N-alkylation to form the B-ring, yielding the target alkaloids.

  • Expertise & Experience: This step involves two key transformations. First, trifluoroacetic acid (TFA) is a strong acid used to cleave the Boc protecting group. It is volatile and corrosive and must be handled in a fume hood. Second, the subsequent cyclization is an intramolecular substitution. The choice of K₂CO₃ as the base and DMF as the polar aprotic solvent is crucial to promote the desired SN2 reaction while also allowing for the epimerization at the carbon alpha to the ester, leading to a mixture of both this compound and allothis compound.

Methodology:

  • The Boc-protected tricyclic intermediate (1.0 eq) is dissolved in anhydrous CH₂Cl₂ (0.2 M) and cooled to 0 °C.

  • Trifluoroacetic acid (TFA, 10 eq) is added dropwise. The solution is stirred at 0 °C for 1 hour, then allowed to warm to room temperature for an additional hour.

  • The solvent and excess TFA are removed under reduced pressure. The resulting crude ammonium salt is used directly in the next step.

  • The crude salt is dissolved in anhydrous dimethylformamide (DMF, 0.05 M). Anhydrous K₂CO₃ (5.0 eq) is added.

  • The suspension is heated to 70 °C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under high vacuum.

  • The residue is partitioned between water and CH₂Cl₂. The aqueous layer is extracted two more times with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to separate (±)-securinine and (±)-allothis compound.

Synthesis of this compound Derivatives: Expanding Chemical Space

The this compound scaffold is an excellent platform for developing new therapeutic agents. Its reactive sites—primarily the two double bonds—provide handles for chemical modification to perform structure-activity relationship (SAR) studies.[3][5]

Key Derivatization Strategies
  • C14-C15 Modification (Butenolide Ring): The double bond in the D-ring is susceptible to various transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing aryl, heteroaryl, or alkyl groups. This requires prior functionalization, typically iodination of the C14 position.[3]

  • C12-C13 Modification (Piperidine Ring): The enamine-like double bond in the A-ring can undergo reactions such as the Baylis-Hillman reaction with aldehydes, adding a β'-hydroxy-α,β-unsaturated ketone moiety.[3]

  • Dimeric Compounds: Bivalent strategies, where two this compound molecules are linked together, have been explored to potentially enhance binding affinity or modulate activity.[3]

G cluster_c14c15 C14-C15 Modifications cluster_c12c13 C12-C13 Modifications This compound This compound Core heck Heck Reaction This compound->heck suzuki Suzuki Coupling This compound->suzuki sonogashira Sonogashira Coupling This compound->sonogashira baylis_hillman Baylis-Hillman Reaction This compound->baylis_hillman dimer Dimerization This compound->dimer

Figure 3: Common strategies for the derivatization of this compound.

Protocol 3: Representative Derivatization - Suzuki Cross-Coupling at C14

  • Objective: To install an aryl group at the C14 position of the this compound scaffold via a Suzuki-Miyaura cross-coupling reaction. This protocol assumes the availability of 14-iodo-securinine, which can be prepared from this compound.[3]

  • Authoritative Grounding: The Suzuki reaction is a Nobel Prize-winning, robust, and versatile C-C bond-forming reaction. The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for success and depends on the specific substrates.

Methodology:

  • To a reaction vial charged with 14-iodo-securinine (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq), add a magnetic stir bar.

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • A degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M) is added via syringe.

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a suitable phosphine ligand such as SPhos (0.10 eq) are added quickly under a positive pressure of argon.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours.

  • Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite®, washing with additional ethyl acetate.

  • The filtrate is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography to yield the C14-arylated this compound derivative.

Conclusion

The total synthesis of (±)-securinine remains a benchmark for strategic innovation in organic chemistry. The tandem cascade approach highlighted here exemplifies how complex molecular architectures can be assembled with remarkable efficiency. Furthermore, the established synthetic routes provide a crucial foundation for medicinal chemistry programs, enabling the systematic modification of the this compound core. The derivatization strategies discussed open the door to fine-tuning the biological activity of this potent alkaloid, paving the way for the development of novel therapeutics for neurological disorders and other diseases.

References

Application Notes and Protocols for the Structural Elucidation of Securinine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Securinine

This compound, a tetracyclic alkaloid isolated from plants of the Securinega genus, presents a fascinating structural puzzle that is ideally suited for elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Its rigid, polycyclic framework, featuring a butenolide moiety and an azabicyclo[3.2.1]octane ring system, contains multiple stereocenters, making the determination of its complete three-dimensional structure a non-trivial task.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the unambiguous structural determination of this compound.

The methodologies outlined herein are designed to not only confirm the planar structure but also to definitively establish the relative stereochemistry of this important natural product. As a GABAA receptor antagonist with significant central nervous system (CNS) activity, a thorough and accurate structural characterization of this compound is paramount for any further research or therapeutic development.[2][3]

The Logic of the NMR Approach: A Step-by-Step Elucidation Workflow

The structural elucidation of a complex natural product like this compound is a systematic process. It begins with simple 1D NMR experiments to get a general overview of the molecule and progresses to more complex 2D experiments to piece together the molecular puzzle.

The logical flow of experiments is designed to build a complete picture of the molecule's connectivity and stereochemistry. This workflow ensures that each piece of information is validated by subsequent experiments, leading to a trustworthy and definitive structural assignment.

Elucidation_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D_Connectivity 2D NMR: Connectivity cluster_2D_Stereochem 2D NMR: Stereochemistry cluster_final Final Structure Prep Sample Dissolution & Filtration H1_NMR 1H NMR (Proton Count & Chemical Environment) Prep->H1_NMR C13_NMR 13C NMR & DEPT (Carbon Skeleton & Multiplicity) H1_NMR->C13_NMR COSY 1H-1H COSY (Proton-Proton Coupling Networks) C13_NMR->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 1H-13C HMBC (Long-Range C-H Connectivity) HSQC->HMBC NOESY 1H-1H NOESY (Through-Space Proton Proximity) HMBC->NOESY Structure Complete 3D Structure of this compound NOESY->Structure

Figure 1: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Part 1: Foundational Analysis with 1D NMR

The initial step in the structural characterization of this compound involves acquiring and analyzing 1D ¹H and ¹³C NMR spectra. These experiments provide the fundamental data on the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum of this compound reveals a complex pattern of signals, many of which are multiplets due to extensive spin-spin coupling in the rigid ring system. Key information derived from the ¹H NMR spectrum includes:

  • Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons. For example, olefinic protons will appear at a lower field (higher ppm) than aliphatic protons.

  • Integration: The area under each peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines (e.g., doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of the atoms.

  • Coupling Constants (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides valuable information about the dihedral angles between coupled protons, which is crucial for stereochemical assignments.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not typically observed, resulting in a spectrum of singlets for each unique carbon.

To determine the number of protons attached to each carbon (i.e., CH, CH₂, CH₃, or quaternary carbons), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential. The most common variant, DEPT-135, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.

Key NMR Data for this compound

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, compiled from literature data.[3][4] The assignments are based on the numbering scheme shown below.

Structure of this compound with Numbering:

Figure 2: Numbering scheme for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
268.33.25m
326.11.95, 1.65m, m
424.91.80, 1.50m, m
535.82.90, 2.10m, m
652.12.55m
784.14.60d4.5
840.22.30, 1.90m, m
9125.75.80d6.0
10137.96.30d6.0
11173.2---
12118.45.45s
1470.9---
15170.5---

Part 2: Elucidating Connectivity with 2D NMR

While 1D NMR provides a list of ingredients, 2D NMR experiments reveal how those ingredients are connected. For this compound, a combination of COSY, HSQC, and HMBC experiments is essential to piece together the carbon skeleton and assign all proton and carbon signals unambiguously.

¹H-¹H COSY: Tracing the Proton Networks

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes, and cross-peaks appear at the intersection of the chemical shifts of coupled protons.

Application to this compound:

  • Identifying Spin Systems: By "walking" through the cross-peaks, one can trace the connectivity of protons within a spin system. For example, starting from the well-resolved olefinic proton H-9, a cross-peak to H-10 can be observed.

  • Resolving Overlap: In the crowded aliphatic region of the this compound ¹H spectrum, COSY is invaluable for distinguishing between the numerous overlapping multiplets of the piperidine and bicyclo[3.2.1]octane rings.

¹H-¹³C HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[7][8] This is a highly sensitive experiment that is crucial for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Application to this compound:

  • Unambiguous C-H Assignment: Each cross-peak in the HSQC spectrum definitively links a proton signal to a carbon signal. For instance, the proton at 4.60 ppm (H-7) will show a correlation to the carbon at 84.1 ppm (C-7).

  • Confirmation of DEPT Data: The HSQC data will confirm the assignments made from the DEPT experiments.

¹H-¹³C HMBC: Building the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful tools for determining the overall connectivity of a molecule.[7][9] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). Unlike HSQC, HMBC allows for the connection of different spin systems through quaternary carbons and heteroatoms.

Application to this compound:

  • Connecting Fragments: Key HMBC correlations are used to piece together the entire this compound framework. For example, correlations from the olefinic proton H-12 to the quaternary carbons C-7 and C-14 are crucial for defining the butenolide ring and its connection to the rest of the molecule.

  • Positioning Functional Groups: The HMBC experiment is also used to confirm the positions of carbonyl groups and other functional groups that lack attached protons. For example, correlations from H-2 and H-6 to the lactam carbonyl carbon C-11 confirm the structure of the piperidine ring.

Connectivity_Diagram H9 H-9 H10 H-10 H9->H10 COSY H7 H-7 C7 C-7 H7->C7 HSQC (1J) C11 C-11 H2 H-2 H2->C11 HMBC (2J, 3J) H6 H-6 H6->C11 HMBC (2J, 3J) H12 H-12 H12->C7 HMBC (2J, 3J) C14 C-14 H12->C14 HMBC (2J, 3J)

Figure 3: Simplified diagram showing key 2D NMR correlations for this compound structural elucidation.

Part 3: Determining Stereochemistry with NOESY

Once the planar structure of this compound has been established, the final step is to determine its relative stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the primary tool for this purpose.[10][11] The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.

Application to this compound:

  • Mapping Spatial Proximity: NOESY cross-peaks between protons on different parts of the rigid ring system provide definitive evidence for their relative stereochemical arrangement.

  • Key NOE Correlations: In this compound, key NOE correlations would be expected between protons that are on the same face of the molecule. For example, a NOE between H-2 and H-6 would indicate that they are on the same side of the piperidine ring. Similarly, NOEs between protons of the azabicyclo[3.2.1]octane system will define the stereochemistry of the ring junctions.

Experimental Protocols

The following are detailed, step-by-step protocols for acquiring high-quality NMR data for this compound.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H and 2D NMR experiments. For a standard ¹³C NMR experiment, a higher concentration (15-20 mg) may be required.

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of ¹³C.

    • Set the relaxation delay (d1) to 2 seconds.

  • DEPT-135 Acquisition:

    • Use a standard DEPT-135 pulse program.

    • Acquire a sufficient number of scans (e.g., 256-512).

  • Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)
  • General Setup: For each 2D experiment, use the previously acquired 1D ¹H spectrum to set the spectral width and transmitter frequency offset for the proton dimension.

  • COSY Acquisition:

    • Use a gradient-selected COSY pulse program (e.g., 'cosygpqf').

    • Acquire 2-4 scans per increment.

    • Collect 256-512 increments in the indirect dimension (F1).

  • HSQC Acquisition:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsisp2.3').

    • Set the ¹³C spectral width to cover the expected range.

    • Acquire 4-8 scans per increment.

    • Collect 256 increments in the F1 dimension.

  • HMBC Acquisition:

    • Use a gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf').

    • Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

    • Acquire 8-16 scans per increment.

    • Collect 256-512 increments in the F1 dimension.

  • NOESY Acquisition:

    • Use a gradient-selected NOESY pulse program (e.g., 'noesygpph').

    • Set a mixing time appropriate for a small molecule (e.g., 500-800 ms).

    • Acquire 8-16 scans per increment.

    • Collect 256-512 increments in the F1 dimension.

  • Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectra (for phase-sensitive experiments like HSQC and NOESY) and perform baseline correction.

    • Reference both axes of the spectra.

Troubleshooting Common Issues

  • Poor Resolution/Broad Peaks: This is often due to poor shimming, the presence of paramagnetic impurities, or sample aggregation. Ensure the sample is properly filtered and re-shim the instrument.

  • Low Signal-to-Noise: Increase the number of scans or use a more concentrated sample. For ¹³C-based experiments, a longer acquisition time is often necessary.

  • Missing HMBC Cross-Peaks: The absence of an expected HMBC correlation can occur if the ³JCH coupling constant is close to zero. This can sometimes be overcome by acquiring a second HMBC experiment with a different long-range coupling delay.[12]

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unparalleled toolkit for the complete structural elucidation of complex natural products like this compound. By following a logical workflow from basic 1D experiments to advanced 2D correlation techniques, researchers can confidently determine the connectivity and stereochemistry of such molecules. The protocols and guidelines presented in this application note are designed to provide a robust framework for obtaining high-quality, reproducible NMR data, thereby accelerating research and development in the field of natural product chemistry.

References

Mass Spectrometry and Fragmentation Analysis of Securinine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Securinine, a tetracyclic alkaloid predominantly isolated from plants of the Securinega genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] With a molecular formula of C₁₃H₁₅NO₂ and a molar mass of 217.268 g·mol⁻¹, its complex architecture presents a compelling subject for structural elucidation using modern analytical techniques.[3] Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful tool for the sensitive and specific analysis of this compound, enabling not only its quantification in complex matrices but also the detailed characterization of its structure through fragmentation analysis.

This application note provides a comprehensive guide to the mass spectrometry and fragmentation analysis of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the analysis of natural products and related pharmaceutical compounds. We will delve into the principles of electrospray ionization (ESI) and collision-induced dissociation (CID), present a detailed protocol for the fragmentation analysis of this compound, and propose a rational fragmentation pathway based on established chemical principles and empirical data.

Scientific Principles: Ionization and Fragmentation

The analysis of this compound by mass spectrometry typically begins with its ionization to form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 218.1. Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose, as it minimizes in-source fragmentation and preserves the integrity of the molecular ion.

Once the protonated this compound molecule is isolated in the mass spectrometer, collision-induced dissociation (CID) is employed to induce fragmentation.[4] In this process, the precursor ion is accelerated and collided with an inert gas, leading to the conversion of kinetic energy into internal energy. This excess internal energy results in the cleavage of specific bonds within the molecule, generating a series of product ions that are characteristic of the precursor's structure. By analyzing the m/z values of these product ions, a fragmentation pattern can be established, providing valuable insights into the molecule's structural connectivity.

Experimental Workflow

A typical experimental workflow for the fragmentation analysis of this compound involves several key steps, from sample preparation to data acquisition and interpretation.

Figure 1: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol: Fragmentation Analysis of this compound

This protocol outlines the steps for conducting a fragmentation analysis of a this compound standard using a triple quadrupole or hybrid ion trap mass spectrometer.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 100 ng/mL in a 50:50 (v/v) solution of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of this compound.

2. Liquid Chromatography (Optional, for sample introduction):

  • While direct infusion can be used, coupling with a liquid chromatography system allows for sample cleanup and separation from potential contaminants.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient can be optimized to ensure good peak shape and separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

4. MS/MS Parameters:

  • Precursor Ion: m/z 218.1.

  • Collision Gas: Argon.

  • Collision Energy: Optimize by ramping the collision energy (e.g., from 10 to 40 eV) to observe the appearance and disappearance of different fragment ions. This allows for the construction of a breakdown curve and helps in proposing the fragmentation pathway.

  • Product Ion Scan Range: m/z 50-220.

Results and Discussion: Fragmentation Pathway of this compound

Upon subjecting the protonated this compound molecule ([M+H]⁺ at m/z 218.1) to collision-induced dissociation, a characteristic fragmentation pattern is observed. A prominent product ion is consistently detected at m/z 84.1.[5]

Based on the tetracyclic structure of this compound, a plausible fragmentation mechanism involves a retro-Diels-Alder (rDA) reaction, a common fragmentation pathway for cyclic systems in mass spectrometry.[6] The proposed pathway is initiated by the protonation of the tertiary amine nitrogen.

fragmentation_pathway This compound This compound [M+H]⁺ m/z 218.1 intermediate Protonated Intermediate This compound->intermediate Protonation fragment1 Fragment A (C₅H₈N⁺) m/z 84.1 intermediate->fragment1 Retro-Diels-Alder Reaction fragment2 Neutral Loss (C₈H₇O₂) m/z 134.0 intermediate->fragment2 Neutral Loss

Figure 2: Proposed fragmentation pathway of this compound via a retro-Diels-Alder reaction.

The collision energy induces the cleavage of the C-C bonds in the B and C rings, leading to the formation of a charged fragment corresponding to the piperidine ring system (m/z 84.1) and a neutral loss of a fragment containing the butenolide moiety.

Table 1: Observed m/z Values and Proposed Fragment Structures

m/zProposed FormulaProposed Structure/Origin
218.1[C₁₃H₁₆NO₂]⁺Protonated this compound (Precursor Ion)
84.1[C₅H₁₀N]⁺Piperidine-containing fragment via retro-Diels-Alder
Other potential fragments may be observed at different collision energies.

The observation of the m/z 84.1 fragment is a strong indicator of the presence of the this compound scaffold and can be utilized for the development of highly selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM).

Conclusion

This application note has provided a detailed overview of the mass spectrometric analysis and fragmentation of this compound. The combination of electrospray ionization and collision-induced dissociation allows for the generation of characteristic product ions that are invaluable for both structural confirmation and quantification. The proposed retro-Diels-Alder fragmentation pathway, leading to the prominent product ion at m/z 84.1, offers a rational explanation for the observed mass spectral data. The methodologies and protocols described herein can be readily adapted by researchers in natural product chemistry, pharmacology, and drug development to facilitate their studies on this compound and related alkaloids.

References

Investigating the Antagonistic Effects of Securinine on GABAergic Currents Using Whole-Cell Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For Research Use Only.

Introduction: Unveiling the Mechanism of a CNS Stimulant

Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, is recognized for its convulsant properties and its role as a central nervous system (CNS) stimulant.[1] Emerging research has identified this compound as an antagonist of the γ-aminobutyric acid type A (GABA_A) receptor.[2][3][4][5][6] GABA_A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[7][8][9][10][11] Their function is crucial for maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders.[12]

The GABA_A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), which form a central chloride-permeable pore.[7][9][11] The binding of GABA to its receptor typically leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[12] this compound is thought to exert its effects by blocking this inhibitory action of GABA, leading to a net increase in neuronal excitability.[2] Understanding the precise mechanism by which this compound interacts with GABA_A receptors is of significant interest for neuroscience research and drug development.

Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying ion channel function with high fidelity.[13][14][15] This method allows for the direct measurement of ionic currents across the cell membrane in response to neurotransmitter application, providing invaluable insights into the kinetics and pharmacology of receptors like the GABA_A receptor.[16][17][18] This application note provides a detailed protocol for utilizing whole-cell patch-clamp to characterize the inhibitory effects of this compound on GABAergic currents in cultured neurons.

Principle of the Assay: Direct Measurement of GABA_A Receptor Antagonism

This protocol employs the whole-cell voltage-clamp configuration to isolate and record GABA_A receptor-mediated currents.[14] In this setup, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior. The membrane potential is "clamped" at a specific voltage, allowing for the direct measurement of current flow through open ion channels.

By applying GABA to the patched cell, we can elicit an inward chloride current (at a holding potential depolarized to the chloride reversal potential) that is characteristic of GABA_A receptor activation. The subsequent co-application of this compound with GABA allows for the quantification of its antagonistic effects. A reduction in the GABA-evoked current in the presence of this compound indicates a blockade of the GABA_A receptor. This approach enables the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50) and the nature of the antagonism (e.g., competitive vs. non-competitive).

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing this compound's effect on GABAergic currents and the proposed mechanism of action.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Neuronal Cell Culture coverslip_prep Plating on Coverslips cell_culture->coverslip_prep patch_pipette Pipette Fabrication & Filling coverslip_prep->patch_pipette whole_cell Establish Whole-Cell Configuration patch_pipette->whole_cell gaba_app GABA Application (Control) whole_cell->gaba_app securinine_app Co-application of GABA + this compound gaba_app->securinine_app washout Washout securinine_app->washout current_measurement Measure Peak Current Amplitude washout->current_measurement concentration_response Concentration-Response Curve Generation current_measurement->concentration_response ic50_calc IC50 Determination concentration_response->ic50_calc

Caption: Experimental workflow for patch-clamp analysis of this compound.

G GABA GABA GABA_A_Receptor GABA_A Receptor Extracellular Transmembrane Intracellular GABA->GABA_A_Receptor:p1 Binds This compound This compound This compound->GABA_A_Receptor:p1 Blocks Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor:p2->Chloride_Channel Opens No_Hyperpolarization No Hyperpolarization (Disinhibition) GABA_A_Receptor:p2->No_Hyperpolarization Channel Remains Closed Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx

Caption: Proposed mechanism of this compound's antagonism at the GABA_A receptor.

Materials and Reagents

Reagent Supplier Purpose
Cultured Neurons (e.g., hippocampal, cortical)VariesCellular model for recording
Neurobasal MediumThermo Fisher ScientificCell culture
B-27 SupplementThermo Fisher ScientificCell culture
GlutaMAXThermo Fisher ScientificCell culture
Penicillin-StreptomycinThermo Fisher ScientificCell culture
Poly-D-LysineSigma-AldrichCoverslip coating
This compoundSelleck Chemicals[5]Test compound
GABASigma-AldrichAgonist
BicucullineTocris BioscienceGABA_A receptor antagonist (positive control)
Tetrodotoxin (TTX)Tocris BioscienceVoltage-gated sodium channel blocker
Kynurenic acidTocris BioscienceBroad-spectrum glutamate receptor antagonist
DMSOSigma-AldrichSolvent for this compound

Solutions

External (Extracellular) Solution (in mM):
  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Osmolarity should be ~310-320 mOsm.

Internal (Pipette) Solution (in mM):
  • 140 CsCl

  • 2 MgCl₂

  • 10 HEPES

  • 1 EGTA

  • 4 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.25 with CsOH.

  • Osmolarity should be ~290-300 mOsm.[19]

Note on Internal Solution: A high chloride internal solution is used to set the chloride reversal potential near 0 mV. When the cell is voltage-clamped at a negative potential (e.g., -60 mV), GABA_A receptor activation will result in a measurable inward current.

Detailed Experimental Protocol

Part 1: Cell Culture and Preparation
  • Coverslip Preparation: Coat glass coverslips with Poly-D-Lysine overnight at 37°C. Rinse thoroughly with sterile water and allow to dry.

  • Cell Plating: Plate primary neurons or a suitable neuronal cell line onto the prepared coverslips at a desired density.

  • Cell Culture: Culture the neurons for 7-14 days to allow for maturation and expression of GABA_A receptors.

  • Preparation for Recording: On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution containing 1 µM TTX and 2 mM kynurenic acid to block voltage-gated sodium channels and ionotropic glutamate receptors, respectively.[19]

Part 2: Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with internal solution is 3-5 MΩ.[20]

  • Pipette Filling: Fill the fabricated pipettes with the internal solution and ensure there are no air bubbles.

  • Approaching the Cell: Under visual guidance, carefully approach a healthy-looking neuron with the patch pipette while applying slight positive pressure.[21]

  • Giga-seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure. A high-resistance "giga-seal" (≥ 1 GΩ) should form between the pipette tip and the cell membrane.[22]

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration. The cell's interior is now continuous with the pipette solution.[22]

  • Stabilization: Allow the cell to stabilize for 5-10 minutes before beginning recordings. Monitor access resistance and holding current; recordings should only be performed on stable cells.[19]

Part 3: Drug Application and Data Acquisition
  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV.

  • Baseline Recording: Record a stable baseline current for at least 1 minute.

  • Control GABA Application: Apply a saturating concentration of GABA (e.g., 100 µM) for 2-5 seconds using a fast perfusion system to elicit a maximal control current. Wash the cell with external solution until the current returns to baseline.[23]

  • This compound Application: Prepare a series of concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM).[2] For each concentration, co-apply with the same concentration of GABA used in the control application.

  • Washout: After each this compound application, ensure a complete washout and return to baseline before applying the next concentration.

  • Data Acquisition: Record the currents using appropriate data acquisition software. Digitize the data at 10 kHz and filter at 2 kHz.[24]

Data Analysis and Expected Results

The primary outcome of this experiment is the quantification of the inhibitory effect of this compound on GABA-evoked currents.

  • Peak Current Measurement: For each GABA and GABA + this compound application, measure the peak amplitude of the inward current.

  • Normalization: Normalize the peak current in the presence of this compound to the control GABA response (I_this compound / I_GABA) * 100%.

  • Concentration-Response Curve: Plot the normalized current as a function of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

  • Kinetic Analysis: Analyze the activation and desensitization kinetics of the GABAergic currents in the presence and absence of this compound. A competitive antagonist is expected to primarily affect the apparent affinity of the agonist without altering the maximal response, while a non-competitive antagonist may alter the maximal response and/or the kinetics of the current.[25][26]

Quantitative Data Summary
Parameter Description Expected Effect of this compound
IC50 The concentration of this compound that inhibits 50% of the GABA-evoked current.Expected to be in the micromolar range, approximately 50 µM based on binding assays.[2]
Peak Current Amplitude The maximal inward current elicited by GABA.Dose-dependent reduction in the presence of this compound.
Activation Rate The speed at which the GABAergic current rises to its peak.May be altered depending on the mechanism of antagonism.
Desensitization Rate The decay of the GABAergic current during prolonged GABA application.May be altered depending on the mechanism of antagonism.

Troubleshooting

Problem Possible Cause Solution
Unstable Giga-seal Unhealthy cells; dirty pipette or solutions; vibrations.Ensure healthy cell culture; use fresh, filtered solutions; check for and eliminate sources of vibration.[21]
High Access Resistance Incomplete membrane rupture; small pipette tip.Apply additional gentle suction or a "zap" pulse; use pipettes with a slightly larger tip opening.[22]
No Response to GABA Low expression of GABA_A receptors; poor drug application.Use more mature neuronal cultures; ensure the perfusion system is positioned correctly and delivering the solution effectively.
Incomplete Washout "Sticky" compound; insufficient perfusion rate.Increase the duration and flow rate of the washout; for very sticky compounds, a new cell may be required for each concentration.

Conclusion

This application note provides a comprehensive framework for investigating the antagonistic properties of this compound on GABA_A receptors using whole-cell patch-clamp electrophysiology. By following this protocol, researchers can obtain high-quality data to elucidate the mechanism of action of this compound and other potential GABA_A receptor modulators. This methodology is crucial for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics targeting this critical system.

References

Application Notes & Protocols: A Comprehensive Guide to the In Vivo Administration of Securinine in Rodent Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Abstract: Alzheimer's Disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The pathological hallmarks include extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] This guide provides a detailed framework for investigating the therapeutic potential of Securinine, a naturally occurring alkaloid, in rodent models of AD. This compound has emerged as a promising candidate due to its multifaceted biological activities, including neuroprotective, anti-inflammatory, and anticholinesterase properties.[4][5][6] These application notes offer in-depth protocols for experimental design, in vivo administration, and the comprehensive assessment of this compound's efficacy, aiming to equip researchers with the necessary tools to conduct rigorous and reproducible preclinical studies.

Part 1: Scientific Foundation and Mechanism of Action

Before embarking on in vivo studies, it is critical to understand the scientific rationale for investigating this compound as a potential AD therapeutic. Its purported mechanisms of action are not monolithic but rather engage multiple pathological facets of the disease.

Proposed Neuroprotective Mechanisms of this compound

This compound's therapeutic potential in AD is attributed to its ability to modulate several key pathways implicated in the disease's progression:

  • GABA Receptor Antagonism: this compound is a known selective antagonist of GABA (gamma-aminobutyric acid) receptors.[5] While its primary use has been as a central nervous system stimulant, this activity may also contribute to enhancing cholinergic transmission and cognitive function, which are impaired in AD.

  • Neuroprotection Against Amyloid-β Toxicity: Chronic administration of D-securinine has been shown to prevent spatial cognitive dysfunction induced by the intracerebral injection of the amyloid-beta 25-35 (Aβ25-35) fragment in rats.[4][7] This suggests a direct or indirect action against Aβ-mediated neurotoxicity.

  • Anti-Neuroinflammatory Effects: Neuroinflammation, driven by activated microglia and astrocytes, is a critical component of AD pathology. This compound can reduce the glial inflammatory response induced by Aβ protein.[4] It has been shown to inhibit the activation of key inflammatory mediators like the transcription factor NF-κB, a central regulator of the inflammatory response.[5][6]

  • Modulation of Cholinergic System: A significant deficit in the neurotransmitter acetylcholine is a well-established feature of AD. Studies have demonstrated that D-securinine can significantly decrease the activity of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby potentially increasing cholinergic signaling.[4]

  • Antioxidant and Mitoprotective Properties: While studied more extensively in its analogs, the core structure of this compound is associated with antioxidant activities.[8][9] The analog allomargaritarine, for instance, exhibits high antioxidant activity and has a significant mitoprotective effect, protecting mitochondria from permeability transition, a key event in cell death pathways.[7][10]

Visualizing the Mechanism

The following diagram illustrates the interconnected pathways through which this compound is hypothesized to exert its neuroprotective effects in the context of Alzheimer's Disease.

Securinine_Mechanism Abeta Amyloid-β (Aβ) Toxicity Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Abeta->Neuroinflammation Oxidative_Stress Oxidative Stress & Mitochondrial Dysfunction Abeta->Oxidative_Stress Cognitive_Improvement Cognitive Improvement & Neuroprotection Abeta->Cognitive_Improvement Neuroinflammation->Cognitive_Improvement Cholinergic_Deficit Cholinergic Deficit Cholinergic_Deficit->Cognitive_Improvement Oxidative_Stress->Cognitive_Improvement This compound This compound GABA_R GABA Receptor Antagonism This compound->GABA_R Acts on NFkB NF-κB Inhibition This compound->NFkB Inhibits AChE AChE Inhibition This compound->AChE Inhibits Antioxidant Antioxidant & Mitoprotective Effects This compound->Antioxidant Exerts GABA_R->Cognitive_Improvement Enhances Cognition NFkB->Neuroinflammation Reduces AChE->Cholinergic_Deficit Ameliorates Antioxidant->Oxidative_Stress Reduces

Caption: Putative neuroprotective mechanisms of this compound in Alzheimer's Disease.

Part 2: Experimental Design and Rodent Models

A robust experimental design is the cornerstone of a successful in vivo study. The choice of animal model, controls, and study timeline must be carefully considered to yield interpretable and translatable results.

Selecting an Appropriate Rodent Model

No single animal model perfectly recapitulates all aspects of human AD. The choice depends on the specific hypothesis being tested.

Model Type Specific Examples Pathology Modeled Advantages Disadvantages
Transgenic (Amyloid-focused) APP/PS1, Tg2576Aβ plaque deposition, gliosis, synaptic deficits, cognitive decline.[1][11]Age-dependent, progressive pathology; genetically driven; good for testing anti-amyloid agents.Minimal tau tangles and neuronal loss; overexpression artifacts; may not represent sporadic AD.[11][12]
Transgenic (Amyloid & Tau) 3xTg-AD, 5xFADAβ plaques and tau pathology (NFT-like inclusions).[1][11]Models both major pathologies; allows study of Aβ-tau interaction.[3][13]Complex genetics; phenotype can vary between colonies; severe pathology may not be ideal for rescue studies.
Chemically-Induced (Aβ) Intracerebroventricular (i.c.v.) injection of Aβ oligomers (e.g., Aβ25-35).Acute neurotoxicity, inflammation, and cognitive deficits.[4][12]Rapid induction of pathology; high reproducibility; useful for studying direct neuroprotection.Does not model the chronic, progressive nature of AD; bypasses natural Aβ production pathways.
Chemically-Induced (Other) Scopolamine, Streptozotocin (STZ) i.c.v.Cholinergic dysfunction (Scopolamine); impaired glucose metabolism, oxidative stress (STZ).[14][15]Models specific aspects of sporadic AD (cholinergic deficit, metabolic issues).Does not typically produce classic Aβ plaques or NFTs.

Expert Recommendation: For an initial efficacy study of this compound, an Aβ peptide injection model is excellent for validating its direct neuroprotective and anti-inflammatory effects as previously reported.[4] For a more comprehensive, chronic study, the APP/PS1 model is recommended to assess this compound's impact on the development of amyloid pathology and associated cognitive decline.

Essential Experimental Controls

To ensure the validity of the results, the following control groups are mandatory:

  • Vehicle Control: Animals receiving the same administration procedure and solution (e.g., saline, DMSO) without the active compound (this compound). This controls for effects of the solvent and the stress of the procedure.

  • Sham Control (for surgical models): In models like i.c.v. Aβ injection, sham animals undergo the same surgical procedure but are injected with a control substance (e.g., vehicle or scrambled peptide).

  • Positive Control: A well-characterized compound known to have an effect in the chosen model (e.g., Donepezil for cognitive enhancement). This validates the sensitivity of the model and assays.

  • Wild-Type (WT) Control: Non-transgenic littermates are essential for transgenic studies to establish a baseline for normal behavior and pathology.

Experimental Workflow and Timeline

A well-planned timeline is crucial for managing animal cohorts and ensuring data is collected at appropriate intervals.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Assessment Phase Acclimatization Week -2 to -1 Animal Acclimatization & Handling Baseline Week 0 Baseline Behavioral Testing (Optional, e.g., Open Field) Acclimatization->Baseline Induction Day 1 Disease Model Induction (e.g., Aβ i.c.v. injection) Baseline->Induction Treatment Week 1 to 4 Chronic Daily Administration (this compound / Vehicle / Positive Control) Induction->Treatment Behavior Week 5 Cognitive & Behavioral Testing (MWM, Y-Maze, etc.) Treatment->Behavior Sacrifice Week 6 Euthanasia & Tissue Collection Behavior->Sacrifice Analysis Post-Sacrifice Biochemical & Histological Analysis Sacrifice->Analysis

Caption: A typical 6-week experimental workflow for a chemically-induced AD model.

Part 3: Detailed Protocols for In Vivo Administration

Accuracy in drug preparation and administration is paramount for reproducibility.

Protocol: Preparation of this compound for Injection

Rationale: this compound is often poorly soluble in aqueous solutions. A common method involves using a small amount of an organic solvent like DMSO to dissolve the compound, which is then diluted in a physiological buffer like saline to a final concentration that is non-toxic to the animal.

Materials:

  • D-(+)-Securinine powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Dose Calculation: A previous study found that chronic administration of 40 mg/kg D-securinine improved cognitive deficits in a rat model of Aβ toxicity.[4] Conversely, a dose of 20 mg/kg in mice has been reported to cause convulsions, highlighting a narrow therapeutic window.[5] It is critical to perform a preliminary dose-response study to determine the optimal non-toxic dose for the specific strain and species being used.

    • Example Calculation for a 25g mouse at 10 mg/kg dose:

      • Dose = 10 mg/kg * 0.025 kg = 0.25 mg per mouse

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a high-concentration stock solution in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock.

    • Vortex thoroughly until the powder is completely dissolved. This stock can be stored at -20°C.

  • Working Solution Preparation (Prepare Fresh Daily):

    • Calculate the volume of stock solution needed for your cohort.

    • Dilute the DMSO stock in sterile 0.9% saline to the final desired concentration.

    • Crucially, ensure the final concentration of DMSO in the injected solution is below 5% (ideally 1-2%) to avoid solvent toxicity.

    • Example for a 1 mg/mL working solution with 2% DMSO:

      • Take 20 µL of 100% DMSO.

      • Add 100 µL of the 10 mg/mL this compound/DMSO stock.

      • Add 880 µL of sterile 0.9% saline.

      • Total volume = 1 mL. Final this compound concentration = 1 mg/mL. Final DMSO concentration = (20µL + 100µL) / 1000µL = 12% (This is too high).

    • Corrected Example for 1 mg/mL working solution with <5% DMSO:

      • Make a 50 mg/mL stock in DMSO.

      • Take 20 µL of the stock (contains 1 mg this compound).

      • Add this to 980 µL of saline.

      • Final concentration = 1 mg/mL. Final DMSO = 2%. This is acceptable.

  • Vehicle Control Preparation:

    • Prepare a vehicle solution with the identical final concentration of DMSO in saline as the working solution (e.g., 2% DMSO in saline).

Protocol: Intraperitoneal (i.p.) Injection

Rationale: I.p. injection is a common, rapid method for systemic administration, allowing the compound to be absorbed into the bloodstream.

Procedure:

  • Gently restrain the mouse or rat, exposing the abdomen.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Use a 27-30 gauge needle. Insert the needle at a 15-20 degree angle.

  • Gently aspirate to ensure no fluid (urine, blood) is drawn back, which would indicate improper placement.

  • Slowly inject the calculated volume (typically 100-200 µL for a mouse).

  • Withdraw the needle and return the animal to its home cage. Monitor for any immediate adverse reactions.

Part 4: Assessing Therapeutic Efficacy

A multi-tiered approach combining behavioral, biochemical, and histological readouts is necessary for a comprehensive evaluation of this compound's efficacy.

Protocol: Morris Water Maze (MWM)

Rationale: The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in AD.[11][16][17]

Apparatus:

  • A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic tempura paint or milk powder.

  • A hidden platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • An overhead video tracking system.

Procedure:

  • Acquisition Phase (Learning; e.g., 5 days, 4 trials/day):

    • Place the mouse into the pool facing the wall from one of four randomized starting positions.

    • Allow the mouse to search for the hidden platform for 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds.

    • If it fails to find the platform within 60s, gently guide it to the platform and let it stay for 15-20 seconds.

    • Record the time to find the platform (escape latency) and path length. A reduction in latency over days indicates learning.

  • Probe Trial (Memory; 24h after last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel starting position for a single 60-second trial.

    • Measure the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location. A preference for the target quadrant indicates memory retention.

Protocol: Immunohistochemistry for Aβ Plaques and Gliosis

Rationale: Visualizing and quantifying the core pathologies in brain tissue provides direct evidence of a drug's disease-modifying effects.[18][19]

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).[19]

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brain into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., using formic acid for Aβ staining).

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour.

    • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.

      • For Aβ Plaques: Anti-Aβ antibody (e.g., 6E10 or 4G8).

      • For Astrocytes: Anti-GFAP antibody.[4]

      • For Microglia: Anti-Iba1 antibody.

    • Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Mount sections on slides with a mounting medium containing DAPI (to stain nuclei).

  • Imaging and Quantification:

    • Image sections using a fluorescence or confocal microscope.

    • Quantify the plaque burden (% area occupied by Aβ staining) and the intensity of GFAP/Iba1 staining in specific brain regions (e.g., hippocampus, cortex) using image analysis software (e.g., ImageJ/Fiji).

Summary of Expected Outcomes

The following table summarizes potential quantitative outcomes from a successful this compound study.

Assessment Category Parameter Measured AD Model (Vehicle) Expected Outcome (this compound)
Behavioral MWM Escape Latency (Day 5)High (e.g., 45s)Reduced (e.g., 25s)
Behavioral MWM Time in Target QuadrantLow (e.g., 25%)Increased (e.g., 40%)
Histopathology Aβ Plaque Load (% Area)High (e.g., 8%)Reduced (e.g., 4%)
Histopathology GFAP/Iba1 ImmunoreactivityHighReduced
Biochemistry Brain AChE ActivityHighReduced
Biochemistry Brain Aβ42 Levels (ELISA)HighReduced

References

Application Notes and Protocols: Computational Docking of Securinine to the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Brain's Primary Inhibitory Neurotransmitter Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1][2] Upon binding of its endogenous ligand, GABA, the receptor's chloride ion channel opens, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2][3] The precise regulation of GABAergic signaling is fundamental for maintaining balanced brain function, and its disruption is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and insomnia.[4] The GABA-A receptor is a well-established target for a diverse range of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics, which modulate its activity at various allosteric sites.[1][2]

Securinine, a tetracyclic alkaloid derived from plants of the Securinega and Phyllanthus genera, has been identified as a potent convulsant that acts as a GABA-A receptor antagonist.[5][6] Experimental evidence indicates that this compound and its derivatives competitively inhibit GABA binding and reduce GABA-stimulated benzodiazepine binding, suggesting a direct interaction with the receptor's orthosteric or a closely related site.[5] This antagonistic activity makes this compound and its analogs valuable pharmacological tools for studying GABAergic neurotransmission and potential starting points for the development of novel CNS-acting agents.

Computational docking provides a powerful in-silico approach to investigate the molecular interactions between a ligand, such as this compound, and its protein target.[7] By predicting the preferred binding orientation and affinity of the ligand within the receptor's binding site, docking studies can elucidate the structural basis of its activity, guide lead optimization efforts, and aid in the design of new molecules with desired pharmacological profiles.[7][8]

These application notes provide a comprehensive and detailed protocol for performing a computational docking study of this compound to the human GABA-A receptor using widely accessible molecular modeling software. The workflow is designed to be a self-validating system, incorporating best practices for protein and ligand preparation, docking simulation, and results analysis to ensure scientific rigor and reproducibility.

I. System Preparation: Laying the Foundation for an Accurate Docking Study

The accuracy of any molecular docking experiment is fundamentally dependent on the quality of the initial structures of the protein receptor and the ligand. This section outlines the critical steps for preparing the GABA-A receptor and this compound for docking.

Receptor Preparation

The selection of an appropriate three-dimensional structure of the GABA-A receptor is the first critical step. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures. For this protocol, we will utilize a high-resolution cryo-electron microscopy structure of the human α1β2γ2 GABA-A receptor subtype, a common isoform in the CNS.

Table 1: Recommended GABA-A Receptor PDB Entry

PDB IDMacromoleculeResolutionMethod
6D6THuman GABA-A receptor α1-β2-γ2 subtype in complex with GABA and flumazenil3.10 ÅCryo-Electron Microscopy

Data sourced from the RCSB Protein Data Bank.[4]

  • Download the PDB File: Obtain the atomic coordinates for the selected GABA-A receptor structure (e.g., 6D6T) from the RCSB PDB website (94]

  • Remove Unnecessary Molecules: The downloaded PDB file may contain non-protein molecules such as water, ions, and co-crystallized ligands. These should be removed to prepare the receptor for docking, unless there is specific evidence that they are critical for the binding of the ligand of interest.[10][11]

  • Add Hydrogen Atoms: The positions of hydrogen atoms are often not resolved in experimental structures. Adding hydrogens is crucial as they play a significant role in hydrogen bonding and electrostatic interactions.[11]

  • Assign Partial Charges: Assign appropriate partial charges to all atoms in the receptor. This is essential for accurately calculating the electrostatic interactions between the protein and the ligand.[12]

  • Handle Missing Residues and Loops: Some PDB structures may have missing residues or loops. Depending on their location relative to the binding site, these may need to be modeled using homology modeling or loop refinement software.[11] For the purpose of this protocol, if the missing segments are distant from the binding site, they can often be ignored.

  • Convert to PDBQT Format: For use with AutoDock Vina, the prepared protein structure needs to be converted to the PDBQT file format, which includes partial charges and atom types.[13]

Ligand Preparation

Accurate preparation of the ligand is equally important for a successful docking study. This involves obtaining the correct 3D structure of this compound and preparing it for docking.

Table 2: this compound Chemical Information

Compound NamePubChem CIDMolecular FormulaMolar Mass
This compound442872C13H15NO2217.268 g/mol

Data sourced from the PubChem database.[6]

  • Obtain Ligand Structure: The 3D structure of this compound can be downloaded from the PubChem database (--INVALID-LINK--) in SDF or MOL2 format.[6]

  • Energy Minimization: The downloaded ligand structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[11]

  • Assign Partial Charges: As with the receptor, partial charges need to be assigned to the ligand atoms.

  • Define Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. The rotatable bonds in the this compound molecule must be defined to allow for conformational sampling during the docking process.[12]

  • Convert to PDBQT Format: The prepared this compound structure should be converted to the PDBQT format for compatibility with AutoDock Vina.[13]

II. Molecular Docking Workflow: Simulating the Binding Process

With the prepared receptor and ligand, the next stage is to perform the molecular docking simulation. This section details the workflow using AutoDock Vina, a widely used and validated open-source docking program.[14][15]

Defining the Binding Site

The GABA binding site on the GABA-A receptor is located at the interface between the α and β subunits.[1][2] For this study, the binding site will be defined based on the location of the co-crystallized GABA molecule in the selected PDB structure or from published literature identifying key binding residues.[2]

  • Identify the Binding Pocket: Visualize the prepared GABA-A receptor structure and identify the amino acid residues known to be involved in GABA binding.

  • Define the Grid Box: A three-dimensional grid box must be defined to encompass the entire binding site. This box defines the search space for the docking algorithm. The size and center of the grid box should be carefully chosen to be large enough to accommodate the ligand in various orientations but not so large as to unnecessarily increase the computational cost.[15][16]

Docking Simulation

The docking simulation itself is performed by the docking software, which explores different conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function.

  • Prepare the Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[17][18]

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[15][19] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.[17]

III. Analysis and Interpretation of Docking Results: From Data to Insight

Binding Affinity and Pose Analysis

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, each with an associated binding affinity score in kcal/mol.[20]

  • Examine Binding Affinities: The binding affinity is an estimation of the binding free energy. More negative values indicate a more favorable binding interaction.[21] The top-ranked poses with the lowest binding affinities should be prioritized for further analysis.

  • Visualize Binding Poses: The predicted binding poses should be visualized in the context of the receptor's binding site using molecular visualization software such as PyMOL or UCSF Chimera.[16][22]

  • Analyze Intermolecular Interactions: Identify the key intermolecular interactions between this compound and the GABA-A receptor for the top-ranked poses. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[22] This analysis provides insights into the structural determinants of binding.

  • Root Mean Square Deviation (RMSD) Clustering: If multiple distinct binding modes are observed, cluster analysis based on RMSD can be performed to group similar poses.[20][21] This helps in understanding the conformational landscape of the ligand in the binding site.

Validation and Further Steps

It is important to remember that computational docking is a predictive method, and its results should be interpreted with caution.

  • Re-docking of a Known Ligand: As a validation step, a known ligand of the GABA-A receptor (e.g., GABA or bicuculline) can be docked into the same binding site. The ability of the docking protocol to reproduce the experimentally observed binding mode of the known ligand provides confidence in the setup.[23]

  • Comparison with Experimental Data: Whenever possible, the docking results should be correlated with available experimental data, such as structure-activity relationship (SAR) data for this compound analogs.[5]

  • Molecular Dynamics Simulations: For a more rigorous assessment of the stability of the predicted binding pose and the dynamics of the protein-ligand complex, molecular dynamics (MD) simulations can be performed.[24]

IV. Visualizations and Workflow Diagrams

To provide a clear overview of the described protocols, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep I. System Preparation cluster_docking II. Molecular Docking cluster_analysis III. Results Analysis receptor_prep 1.1. Receptor Preparation (PDB: 6D6T) grid_gen 2.1. Define Binding Site (Grid Box Generation) receptor_prep->grid_gen ligand_prep 1.2. Ligand Preparation (this compound, CID: 442872) ligand_prep->grid_gen docking_sim 2.2. Docking Simulation (AutoDock Vina) grid_gen->docking_sim pose_analysis 3.1. Binding Affinity & Pose Analysis docking_sim->pose_analysis validation 3.2. Validation & Further Steps pose_analysis->validation

Caption: Overall workflow for the computational docking of this compound to the GABA-A receptor.

signaling_pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Antagonizes

Caption: Simplified schematic of GABA-A receptor activation and antagonism by this compound.

V. Conclusion

This application note provides a detailed, step-by-step protocol for conducting a computational docking study of the GABA-A receptor antagonist, this compound. By following these guidelines, researchers can gain valuable insights into the molecular basis of this compound's interaction with its target, providing a foundation for further investigation and rational drug design. The emphasis on careful system preparation, appropriate use of docking software, and thorough analysis of the results is intended to promote robust and reproducible in-silico research in the field of neuropharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Securinine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Securinine. This document provides in-depth troubleshooting and practical guidance for overcoming the primary challenge associated with this promising alkaloid: its poor aqueous solubility. We will explore the underlying chemical principles and provide validated protocols to ensure reliable and reproducible results in your in vitro assays.

Introduction to this compound

This compound is a tetracyclic alkaloid first isolated from the plant Securinega suffruticosa.[1][2] It has garnered significant interest for its diverse biological activities, including its function as a GABA-A receptor antagonist and its potential as a neuroprotective and antitumor agent.[1][2][3][4][5][6] However, its therapeutic potential is often hindered in preclinical studies by its low water solubility, which complicates the preparation of stock solutions and introduces variability in in vitro experiments.[3][6][7]

This guide is structured in a question-and-answer format to directly address the common challenges you may face.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of this compound that contribute to its poor water solubility?

Answer: Understanding the chemical nature of this compound is the first step in devising an effective solubilization strategy.

This compound is a relatively non-polar molecule, which is the primary reason for its limited solubility in water. Key properties to consider are:

  • Molecular Structure: this compound possesses a rigid, tetracyclic structure with a butenolide moiety and an azabicyclo[3.2.1]octane system.[2][8] This complex, largely hydrocarbon-based framework results in a hydrophobic character.

  • pKa: The predicted pKa of this compound is approximately 8.29.[3] This indicates it is a weak base. At physiological pH (around 7.4), a significant portion of the molecules will be in their neutral, less soluble form.

  • Solubility Data: Direct aqueous solubility is low. However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][6][7]

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₁₅NO₂Predominantly hydrocarbon, leading to hydrophobicity.
Molecular Weight 217.26 g/mol Relatively small molecule.
Predicted pKa 8.29 ± 0.20[3]Weakly basic; solubility can be pH-dependent.
Appearance Yellow to off-white crystalline powder[3][5][6]Crystalline solids often have lower solubility than amorphous forms.
Q2: I'm having trouble dissolving this compound for my cell-based assay. What is the recommended starting procedure?

Answer: The most common and effective method is to use a co-solvent approach. This involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into your aqueous assay medium.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Final Preparation A Weigh Solid this compound B Add Small Volume of 100% Organic Solvent (e.g., DMSO, DMF, Ethanol) A->B  Creates concentrated  primary stock solution C Primary Stock (High Concentration) D Dilute with Aqueous Buffer (e.g., PBS, Cell Culture Media) C->D  Creates working  stock solution E Working Stock F Final Dilution into Assay Plate/Medium E->F  Achieves desired final  assay concentration

Recommended Solvents:

  • DMSO (Dimethyl Sulfoxide): Highly effective. Solubility is reported to be ≥25 mg/mL, with some sources stating up to 50 mg/mL.[3][6][7]

  • DMF (Dimethylformamide): Also very effective, with solubility around 33 mg/mL.[7]

  • Ethanol: Good solubility, approximately 16 mg/mL.[6][7]

Protocol 1: Preparation of a this compound Stock Solution using DMSO

Objective: To prepare a 20 mg/mL primary stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 5 mg of this compound to make a 20 mg/mL stock, add 250 µL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] For long-term storage (≥4 years), -20°C is recommended.[7]

Q3: My cells are showing signs of toxicity or altered behavior. Could the solvent be the issue?

Answer: Absolutely. While organic solvents like DMSO are essential for solubilizing this compound, they are not inert and can have significant effects on cells, especially at higher concentrations.

Key Considerations for Solvent Use in Cell-Based Assays:

  • Final Concentration: The final concentration of the organic solvent in your assay medium is critical. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[10][11] Primary cells can be even more sensitive.[11]

  • Solvent Effects: High concentrations of DMSO (>1%) can damage cell membranes, induce oxidative stress, and even cause cell death.[10][12] It can also make membranes more permeable, potentially altering the uptake of other substances.[13]

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental wells but without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

G cluster_0 Solvent Concentration Effects cluster_1 Experimental Controls A > 1% DMSO B 0.1% - 1% DMSO A->B Potential Cytotoxicity Cell Stress C < 0.1% DMSO B->C Generally Safe Minimal Effects X Untreated Cells Y Vehicle Control (e.g., 0.1% DMSO) X->Y Isolates effect of Vehicle Z This compound + Vehicle Y->Z Isolates effect of this compound

Q4: I need to prepare a solution in an aqueous buffer for a biophysical assay (e.g., SPR) where DMSO is not ideal. Are there alternative methods?

Answer: Yes. While direct dissolution in aqueous buffers is challenging, several advanced techniques can improve solubility without relying on high concentrations of organic co-solvents.[14][15][16][17]

1. pH Adjustment: Since this compound is a weak base (pKa ~8.29), its solubility can be increased in acidic conditions where it becomes protonated (cationic).

  • Approach: Prepare a dilute acidic buffer (e.g., citrate or acetate buffer, pH 4-5). Attempt to dissolve this compound directly in this buffer.

  • Caution: This method is highly dependent on the pH stability of your protein or assay system. Ensure the final pH of your assay is not compromised.

2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[20][21]

  • Common Types: β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[20]

  • Mechanism: The non-polar this compound molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.

Protocol 2: Solubilization of this compound using HP-β-Cyclodextrin

Objective: To prepare an aqueous solution of this compound using HP-β-CD for assays sensitive to organic solvents.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve an excess of HP-β-CD in your aqueous buffer to create a concentrated stock (e.g., 10-20% w/v).

  • Add this compound: Add the this compound powder directly to the stirring HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (4-24 hours is typical) to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.

  • Filter: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantify (Recommended): It is highly recommended to determine the final concentration of the solubilized this compound using a validated analytical method, such as HPLC-UV, as the final concentration may not equal the amount initially added.

Summary and Final Recommendations

MethodAdvantagesDisadvantagesBest For
Co-Solvent (DMSO, DMF) Simple, fast, high concentration achievable.[7]Potential for solvent-induced cytotoxicity and assay interference.[10][12][13][22]Standard cell-based in vitro assays where final solvent concentration can be kept low (<0.5%).
pH Adjustment Avoids organic solvents.May alter the pH of the final assay, affecting biological components.Biophysical assays with a wide pH tolerance.
Cyclodextrin Inclusion Creates a true aqueous solution, avoids organic solvents, generally low toxicity.[20][23]Requires longer preparation time, may require analytical quantification.Sensitive cell-based assays, in vivo preclinical studies, and biophysical assays.[24]

Final Check: Before starting any large-scale experiment, always perform a small pilot study to confirm the solubility and stability of your final this compound formulation under your specific assay conditions. Remember that even after successful initial dissolution, this compound may precipitate out of a supersaturated aqueous solution over time. It is recommended not to store dilute aqueous solutions for more than one day.[7]

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Securinine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Securinine. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common and critical challenge encountered in preclinical animal studies: the poor and variable oral bioavailability of this compound. As a plant-derived alkaloid with significant therapeutic potential in oncology and neurology, overcoming this hurdle is paramount for successful drug development.[1][2]

This document moves beyond simple protocols to explain the underlying scientific principles, helping you diagnose issues in your own experiments and rationally design effective solutions.

Troubleshooting Guide: Diagnosing Bioavailability Failures

This section is structured to address specific problems you might be facing in your animal pharmacokinetic (PK) studies.

Q1: My this compound plasma concentrations are unexpectedly low and highly variable after oral gavage in rats. Where do I start my investigation?

This is the most common issue reported and typically points to one of two primary culprits: the formulation or the experimental procedure itself. Before exploring complex biological barriers, it's crucial to validate your foundational methodology.

Initial Troubleshooting Workflow:

A Low & Variable Plasma Concentrations Observed B Step 1: Verify Formulation Integrity A->B C Step 2: Confirm Dosing Accuracy A->C D Is this compound fully dissolved/suspended? Visually inspect for precipitation. B->D E Is the vehicle appropriate? Check pH and compatibility. B->E F Is the oral gavage technique correct? Review protocol, ensure no reflux. C->F G Are animals properly fasted? Standardize fasting period (e.g., 12-18h). C->G H Problem Resolved D->H If Yes I Proceed to Advanced Troubleshooting (Solubility, Permeability, Metabolism) D->I If No E->H If Yes E->I If No F->H If Yes F->I If No G->H If Yes G->I If No cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion Complex cluster_2 After Complexation Sec This compound (Poorly Soluble) Water Aqueous GI Fluid Sec->Water Limited Dissolution CD Cyclodextrin (Host) (Hydrophilic Exterior) Sec_in_CD This compound (Guest) Complex Soluble Complex Water2 Aqueous GI Fluid Complex->Water2 Enhanced Dissolution cluster_0 Intestinal Epithelial Cell GI_Lumen GI Lumen Sec This compound GI_Lumen->Sec Bloodstream Bloodstream Absorb Passive Diffusion Sec->Absorb Efflux P-gp Efflux Transporter Absorb->Bloodstream Net Absorption Absorb->Efflux Pumped Out

References

Optimizing the yield and purity of Securinine during chemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of Securinine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fascinating alkaloid's synthesis. Here, we address common challenges encountered in the laboratory, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you optimize both the yield and purity of your this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of (-)-Securinine that often lead to low yields?

The total synthesis of (-)-Securinine presents several significant hurdles that can impact the overall yield. These challenges primarily revolve around the construction of its complex, rigid tetracyclic core and the precise control of its stereochemistry.[1] Key difficulties include:

  • Construction of the Tetracyclic Core: Assembling the strained 6-azabicyclo[3.2.1]octane core is a central challenge in this compound synthesis.[1]

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple stereocenters, particularly at the C2 and C7 positions, is a critical and often difficult aspect of the synthesis.[1]

  • Formation of the Butenolide Ring (Ring D): This moiety can be sensitive to various reaction conditions, and its installation, especially late in the synthetic route, can be problematic and lead to reduced yields.[1]

  • Late-Stage Manipulations: Functional group interconversions and deprotection steps performed in the final stages of the synthesis are often low-yielding and necessitate careful optimization to prevent degradation of the complex molecular structure.[1]

Q2: My intramolecular Heck reaction to form the C-ring of the this compound core is resulting in a low yield. What are the likely causes and how can I optimize this critical step?

Low yields in the intramolecular Heck reaction for forming the this compound core are a common issue. The primary culprits are often related to the catalyst system, reaction conditions, or the stability of the substrate.[1] Here’s a breakdown of potential causes and troubleshooting strategies:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is susceptible to deactivation.

    • Troubleshooting:

      • Ensure strictly anhydrous and anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., argon).[1]

      • Consider using a more stable palladium precursor, such as Pd₂(dba)₃.[1]

      • Screen a variety of phosphine ligands to identify one that promotes efficient catalytic turnover without leading to catalyst decomposition.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the Heck reaction.

    • Troubleshooting:

      • Screen a panel of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DIPEA).[1] Proton sponges can also be effective.

      • While polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly used, toluene can also be a suitable choice depending on the specific substrate.[1]

  • Inadequate Reaction Temperature: The activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle may not be met at lower temperatures.

    • Troubleshooting:

      • While some Heck reactions can proceed at room temperature, many require heating (typically in the range of 80-120 °C) to achieve a reasonable reaction rate.[1]

  • Side Reactions: The starting material may undergo undesired side reactions, such as double bond isomerization or decomposition.

    • Troubleshooting:

      • Analyze the crude reaction mixture using ¹H NMR and LC-MS to identify any byproducts.[1]

      • Adjusting the ligand and reaction temperature may help to suppress these side reactions.[1]

Table 1: Troubleshooting Guide for the Intramolecular Heck Reaction

Problem Potential Cause Suggested Solution
Low ConversionCatalyst decompositionEnsure anhydrous/anaerobic conditions; use a more stable Pd source (e.g., Pd₂(dba)₃).[1]
Inefficient ligandScreen different phosphine ligands.[1]
Incorrect baseScreen various inorganic and organic bases.[1]
Low temperatureIncrease reaction temperature (e.g., to 80-120 °C).[1]
Formation of ByproductsDouble bond isomerizationAdjust ligand and temperature; analyze crude mixture to identify byproducts.[1]
Substrate decompositionLower the reaction temperature if possible; screen for a more suitable solvent.[1]

Representative Protocol for an Intramolecular Heck Reaction in Securinega Alkaloid Synthesis:

To a solution of the vinyl iodide precursor (1.0 equiv) in anhydrous and degassed DMF (0.01 M), add Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and Ag₂CO₃ (2.0 equiv). The reaction mixture is then heated to 80 °C under an argon atmosphere and stirred for 12-24 hours.[1]

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in the Reduction of an Imine Intermediate

A common step in this compound synthesis involves the reduction of an imine to establish a key stereocenter. Poor diastereoselectivity at this stage can lead to a mixture of epimers that are difficult to separate, thereby lowering the overall yield of the desired product.

diastereoselectivity_troubleshooting start Low Diastereoselectivity in Imine Reduction check_temp Lower Reaction Temperature (e.g., to -78 °C) start->check_temp improved Diastereoselectivity Improved? check_temp->improved switch_reagent Switch to a Bulkier Hydride Reagent (e.g., L-Selectride®) improved->switch_reagent No check_ratio Diastereoselectivity >10:1? improved->check_ratio Yes switch_reagent->improved proceed Proceed with Optimized Conditions check_ratio->proceed Yes catalytic_hydrog Attempt Catalytic Hydrogenation (Pd/C, H₂) check_ratio->catalytic_hydrog No catalytic_hydrog->proceed

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Guide 2: Inefficient Ring-Closing Metathesis (RCM)

Ring-closing metathesis is another powerful tool employed in some synthetic routes to this compound. The efficiency of this reaction is highly dependent on several factors.

rcm_efficiency rcm Ring-Closing Metathesis Efficiency outcome High Yield Minimal Side Products rcm->outcome factors Key Factors rcm->factors catalyst Catalyst Choice (e.g., Grubbs, Hoveyda-Grubbs) factors->catalyst concentration Concentration (High dilution favors intramolecular reaction) factors->concentration solvent Solvent (e.g., DCM, Toluene) factors->solvent temperature Temperature (Room Temp to Reflux) factors->temperature

Caption: Factors influencing RCM efficiency.

Purification and Purity Issues

Q3: What are the most effective methods for purifying synthetic this compound and removing common impurities?

The purification of synthetic this compound is crucial for obtaining a high-purity final product. A combination of chromatographic and crystallization techniques is typically employed.

  • Chromatography:

    • Silica Gel Column Chromatography: This is a standard method for the initial purification of the crude product. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol), can effectively separate this compound from less polar and more polar impurities.[2]

    • Reversed-Phase Chromatography: For more challenging separations, reversed-phase chromatography can be a valuable tool.[2]

  • Recrystallization: This is an excellent final step to achieve high purity. The choice of solvent is critical and may require some experimentation. A solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[2]

Common Impurities and Their Removal:

  • Unreacted Starting Materials: These can often be removed by column chromatography.

  • Diastereomers/Epimers: If formed during the synthesis, these can be challenging to separate. Careful optimization of the stereoselective reaction is the best approach. If separation is necessary, chiral chromatography or derivatization followed by separation and deprotection may be required.

  • Side-Reaction Products: The nature of these will depend on the specific synthetic route. Analysis of the crude mixture by LC-MS and NMR is essential to identify these byproducts and devise a suitable purification strategy.

Q4: Are there known side reactions that commonly affect the purity of the final this compound product?

Yes, several side reactions can compromise the purity of this compound. The presence of multiple reactive sites in the this compound scaffold makes it susceptible to various transformations.[3][4][5]

  • Michael Addition: The α,β-unsaturated lactone system in this compound is susceptible to Michael addition by nucleophiles.[3] For instance, primary and secondary amines can add to the C14-C15 double bond.[3] This can be a significant issue if nucleophilic reagents or impurities are present during the final steps of the synthesis or workup.

  • Epimerization: The stereocenter at C2 can be prone to epimerization under certain conditions, leading to the formation of allothis compound.[6] This can be mediated by photocatalysis in the presence of a hydrogen atom transfer agent.[6]

  • Oxidation: The tertiary amine and other parts of the molecule can be susceptible to oxidation, especially if exposed to air and light for extended periods.

To mitigate these side reactions, it is important to:

  • Use purified reagents and solvents.

  • Maintain an inert atmosphere during reactions where appropriate.

  • Minimize exposure of the final product to light and air.

  • Carefully control the pH during workup and purification.

By understanding these potential pitfalls and implementing the troubleshooting strategies outlined above, researchers can significantly improve the yield and purity of their synthetically derived this compound.

References

Technical Support Center: Troubleshooting Securinine Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the crystallization of securinine. This compound is a tetracyclic alkaloid isolated from plants of the Securinega genus and is of significant interest due to its activity as a GABA-A receptor antagonist.[1][2][3] Achieving high-purity crystalline this compound is a critical step for its use in pharmacological research, structural studies, and as a precursor in drug development.[4]

This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the crystallization process. We aim to explain the causality behind experimental choices, ensuring you can adapt and optimize the procedures for your specific needs.

Troubleshooting Guide

This section addresses specific issues you might encounter during this compound crystallization in a direct question-and-answer format.

Q1: My this compound isolate won't crystallize at all. What are the initial steps to check?

A1: Failure to crystallize is most often a problem of incorrect saturation or the presence of crystallization inhibitors. Here is a systematic approach to diagnose the issue:

  • Verify Saturation Level: The most common reason for crystallization failure is that the solution is not supersaturated upon cooling.[5] To check this, try to induce crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The micro-abrasions create nucleation sites for crystal growth.[5]

    • Seed Crystal: If you have a previous batch of pure this compound, add a single, tiny crystal to the cooled solution. If saturation is appropriate, crystals should begin to grow on this seed.[5]

    • Concentration: If the above methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[5][6] Be cautious not to over-concentrate, which can lead to rapid precipitation of impure material.

  • Assess Purity of the Isolate: Crude plant extracts often contain other alkaloids, flavonoids, and tannins that can inhibit crystallization.[7]

    • TLC Analysis: Run a Thin-Layer Chromatography (TLC) plate of your starting material. A single spot indicates high purity, while multiple spots suggest the presence of contaminants that may need to be removed through column chromatography before attempting recrystallization.

  • Re-evaluate Solvent Choice: The chosen solvent may be too good, keeping the this compound soluble even at low temperatures. This compound is soluble in ethanol, DMSO, and DMF.[8][9] If you are using one of these, consider adding a miscible "anti-solvent" (one in which this compound is poorly soluble, like water or a non-polar solvent like hexane) dropwise to the warm, dissolved solution until slight turbidity appears, then reheat to clarify before cooling. A patent for purifying this compound mentions using an ethanol-water mixture.[10]

Q2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent system, or when the concentration of impurities significantly depresses the melting point.[5][6]

  • Causality: The melting point of pure this compound is reported as 142-143°C.[9][11][12] If significant impurities are present, this melting point can be depressed to below the boiling point of your chosen solvent, leading to the compound melting before it dissolves and then separating as an oil upon cooling.

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (the one in which this compound is more soluble) to lower the saturation point.[5][6] This ensures that the solution cools further before becoming supersaturated, hopefully to a temperature below the compound's melting point.

    • Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that cools gradually) before moving it to a colder environment like a refrigerator.

    • Change the Solvent System: Switch to a lower-boiling point solvent or solvent mixture. This reduces the temperature at which you are dissolving the compound, making it less likely to melt.

Q3: The crystal yield is very low. What factors influence yield and how can I optimize it?

A3: A low yield is typically due to using too much solvent or premature filtration.[5][6]

  • Too Much Solvent: The most common cause of poor yield is dissolving the crude material in an excessive volume of hot solvent.[5] While some this compound must remain in the cold solvent (the "mother liquor"), this amount should be minimized.

    • Optimization: Use the minimum amount of hot solvent required to fully dissolve your crude isolate. Add the solvent in small portions to the heated mixture until everything just dissolves. If you have already completed the crystallization and suspect this was the issue, you can try to recover more material by evaporating some solvent from the mother liquor to obtain a second crop of crystals.[6]

  • Incomplete Crystallization: Ensure the solution has been given adequate time to crystallize at a low temperature. Cooling the solution in an ice bath for at least an hour after it has reached room temperature can significantly improve the yield.

  • Filtration Errors: Ensure your filtration setup (e.g., Büchner funnel with vacuum) is efficient and that you wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.

Q4: My crystals are discolored (e.g., yellow). What are the likely contaminants and how can I remove them?

A4: While pure this compound is sometimes described as yellow crystals[1][9][11][13], a darker or off-color hue can indicate residual plant pigments or degradation products. This compound is extracted from the leaves and roots of Securinega suffruticosa, which also contains flavonoids and tannins that can impart color.[7]

  • Decolorization:

    • Activated Charcoal: After dissolving your crude this compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal will adsorb colored impurities.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal. This step must be done quickly to prevent the this compound from crystallizing prematurely in the funnel.

    • Proceed with Cooling: Allow the hot, decolorized filtrate to cool and crystallize as usual.

Q5: The crystals are very small or needle-like. How can I grow larger, more well-defined crystals?

A5: Crystal size is primarily a function of the rate of cooling and nucleation. Rapid cooling and a high number of nucleation sites lead to the fast formation of many small crystals.[6]

  • Promote Slow Growth:

    • Insulate the Flask: After dissolving the this compound, allow the flask to cool to room temperature on a surface that does not draw away heat too quickly, such as a cork ring or a folded towel.[6]

    • Reduce Nucleation Sites: Ensure your crystallization flask is scrupulously clean. Scratches and dust particles can act as unintended nucleation points.

    • Vapor Diffusion: For growing very high-quality single crystals suitable for X-ray crystallography, the vapor diffusion method is excellent. Dissolve the this compound in a small amount of a good solvent (e.g., ethanol) inside a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the this compound and promoting the slow growth of large crystals.[14]

Frequently Asked Questions (FAQs)

  • What are the best starting solvents for this compound crystallization? this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8][9] A common and effective system for recrystallization is a mixture of a good solvent like ethanol with an anti-solvent like water.[10] The ideal system is one where this compound is highly soluble when hot but has low solubility when cold.

  • What is the typical morphology of high-purity this compound crystals? Literature describes this compound as forming yellow crystals when crystallized from alcohol.[11][13]

  • How does temperature affect this compound crystallization? Temperature is the primary variable that controls the solubility of this compound. The principle of recrystallization relies on this compound being significantly more soluble in a given solvent at high temperatures than at low temperatures. The rate of temperature decrease directly influences the size and purity of the resulting crystals.[15]

  • What analytical techniques are recommended to assess the purity of this compound isolates? To ensure the quality of your final product, several analytical methods are recommended:

    • Melting Point: Pure this compound has a sharp melting point of 142-143°C.[9][11][12] A broad or depressed melting range indicates the presence of impurities.

    • Chromatography (TLC/HPLC): Thin-Layer Chromatography is a quick method to check for impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.[16][17] A patent for this compound purification specifies using HPLC with a C18 column and a mobile phase of acetonitrile and ammonium acetate, with detection at 256 nm.[10]

    • Spectroscopy (NMR/MS): For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[16][17] Mass Spectrometry (MS) can confirm the molecular weight (217.26 g/mol ).[11][12]

Data & Protocols

Solubility Data of this compound
SolventSolubilitySource
Ethanol~16 mg/mL[8][9]
DMSO~20-50 mg/mL[8][9]
DMF~33 mg/mL[8]
Aqueous BuffersSparingly soluble[8]
WaterInsoluble[9]

Note: Solubility is often temperature-dependent. The values provided are approximate and may vary based on specific conditions.

Experimental Protocols
Protocol 1: General Recrystallization of this compound from an Ethanol/Water System
  • Dissolution: Place the crude this compound isolate in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot filtration as described in Q4.

  • Addition of Anti-solvent: To the hot, clear solution, add warm water dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Analysis: Determine the yield and assess purity using melting point and TLC/HPLC.

Protocol 2: Troubleshooting Oiling Out - A Step-by-Step Intervention
  • Identify Oiling: Observe the formation of a second liquid phase (oil) instead of solid crystals as the solution cools.

  • Re-heat: Gently warm the flask on a hot plate until the oil completely redissolves into the solution.

  • Dilute: Add a small additional volume (e.g., 10-15% of the initial volume) of the hot primary solvent (e.g., ethanol) to the solution. This lowers the supersaturation point.

  • Slow Cool: Insulate the flask (e.g., by placing it in a beaker of warm water) and allow it to cool very slowly and undisturbed to room temperature.

  • Induce Nucleation: If no crystals form after reaching room temperature, gently scratch the flask with a glass rod.

  • Complete Cooling: Once crystals begin to form, allow the flask to stand at room temperature for 30-60 minutes before transferring to an ice bath to complete the crystallization.

  • Isolate and Dry: Proceed with filtration and drying as described in Protocol 1.

Visual Workflow Guides

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Crude Crude this compound Isolate Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional, for color removal) Dissolve->HotFilt Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool If no decolorization needed HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals (Under Vacuum) Wash->Dry Analyze Purity & Yield Analysis (MP, HPLC, TLC) Dry->Analyze

Caption: General workflow for this compound crystallization.

G action_node action_node end_node Problem Solved Start Crystallization Problem Occurs Q_Crystals Are crystals forming? Start->Q_Crystals Q_Oil Is it oiling out? Q_Crystals->Q_Oil No Q_Yield Is the yield low? Q_Crystals->Q_Yield Yes Act_NoCrystals1 Scratch flask or add seed crystal Q_Oil->Act_NoCrystals1 No Act_Oil1 Re-heat to dissolve oil Q_Oil->Act_Oil1 Yes Q_Color Are crystals discolored? Q_Yield->Q_Color Act_Yield1 Ensure minimum hot solvent was used Q_Yield->Act_Yield1 Yes Q_Color->end_node No Act_Color1 Redissolve in hot solvent Q_Color->Act_Color1 Yes Act_NoCrystals2 Concentrate solution (boil off some solvent) Act_NoCrystals1->Act_NoCrystals2 Act_NoCrystals3 Check purity (TLC), re-purify if needed Act_NoCrystals2->Act_NoCrystals3 Act_NoCrystals3->end_node Re-attempt Act_Oil2 Add more hot solvent Act_Oil1->Act_Oil2 Re-cool Act_Oil3 Cool solution slower Act_Oil2->Act_Oil3 Re-cool Act_Oil3->end_node Re-cool Act_Yield2 Allow more time for cooling/crystallization Act_Yield1->Act_Yield2 Optimize Act_Yield3 Evaporate mother liquor for a second crop Act_Yield2->Act_Yield3 Optimize Act_Yield3->end_node Optimize Act_Color2 Add activated charcoal and perform hot filtration Act_Color1->Act_Color2 Re-crystallize Act_Color2->end_node Re-crystallize

Caption: Decision tree for troubleshooting crystallization.

References

Technical Support Center: Navigating the Cellular Maze of Securinine's Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Securinine in cellular models. This guide is designed to provide in-depth troubleshooting and practical guidance for identifying, understanding, and mitigating the off-target effects of this potent alkaloid. As a bioactive compound with a complex pharmacological profile, distinguishing on-target from off-target effects is paramount for generating robust and reproducible data. This resource, structured in a question-and-answer format, will equip you with the knowledge and experimental protocols to confidently navigate the intricacies of your this compound-based research.

Frequently Asked Questions (FAQs)

Q1: My cells are undergoing apoptosis at concentrations where I expect to see specific pathway modulation. Is this an on-target or off-target effect?

This is a critical question and a common challenge when working with this compound. The answer is nuanced: the observed apoptosis could be a consequence of on-target activity, off-target effects, or a combination of both. This compound is a known GABAA receptor antagonist, and while this is its primary target in the central nervous system, it has been reported to induce apoptosis in various cancer cell lines through multiple mechanisms.[1][2][3]

Causality Explained:

  • On-Target Apoptosis: In certain cellular contexts, sustained inhibition of GABAA receptors could disrupt cellular homeostasis to such an extent that it triggers programmed cell death.

  • Off-Target Apoptosis: this compound has been shown to interact with other cellular components, such as tubulin, and modulate signaling pathways like PI3K/Akt/mTOR and JAK/STAT, all of which are intimately linked to cell survival and apoptosis.[2][4][5] Therefore, the apoptosis you are observing may be independent of GABAA receptor antagonism.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both your desired phenotype (e.g., pathway modulation) and apoptosis. If the IC50 for apoptosis is significantly different from the EC50 for your target effect, it may suggest distinct mechanisms.

  • Orthogonal Assays: Employ an alternative method to inhibit your target pathway that is structurally and mechanistically distinct from this compound. If this alternative inhibitor recapitulates your desired phenotype without inducing apoptosis at equivalent concentrations, it strengthens the argument for this compound's apoptotic effect being off-target.

  • Rescue Experiments: If you hypothesize that the apoptosis is an on-target effect, attempt to "rescue" the cells by activating the downstream signaling of the GABAA receptor through alternative means.

Q2: I'm seeing conflicting data in the literature regarding this compound's primary target. How do I determine which is relevant for my cellular model?

The "primary target" of a small molecule can be context-dependent. While this compound's antagonistic activity on the GABAA receptor is well-established with an IC50 of approximately 50 µM in rat brain membranes, its effects in other tissues and cell lines can be mediated by different interactions.[6] For instance, in various cancer cell lines, its potent anti-proliferative and pro-apoptotic effects are observed at concentrations that may or may not correlate with GABAA receptor inhibition.[1][3][4]

Causality Explained:

  • Target Expression: The expression level of the GABAA receptor in your chosen cell line is a critical determinant. If your cells do not express this receptor or express it at very low levels, any observed effects are likely off-target.

  • Binding Affinity vs. Potency: this compound may have a higher binding affinity for an off-target protein in your specific cellular environment, leading to a more potent effect on a particular pathway. For example, its binding affinity for tubulin has been reported with a Kd of 9.7 µM.[4]

Troubleshooting Steps:

  • Target Expression Analysis: Confirm the expression of the GABAA receptor in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels.

  • Target Engagement Assays: Directly measure the binding of this compound to the GABAA receptor in your cells using techniques like the Cellular Thermal Shift Assay (CETSA).[7][8] This will provide direct evidence of target engagement at relevant concentrations.

  • Comparative Analysis: Compare the effective concentration of this compound for your observed phenotype with the known IC50/Kd values for its various targets (see Table 1). A significant discrepancy can point towards an off-target mechanism.

Data Summary: this compound's Known Molecular Interactions

Target/EffectMethodSystemReported ValueReference
GABAA Receptor[3H]GABA Binding AssayRat Brain MembranesIC50: ~50 µM[6]
Cytotoxicity (HeLa cells)xCELLigence & MTTHuman Cervical CancerIC50: 7.02 µg/mL (32.3 µM) & 9.84 µg/mL (45.3 µM)[1]
Cytotoxicity (MCF-7 cells)SRB AssayHuman Breast CancerIC50: 10 µM[4]
Cytotoxicity (A549 cells)SRB AssayHuman Lung CancerIC50: 11 µM[4]
Tubulin BindingFluorescence SpectroscopyPurified Goat Brain TubulinKd: 9.7 µM[4]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your findings, it is crucial to implement a self-validating experimental workflow. This involves a series of orthogonal experiments designed to confirm on-target activity and rule out off-target effects.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Target Validation cluster_2 Phenotype Confirmation cluster_3 Conclusion A Phenotype Observed with this compound B Dose-Response Analysis A->B E Orthogonal Inhibition A->E C Target Engagement (CETSA) B->C D Inactive Control (Allothis compound) C->D H On-Target Effect Confirmed D->H Phenotype Absent I Off-Target Effect Identified D->I Phenotype Present F Washout Experiment E->F G Rescue Experiment F->G G->H Phenotype Rescued G->I Phenotype Not Rescued

Caption: Workflow for validating this compound's effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to its putative target (e.g., GABAA receptor) in intact cells at the concentrations used in your experiments.[7][8]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler or heating blocks

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Plate your cells and grow to ~80% confluency.

    • Treat cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the presence of the target protein in the soluble fraction by Western blot.

Expected Outcome: If this compound binds to the target protein, it will stabilize it against heat-induced denaturation. This will result in a higher amount of the target protein remaining in the soluble fraction at elevated temperatures compared to the DMSO control.

Protocol 2: Washout Experiment for Reversibility

Objective: To determine if the observed phenotype is reversible upon removal of this compound, suggesting a direct and non-toxic mechanism of action.[9][10][11]

Materials:

  • Cells of interest plated in appropriate vessels

  • This compound

  • DMSO

  • Pre-warmed, drug-free culture medium

  • Assay-specific reagents for measuring the phenotype

Procedure:

  • Initial Treatment:

    • Treat cells with this compound at the desired concentration and for a sufficient duration to induce the phenotype. Include a DMSO vehicle control.

  • Washout:

    • Aspirate the medium containing this compound or DMSO.

    • Gently wash the cells three times with pre-warmed, drug-free culture medium.

  • Recovery:

    • Add fresh, pre-warmed, drug-free medium to the cells.

    • Incubate the cells for various recovery time points (e.g., 1, 4, 8, 24 hours).

  • Phenotypic Analysis:

    • At each recovery time point, measure the phenotype of interest and compare it to the continuously treated and vehicle control cells.

Expected Outcome: If the effect of this compound is reversible, the phenotype should gradually return to the baseline (vehicle control) level during the recovery period.

Protocol 3: Using an Inactive Analog as a Negative Control

Objective: To demonstrate that the observed cellular effect is due to the specific chemical structure of this compound and not a general property of the securinane alkaloid scaffold.

Rationale: Allothis compound, a stereoisomer of this compound, has been shown to be significantly less active as a GABAA receptor antagonist and exhibits lower cytotoxicity in some cancer cell lines.[1][6] This makes it a suitable negative control for certain biological activities.

Procedure:

  • Parallel Treatment:

    • In parallel with your this compound treatment group, include a treatment group with allothis compound at the same concentrations.

    • Also, include a DMSO vehicle control.

  • Phenotypic Analysis:

    • After the desired incubation period, assess the phenotype of interest in all treatment groups.

Expected Outcome: If the observed phenotype is a specific on-target effect of this compound, it should not be observed, or be significantly reduced, in the cells treated with allothis compound.

Signaling Pathway Considerations

This compound has been reported to modulate several key signaling pathways, often implicated in cancer cell proliferation and survival.[2][5] Understanding these potential off-target effects is crucial for interpreting your data.

Signaling_Pathways cluster_GABA Primary Target cluster_Off_Target Potential Off-Targets cluster_Cellular_Effects Cellular Effects This compound This compound GABA_R GABAA Receptor This compound->GABA_R Antagonist PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Modulation JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Modulation Tubulin Tubulin This compound->Tubulin Binding Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Autophagy Autophagy PI3K_Akt_mTOR->Autophagy JAK_STAT->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest

Caption: this compound's primary and potential off-target interactions.

When investigating this compound's effects on these pathways, it is essential to:

  • Confirm Pathway Modulation: Use techniques like Western blot to analyze the phosphorylation status of key pathway components (e.g., Akt, STAT3, S6K).

  • Use Pathway-Specific Inhibitors: As an orthogonal approach, use well-characterized inhibitors of the PI3K/Akt/mTOR or JAK/STAT pathways to see if they phenocopy the effects of this compound.

  • Consider the Cellular Context: The activity of these pathways can vary significantly between different cell lines. Characterize the basal activity of these pathways in your specific model.

By employing a systematic and multi-faceted approach, researchers can dissect the complex pharmacology of this compound and generate high-quality, reliable data. This guide provides a framework for this process, but it is important to remember that careful experimental design and critical data interpretation are the cornerstones of sound scientific research.

References

Technical Support Center: Mitigating the Pro-convulsant Effects of Securinine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Securinine in experimental animal models. This guide is designed to provide in-depth, field-proven insights into managing and mitigating the inherent pro-convulsant effects of this potent GABA-A receptor antagonist. Our goal is to ensure the scientific integrity of your studies while upholding the highest standards of animal welfare.

Introduction to this compound's Pro-convulsant Profile

This compound, an indolizidine alkaloid, is a valuable pharmacological tool due to its selective antagonism of GABA-A receptors.[1][2] This mechanism of action, however, is also responsible for its significant pro-convulsant activity, which can present challenges in experimental design and execution.[1] Understanding and proactively managing these effects is critical for obtaining valid and reproducible data. This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges.

Part 1: Troubleshooting Guide - Experimental Design & Prophylactic Strategies

Q1: We are observing spontaneous seizures in our animal models, even at what we considered to be low doses of this compound. What are the initial steps to troubleshoot this?

A1: This is a common and critical issue. The pro-convulsant effects of this compound can be influenced by several factors. A systematic approach to troubleshooting is essential.

Causality Behind Experimental Choices: The convulsive threshold for this compound can vary significantly based on the animal's genetic background, age, and environmental conditions. A dose that is sub-convulsive in one strain might be severely convulsive in another. Therefore, a careful dose-response study is the cornerstone of any experiment involving this compound.

Troubleshooting Steps:

  • Meticulous Dose-Response Assessment: Before embarking on your primary study, it is imperative to conduct a thorough dose-response assessment to determine the sub-convulsive dose range for your specific animal model and experimental conditions.

  • Animal Strain and Species Consideration: Be aware that different rodent strains exhibit varying susceptibility to chemically induced seizures. For instance, some strains may be more prone to seizures than others. It is crucial to consult the literature for strain-specific data or to determine this empirically.

  • Control of Environmental Stressors: Environmental factors such as excessive noise, improper lighting cycles, and frequent or rough handling can lower the seizure threshold. Ensure a stable and low-stress environment for the animals.

  • Route of Administration: The method of administration (e.g., intraperitoneal, intravenous, subcutaneous) will significantly impact the pharmacokinetics of this compound and, consequently, its convulsive potential.[3][4] Ensure consistent and accurate administration.

Experimental Protocol: Dose-Finding Study for this compound

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to several dosage groups, including a vehicle control group. A typical starting point for this compound in mice is a range of 5-20 mg/kg intraperitoneally.[5]

  • Drug Preparation: Dissolve this compound in an appropriate vehicle (e.g., saline, DMSO). Ensure complete dissolution.

  • Administration: Administer the assigned dose of this compound or vehicle to each animal.

  • Observation: Continuously observe the animals for at least 60 minutes post-injection for any signs of seizure activity. Score the seizure severity using a standardized scale, such as the Racine scale.[6][7]

  • Data Analysis: Determine the highest dose that does not produce overt convulsive behavior. This will be your sub-convulsive dose for the main experiment.

Table 1: Example Dose-Response Data for this compound-Induced Seizures in Mice

Dose (mg/kg, i.p.)Number of Animals with Seizures / Total AnimalsMean Seizure Score (Racine Scale)
Vehicle0 / 80
51 / 80.5
104 / 82.0
157 / 83.5
208 / 85.0
Q2: What are the recommended co-administration strategies to prevent this compound-induced convulsions without interfering with our primary experimental endpoint?

A2: Co-administration of an anticonvulsant is a highly effective strategy. The choice of the anticonvulsant and the timing of its administration are critical to avoid confounding your experimental results.

Mechanism-Driven Selection: Since this compound is a GABA-A antagonist, the most logical approach is to counteract its effects with a GABA-A agonist.[8][9] Benzodiazepines and barbiturates are two classes of drugs that act as positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition.[9][10]

Choice of Mitigant:

  • Benzodiazepines (e.g., Diazepam):

    • Pros: Potent and rapid-acting anticonvulsants.[11][12]

    • Cons: Can cause sedation, which might interfere with behavioral studies. The sedative effects are dose-dependent.[11]

  • Barbiturates (e.g., Phenobarbital):

    • Pros: Highly effective anticonvulsant.[13][14][15]

    • Cons: Narrow therapeutic window, potential for respiratory depression, and can induce hepatic enzymes, potentially altering the metabolism of other compounds.[16][17]

Experimental Workflow: Selecting an Anticonvulsant

G start Start: Need to Mitigate this compound Convulsions behavioral Is the primary endpoint behavioral? start->behavioral sedation_concern Is sedation a major confounder? behavioral->sedation_concern Yes phenobarbital Consider Phenobarbital (e.g., 10-20 mg/kg, i.p.) behavioral->phenobarbital No diazepam Consider low-dose Diazepam (e.g., 1-2 mg/kg, i.p.) sedation_concern->diazepam Yes sedation_concern->phenobarbital No pilot_study Conduct pilot study to validate non-interference with endpoint diazepam->pilot_study phenobarbital->pilot_study proceed Proceed with main experiment pilot_study->proceed

Caption: Decision tree for selecting an appropriate anti-convulsant.

Protocol: Co-administration of Diazepam with this compound

  • Preparation: Prepare Diazepam solution in an appropriate vehicle. A common dose for anticonvulsant effects in rodents is 1-5 mg/kg, i.p.[11][18]

  • Pre-treatment: Administer Diazepam 15-30 minutes before the administration of this compound. This allows the anticonvulsant to reach effective concentrations in the central nervous system.

  • This compound Administration: Administer the pre-determined dose of this compound.

  • Observation: Monitor the animals as described in the dose-finding study. Note any residual signs of seizure activity or sedation.

  • Control Groups: It is crucial to include control groups that receive:

    • Vehicle + Vehicle

    • Diazepam + Vehicle

    • Vehicle + this compound This will allow you to isolate the effects of each compound and their combination.

Q3: How can we monitor for sub-threshold seizure activity that may not be visually apparent?

A3: Visual observation alone may not be sufficient to detect all seizure activity. Sub-threshold or non-convulsive seizures can still significantly impact neuronal function and experimental data. Electroencephalography (EEG) is the gold standard for detecting such events.[19][20]

The Power of EEG: EEG directly measures the electrical activity of the brain, allowing for the detection of abnormal synchronous neuronal firing that characterizes seizures, even in the absence of overt behavioral changes.[21][22]

Methodology Overview:

  • Surgical Implantation: This involves the surgical placement of electrodes on the surface of the brain (cortical electrodes) or within specific brain regions (depth electrodes). This procedure requires aseptic surgical techniques and appropriate post-operative care.

  • Recovery: Allow for a sufficient recovery period (typically 1-2 weeks) after surgery before commencing experiments.

  • Baseline Recording: Record baseline EEG activity before any drug administration to establish a normal electrophysiological profile for each animal.

  • Post-Securinine Recording: After administering this compound (with or without an anticonvulsant), record the EEG continuously.

  • Data Analysis: Analyze the EEG recordings for epileptiform discharges, such as spike-wave discharges, which are indicative of seizure activity.[19]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_release GABA Release GABA_A GABA-A Receptor GABA_release->GABA_A Cl_influx Cl- Influx GABA_A->Cl_influx Hyperexcitability Neuronal Hyperexcitability GABA_A->Hyperexcitability Inhibition Reduced Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization This compound This compound This compound->GABA_A Blocks Seizure Seizure Activity Hyperexcitability->Seizure

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of alkaloid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of isolating and purifying alkaloids, particularly when dealing with closely related impurities. My aim is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to make informed decisions and troubleshoot effectively. The methodologies described herein are built on a foundation of scientific rigor, ensuring that your purification strategies are robust and reliable.

Part 1: Troubleshooting Guide - Common Hurdles in Alkaloid Purification

This section addresses specific, frequently encountered problems in a direct question-and-answer format, offering both solutions and the rationale behind them.

Question 1: My target alkaloid co-elutes with a structurally similar impurity during reverse-phase HPLC. How can I improve separation?

Answer:

Co-elution of closely related alkaloids is a common challenge due to their similar physicochemical properties. Here’s a systematic approach to troubleshoot and optimize your separation:

  • Mobile Phase Optimization: This is often the most effective first step.

    • Adjusting pH: The retention of basic alkaloids on C18 columns is highly sensitive to the mobile phase pH. Lowering the pH (typically to 2.5-3.5) with modifiers like formic acid or trifluoroacetic acid will protonate the alkaloids, which can alter their interaction with the stationary phase and improve resolution.[1] Conversely, operating at a higher pH (if your column chemistry allows) can suppress the ionization of residual silanol groups on the silica support, reducing peak tailing.[2][3]

    • Solvent System Modification: If you are using a standard acetonitrile/water or methanol/water system, consider switching the organic modifier. Acetonitrile often provides different selectivity compared to methanol for alkaloids.[1] Experiment with different gradients, starting with a shallower gradient around the elution point of your target compound to maximize separation.

    • Ion-Pairing Agents: For highly polar or basic alkaloids, adding an ion-pairing reagent like sodium hexanesulfonate can form a neutral ion pair with the positively charged alkaloid, enhancing its retention and potentially resolving co-eluting peaks.[4][5]

  • Stationary Phase Selectivity: If mobile phase optimization is insufficient, the column's stationary phase is the next critical parameter.

    • Alternative Reverse-Phase Chemistries: Not all C18 columns are created equal. Consider a C18 column with a different bonding density or end-capping. For more polar alkaloids, a polar-embedded column (e.g., amide or carbamate) or a phenyl-hexyl column can offer alternative selectivity.[6]

    • Normal-Phase or HILIC Chromatography: For less polar alkaloids, normal-phase chromatography on a silica or alumina column might provide the necessary selectivity.[7] For highly polar alkaloids that are poorly retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating closely related compounds, including isomers.[8][9][10][11] It often provides orthogonal selectivity to HPLC and can be a valuable tool when other methods fail. The use of CO2 as the primary mobile phase also reduces solvent consumption.[8][10][11]

Question 2: I'm observing significant peak tailing for my alkaloid during HPLC analysis. What are the likely causes and solutions?

Answer:

Peak tailing for basic compounds like alkaloids is a classic problem in chromatography, often stemming from undesirable secondary interactions.[1]

  • Cause: The primary culprit is the interaction of the basic nitrogen atom of the alkaloid with acidic residual silanol groups on the surface of the silica-based stationary phase.[1] This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase pH Adjustment: As mentioned previously, lowering the mobile phase pH (e.g., to pH 3) will protonate the silanol groups, reducing their negative charge and minimizing their interaction with the protonated alkaloid.[1]

    • Use of a Basic Modifier: Adding a small amount of a basic competitor, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites, leading to improved peak symmetry.[1]

    • Employ a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.[1]

    • Increase Ionic Strength: Increasing the buffer concentration in your mobile phase can also help to shield the silanol interactions.

Question 3: My alkaloid is a chiral compound, and I need to separate the enantiomers. What are my options?

Answer:

The separation of enantiomers is critical as they often exhibit different pharmacological and toxicological profiles.[12][13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric separation.[13][15][16]

    • Chiral Stationary Phases (CSPs): The direct separation of enantiomers is achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice and have demonstrated broad applicability for alkaloid separations.[14][15]

    • Method Development: Screening different polysaccharide-based CSPs with various mobile phases (e.g., hexane/isopropanol, or polar organic mode with methanol or acetonitrile) is a common starting point.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and more efficient than chiral HPLC, with the added benefit of being more environmentally friendly. The principles of using chiral stationary phases are the same as in HPLC.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for chiral separations by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[13][16]

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions regarding alkaloid purification.

Q1: What is the best initial extraction method for alkaloids from a plant matrix?

A1: The choice of extraction method depends on the nature of the alkaloids and the plant material. A common and effective starting point is an acid-base extraction .[7][17] This leverages the basicity of most alkaloids. The general procedure involves:

  • Extracting the powdered plant material with an acidic aqueous solution (e.g., dilute HCl or acetic acid) to protonate the alkaloids and render them water-soluble.

  • Filtering the extract and washing it with a non-polar organic solvent to remove non-basic, lipophilic impurities.

  • Basifying the aqueous extract (e.g., with ammonium hydroxide) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Extracting the free-base alkaloids into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

More advanced techniques like microwave-assisted extraction (MAE) [6][18] or ultrasound-assisted extraction (UAE) [7] can improve extraction efficiency and reduce extraction time.

Q2: How can I effectively remove pigments and other highly polar impurities?

A2: Solid-Phase Extraction (SPE) is an excellent technique for sample clean-up prior to chromatography.[6][17][18][19] For alkaloid purification, a cation-exchange SPE cartridge can be very effective. The acidic extract containing the protonated alkaloids is loaded onto the cartridge, where the alkaloids bind. The cartridge is then washed with solvents of increasing polarity to remove neutral and acidic impurities. Finally, the alkaloids are eluted with a basic solution or a solvent containing a strong counter-ion.

Q3: When should I consider using recrystallization for purification?

A3: Recrystallization is a powerful and cost-effective technique for purifying solid compounds to a high degree, especially after initial chromatographic separation.[20][21][22][23][24][25] It is most effective when the desired alkaloid is the major component and the impurities have different solubility profiles. The principle relies on dissolving the impure solid in a hot, saturated solution and then allowing it to cool slowly. As the solution cools, the solubility of the alkaloid decreases, and it crystallizes out, leaving the impurities behind in the solution.[23][24][25]

Q4: What analytical techniques are essential for assessing the purity of my final alkaloid product?

A4: A combination of techniques is recommended to ensure the purity of your isolated alkaloid:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a UV or diode-array detector, this is the standard for quantitative purity assessment.[26][27] Using a mass spectrometry (MS) detector (LC-MS) provides additional confirmation of the identity of the main peak and any impurities.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the isolated compound.[26]

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity for crystalline solids.

For drug substances, purity requirements are stringent, and it is crucial to identify and quantify any impurities present.[28][29]

Part 3: Experimental Protocols and Workflows

Protocol 1: General Acid-Base Extraction for Alkaloids
  • Maceration: Suspend 100 g of finely powdered, dried plant material in 500 mL of 5% aqueous acetic acid.

  • Extraction: Stir the mixture for 24 hours at room temperature.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Defatting: Transfer the acidic aqueous extract to a separatory funnel and wash three times with 200 mL of hexane to remove lipids and other non-polar compounds. Discard the hexane layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution three times with 300 mL of dichloromethane.

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Column Chromatography for Initial Fractionation
  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane:ethyl acetate 9:1).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or HPLC.[30] Combine fractions containing the target alkaloid.

Workflow Diagram: Decision Tree for Method Selection

MethodSelection start Crude Alkaloid Extract is_major Is the target alkaloid the major component? start->is_major is_crystalline Is the compound crystalline? is_major->is_crystalline Yes column_chrom Column Chromatography is_major->column_chrom No recrystallization Recrystallization is_crystalline->recrystallization Yes is_crystalline->column_chrom No pure_alkaloid Pure Alkaloid recrystallization->pure_alkaloid fractionated Fractionated Alkaloids column_chrom->fractionated hplc_prep Preparative HPLC fractionated->hplc_prep is_chiral Is the alkaloid chiral? hplc_prep->is_chiral chiral_sep Chiral HPLC/SFC is_chiral->chiral_sep Yes is_chiral->pure_alkaloid No enantiomers Separated Enantiomers chiral_sep->enantiomers

Caption: Decision tree for selecting a suitable purification method.

Diagram: Principle of Acid-Base Extraction

AcidBaseExtraction plant_material Plant Material Alkaloid (Free Base) + Impurities acid_extraction Acidic Aqueous Extraction (e.g., 5% Acetic Acid) plant_material->acid_extraction aqueous_phase1 Aqueous Phase Alkaloid-H⁺ (Soluble) + Polar Impurities acid_extraction->aqueous_phase1 organic_phase1 Organic Phase (Hexane) Non-polar Impurities aqueous_phase1->organic_phase1 Wash basification Basification (e.g., NH₄OH) aqueous_phase1->basification aqueous_phase2 Aqueous Phase Polar Impurities basification->aqueous_phase2 organic_phase2 Organic Phase (DCM) Alkaloid (Free Base) basification->organic_phase2 Extract final_product {Crude Alkaloid Extract} organic_phase2->final_product

Caption: Schematic of the acid-base extraction process for alkaloids.

Part 4: Data Presentation

Table 1: Comparison of Chromatographic Techniques for Alkaloid Purification

TechniqueStationary Phase ExamplesMobile Phase ExamplesAdvantagesDisadvantages
Reverse-Phase HPLC C18, C8, Phenyl-Hexyl, Polar-EmbeddedAcetonitrile/Water, Methanol/Water (with acid/base modifiers)High resolution, wide applicability, good for polar to moderately non-polar alkaloids.[26][27]Peak tailing for basic compounds, potential for irreversible adsorption.[3]
Normal-Phase HPLC Silica, Alumina, CyanoHexane, Ethyl Acetate, DichloromethaneGood for separating isomers and less polar alkaloids.Sensitive to water content in the mobile phase, less reproducible than RP-HPLC.
HILIC Amide, Silica, ZwitterionicHigh organic content with a small amount of aqueous bufferExcellent for highly polar alkaloids that are not retained in RP-HPLC.Longer equilibration times, potential for sample solubility issues.
Supercritical Fluid Chromatography (SFC) Same as HPLC (especially chiral phases)Supercritical CO₂ with a co-solvent (e.g., Methanol)Fast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.[8][9][10][11]Requires specialized instrumentation, limited to less polar to moderately polar compounds.
Column Chromatography Silica Gel, AluminaHexane, Ethyl Acetate, Methanol gradientsLow cost, suitable for large-scale initial fractionation.[7][30]Lower resolution than HPLC, can be time-consuming.[31]

References

Navigating the Nuances of Securinine: A Technical Guide to Managing Experimental Variability

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Securinine, a unique tetracyclic alkaloid with a growing portfolio of biological activities. As Senior Application Scientists, we recognize that harnessing the full potential of this compound requires a deep understanding of its properties and a proactive approach to managing experimental variability. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to ensure the consistency and reliability of your research findings.

Understanding this compound: A Foundation for Consistent Results

This compound, an alkaloid isolated from plants of the Securinega and Phyllanthus genera, is primarily known as a GABAA receptor antagonist.[1][2] Its complex structure and multifaceted biological activities, which include neurostimulation, anti-tumor, and anti-inflammatory effects, make it a compound of significant interest in neuroscience and oncology.[3][4] However, like many natural products, its successful application in research is contingent on careful handling and a thorough understanding of its chemical and physical properties.

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 5610-40-2[3]
Molecular Formula C13H15NO2[5]
Molecular Weight 217.26 g/mol [5]
Appearance Yellow crystalline solid[1]
Storage 2-8°C for short-term, -20°C for long-term[6]

Troubleshooting Guide: Addressing Common Sources of Variability

Variability in experimental results when working with this compound can arise from several factors, ranging from its preparation and storage to its interaction with biological systems. This section provides a question-and-answer-formatted guide to troubleshoot and mitigate these challenges.

FAQ 1: My this compound stock solution appears cloudy or precipitated. What should I do?

Inconsistent solubility is a primary source of variability in experimental results. This compound is sparingly soluble in water but readily dissolves in organic solvents like DMSO and ethanol.

Causality and Solution:

  • Improper Solvent Selection: Attempting to dissolve this compound directly in aqueous buffers will likely result in poor solubility and precipitation.

  • Solution: Always prepare a concentrated stock solution in an appropriate organic solvent first. Anhydrous DMSO is highly recommended for creating a high-concentration stock.

  • Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound in a sterile, chemical-resistant tube. For a 10 mM stock, you would dissolve 2.17 mg of this compound in 1 mL of anhydrous DMSO.

    • Add the anhydrous DMSO to the this compound powder.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in amber or opaque cryovials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for long-term use.

  • Working Solution Preparation: For cell culture experiments, dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO is low (typically <0.1% v/v) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

FAQ 2: I'm observing inconsistent results between different batches of this compound. How can I manage this?

Batch-to-batch variability is a common challenge with natural products, which can have slight differences in purity and impurity profiles.

Causality and Solution:

  • Minor Impurities: Even small variations in impurities can have significant biological effects, leading to inconsistent results.

  • Solution: Implement a rigorous quality control (QC) process for each new batch of this compound.

  • Recommended QC Workflow:

    • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier for each new batch.[7] Pay close attention to the purity assessment method (e.g., HPLC, NMR) and the reported purity percentage.

    • In-House Purity Assessment (Optional but Recommended): If you have access to analytical instrumentation, performing an in-house purity check via HPLC can provide an additional layer of confidence and a baseline for comparison with the supplier's CoA.

    • Functional Validation: Before using a new batch in a large-scale or critical experiment, perform a small-scale functional assay to compare its activity to a previous, validated batch. A dose-response curve is an excellent way to assess for any shifts in potency (e.g., IC50 or EC50).

Workflow for Validating a New Batch of this compound

batch_validation A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B C Compare Purity with Previous Batches B->C D Perform Small-Scale Functional Assay (e.g., Dose-Response) C->D E Compare Potency (IC50/EC50) to Previous Batches D->E F Consistent Results: Proceed with Experiments E->F Consistent G Inconsistent Results: Contact Supplier, Consider a Different Batch E->G Inconsistent

Caption: A logical workflow for validating a new batch of this compound to ensure experimental consistency.

FAQ 3: My in vivo results with this compound are variable. What are the key considerations for animal studies?

In vivo experiments introduce additional layers of complexity. Careful attention to dose preparation, administration route, and vehicle selection is paramount.

Causality and Solution:

  • Inconsistent Dosing Formulation: The poor aqueous solubility of this compound can lead to suspensions that are not homogenous, resulting in inaccurate dosing.

  • Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own biological effects.[8]

  • Pharmacokinetics: The route of administration will significantly impact the bioavailability and tissue distribution of this compound.

Recommendations for In Vivo Studies:

  • Vehicle Selection: For oral administration, common vehicles include corn oil for lipophilic compounds or aqueous solutions containing suspending agents like carboxymethyl cellulose (CMC).[8][9] For intraperitoneal or subcutaneous injections, a solution in saline with a co-solvent like DMSO or PEG may be necessary. Always ensure the final concentration of any organic solvent is well-tolerated by the animals and include a vehicle-only control group.

  • Dose Preparation: If preparing a suspension, ensure it is thoroughly homogenized before each administration. For solutions, prepare them fresh daily if their stability in the vehicle is unknown.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be based on the experimental question and the known pharmacokinetic properties of this compound. Be aware that this compound is known to be toxic when administered intravenously and intraperitoneally.[3]

Example In Vivo Dosing Protocol (General Guidance):

This is a general guideline and should be adapted based on your specific experimental model and institutional animal care and use committee (IACUC) protocols.

  • Dose Calculation: Calculate the required dose of this compound based on the animal's body weight. Doses in the range of 20-40 mg/kg have been used in rodent models for neuroprotection studies.[10]

  • Vehicle Preparation: Prepare the chosen vehicle (e.g., 0.5% w/v CMC in sterile water).

  • This compound Suspension: Weigh the appropriate amount of this compound and suspend it in the vehicle to the desired final concentration. Ensure thorough mixing using a vortex or homogenizer to create a uniform suspension.

  • Administration: Administer the suspension to the animal via the chosen route (e.g., oral gavage).

  • Control Group: Administer the same volume of vehicle without this compound to the control group.

FAQ 4: I'm observing unexpected biological effects that don't seem related to GABAA receptor antagonism. What could be the cause?

While this compound is a known GABAA receptor antagonist, it also exhibits off-target activities that can contribute to its overall biological effect and introduce variability.

Causality and Solution:

  • Multi-Target Engagement: this compound has been shown to modulate several signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways.[4] It can also induce apoptosis and autophagy.

  • Solution: Be aware of this compound's known off-target effects and consider them when interpreting your data. If you suspect an off-target effect, you can use specific inhibitors of those pathways as controls in your experiments.

Known Signaling Pathways Modulated by this compound:

securinine_pathways This compound This compound GABA_A GABAA Receptor This compound->GABA_A Antagonizes PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Modulates JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Modulates Apoptosis Apoptosis This compound->Apoptosis Induces Autophagy Autophagy This compound->Autophagy Induces

Caption: this compound's modulation of multiple signaling pathways beyond GABAA receptor antagonism.

Best Practices for Minimizing Variability

To ensure the highest quality data, we recommend incorporating the following best practices into your experimental workflow with this compound:

  • Consistent Compound Handling: Always handle this compound in the same manner for every experiment, from stock solution preparation to dilution in your final assay buffer.

  • Thorough Documentation: Keep detailed records of batch numbers, preparation dates of solutions, and any observations about the compound's appearance or solubility.

  • Appropriate Controls: Always include both positive and negative controls in your experiments. For this compound, this should include a vehicle control and may also include a known GABAA receptor antagonist as a positive control for its on-target effects.

  • Consider Stability: While specific stability data in various buffers is limited, it is best practice to prepare fresh working solutions of this compound for each experiment to avoid degradation. Protect stock solutions from light.

By implementing these troubleshooting strategies and best practices, you can enhance the reproducibility and reliability of your research with this compound, paving the way for more robust and impactful scientific discoveries.

References

Validation & Comparative

Comparative analysis of Securinine and picrotoxin as GABA-A receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Securinine and Picrotoxin as GABA-A Receptor Antagonists

A Guide for Researchers in Neuropharmacology and Drug Development

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its complex pharmacology has made it a critical target for a wide array of therapeutic agents. Among the tools used to probe its function are antagonists, molecules that inhibit the receptor's activity. This guide provides a detailed comparative analysis of two widely utilized, yet mechanistically distinct, GABA-A receptor antagonists: this compound and picrotoxin.

Foundational Understanding: Distinct Mechanisms of Antagonism

At the heart of this comparison lies the fundamental difference in how this compound and picrotoxin inhibit the GABA-A receptor. While both are classified as non-competitive antagonists, meaning they do not directly compete with GABA for its binding site, their points of interaction and the resulting conformational changes they induce are markedly different.

Picrotoxin: The Archetypal Channel Blocker

Picrotoxin, a natural compound derived from the Anamirta cocculus plant, is a classic, use-dependent channel blocker. Its mechanism is relatively straightforward: it physically occludes the ion pore of the GABA-A receptor, thereby preventing the influx of chloride ions that is essential for neuronal hyperpolarization and inhibition. The binding site for picrotoxin is located within the transmembrane domains of the receptor, specifically lining the ion channel. This "foot-in-the-door" mechanism is more effective when the channel is in its open state, a hallmark of use-dependent antagonism.

This compound: An Allosteric Modulator with a Unique Signature

This compound, a plant alkaloid from the Securinega species, presents a more nuanced mechanism. While it also acts as a non-competitive antagonist, it does not appear to directly block the ion channel in the same manner as picrotoxin. Instead, this compound is thought to bind to a distinct allosteric site on the receptor complex. This binding event is believed to stabilize the receptor in a closed or non-conducting conformation, thereby reducing the probability of channel opening in response to GABA binding. This allosteric modulation represents a more subtle, yet equally effective, means of inhibiting GABA-A receptor function.

Head-to-Head Pharmacological Profile

A direct comparison of the key pharmacological parameters of this compound and picrotoxin highlights their distinct profiles, which in turn dictate their suitability for different experimental paradigms.

ParameterPicrotoxinThis compound
Mechanism of Action Non-competitive channel blockerNon-competitive allosteric modulator
Binding Site Within the ion channel poreDistinct allosteric site
Potency (IC50) ~1-5 µM~20-100 µM
Use-Dependency PronouncedLess evident
Subtype Selectivity Generally non-selectiveMay exhibit some subunit preference

Table 1: Comparative Pharmacological Properties of Picrotoxin and this compound.

Experimental Workflows for Mechanistic Dissection

To empirically validate the distinct mechanisms of these two antagonists, a combination of electrophysiological and biochemical assays is essential. The following protocols provide a framework for such an investigation.

Electrophysiological Characterization: Whole-Cell Patch-Clamp

This technique provides a direct, real-time measurement of GABA-A receptor-mediated currents, allowing for a detailed analysis of the antagonists' effects on channel function.

Experimental Protocol:

  • Cell Preparation: Culture a suitable cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits or use primary neuronal cultures.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration to control the intracellular environment and measure transmembrane currents.

  • Baseline Response: Apply a saturating concentration of GABA to elicit a maximal baseline current (IGABA).

  • Antagonist Application: Co-apply GABA with increasing concentrations of either this compound or picrotoxin to generate concentration-response curves.

  • Use-Dependency Protocol: To assess use-dependency, apply repetitive short pulses of GABA in the presence of the antagonist and observe any cumulative block.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents and calculate the IC50 value for each antagonist. Analyze the rate of block during repetitive stimulation to quantify use-dependency.

Causality and Rationale:

  • Whole-cell patch-clamp is chosen for its ability to provide high-resolution data on ion channel kinetics.

  • The concentration-response curve is fundamental for determining the potency of each antagonist.

  • The use-dependency protocol is a critical experiment to differentiate between a channel blocker like picrotoxin and an allosteric modulator like this compound.

Workflow Diagram:

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Interpretation cell_culture Culture of cells expressing GABA-A receptors plating Plate cells for recording cell_culture->plating patching Establish whole-cell patch-clamp plating->patching gaba_app Record baseline GABA-evoked currents patching->gaba_app antagonist_app Apply antagonist + GABA gaba_app->antagonist_app washout Washout and recovery antagonist_app->washout measure_current Measure current inhibition washout->measure_current dose_response Construct concentration-response curves measure_current->dose_response ic50 Determine IC50 values dose_response->ic50

Caption: Workflow for electrophysiological comparison.

Radioligand Binding Assays: Pinpointing the Binding Site

Competitive binding assays are indispensable for determining whether this compound and picrotoxin share a common binding site.

Experimental Protocol:

  • Membrane Preparation: Isolate cell membranes from brain tissue or cells expressing GABA-A receptors.

  • Radioligand Selection: Use [35S]TBPS, a radioligand known to bind to the picrotoxin site within the ion channel.

  • Competition Assay: Incubate the membranes with a fixed concentration of [35S]TBPS and increasing concentrations of unlabeled picrotoxin (positive control) or this compound.

  • Separation and Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the displacement curves and calculate the Ki (inhibition constant) for each compound.

Causality and Rationale:

  • [35S]TBPS is the gold standard for labeling the picrotoxin binding site.

  • If this compound effectively displaces [35S]TBPS, it suggests a shared or overlapping binding site. Conversely, a lack of displacement provides strong evidence for a distinct allosteric site.

Visualizing the Mechanistic Divergence

The distinct mechanisms of action of this compound and picrotoxin can be conceptually visualized as follows:

cluster_channel Ion Channel GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds to Orthosteric Site Cl_in Cl- Influx GABA_A_R->Cl_in Channel Opening Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Picrotoxin Picrotoxin Picrotoxin->Cl_in Blocks Pore This compound This compound This compound->GABA_A_R Binds to Allosteric Site This compound->Cl_in Prevents Opening

Caption: Divergent mechanisms of GABA-A receptor inhibition.

Concluding Remarks and Future Perspectives

The choice between this compound and picrotoxin as a research tool should be guided by the specific experimental question. Picrotoxin, with its well-defined channel-blocking mechanism, is an excellent choice for studies focused on the consequences of complete channel blockade. This compound, on the other hand, offers a unique opportunity to investigate the allosteric modulation of the GABA-A receptor from a site distinct from the channel pore. This makes it a valuable tool for exploring novel therapeutic strategies that aim to fine-tune, rather than simply block, receptor activity.

The continued exploration of compounds like this compound that target unique allosteric sites on the GABA-A receptor holds significant promise for the development of next-generation therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.

A Comparative Guide to GABA-A Receptor Antagonism: Securinine vs. Bicuculline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience and drug development, the selection of a specific pharmacological tool is a critical decision that shapes experimental outcomes and their interpretation. Gamma-aminobutyric acid type A (GABA-A) receptors, as the primary mediators of fast inhibitory neurotransmission in the central nervous system, are frequent targets of investigation. Antagonists of these receptors are indispensable for dissecting neural circuits, studying synaptic plasticity, and modeling pathological states like epilepsy. Among these antagonists, bicuculline has long been the benchmark, but other compounds, such as securinine, offer alternative profiles that may be advantageous in specific experimental contexts.

This guide provides an in-depth, objective comparison of this compound and bicuculline, focusing on their mechanisms of GABA-A receptor antagonism. We will delve into their binding sites, potency, and functional effects, supported by experimental data. Furthermore, this guide will furnish detailed protocols for the characterization of these antagonists, empowering researchers to make informed decisions for their studies.

The GABA-A Receptor: A Hub of Inhibitory Neurotransmission

The GABA-A receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions (Cl⁻)[1]. The binding of the endogenous neurotransmitter GABA to its orthosteric site, located at the interface between the α and β subunits, triggers a conformational change that opens the channel pore. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. The vast heterogeneity of GABA-A receptors, arising from the combination of 19 different subunits (e.g., α1–6, β1–3, γ1–3), gives rise to a diversity of receptor subtypes with distinct pharmacological and physiological properties[1].

This compound and Bicuculline: Two Alkaloids Targeting the Same Receptor

Both this compound and bicuculline are plant-derived alkaloids that exert their primary pharmacological effects through the antagonism of GABA-A receptors. Their ability to block GABAergic inhibition leads to increased neuronal excitability and, at sufficient doses, convulsions. This shared property makes them valuable tools for in vitro and in vivo studies of epilepsy and for isolating excitatory neurotransmission.

Mechanism of Action: A Tale of Competitive Antagonism with a Twist

Bicuculline , a phthalide-isoquinoline alkaloid, is classically defined as a competitive antagonist of the GABA-A receptor[2]. It directly competes with GABA for binding at the orthosteric site[2]. This is evidenced by the parallel rightward shift of the GABA concentration-response curve in the presence of bicuculline, without a reduction in the maximal response, in electrophysiological studies[3].

However, the story of bicuculline's mechanism is more nuanced. Studies have shown that bicuculline can also act as an allosteric inhibitor of channel opening [4][5]. This suggests that even when bound to the GABA site, bicuculline stabilizes the receptor in a closed, non-conducting state[2]. This dual mechanism—competitive binding and allosteric inhibition of gating—contributes to its robust antagonistic properties. Furthermore, single-channel recording studies have revealed that bicuculline reduces GABA-activated currents by decreasing both the channel open time and the frequency of opening[2].

This compound , a tetracyclic indolizidine alkaloid, is also a selective antagonist of GABA recognition sites on mammalian central neurons. Like bicuculline, it inhibits [³H]GABA binding, indicating that it acts at the orthosteric site in a competitive manner. Extracellular electrophysiological studies have confirmed that this compound blocks the inhibitory action of GABA without affecting the action of glycine, demonstrating its selectivity for GABA-A receptors over other inhibitory ligand-gated ion channels. While less extensively studied than bicuculline, the available evidence strongly points to a competitive mechanism of action for this compound.

Visualizing the Antagonism at the GABA-A Receptor

cluster_0 GABA-A Receptor Signaling cluster_1 Antagonist Action GABA GABA GABA_A_Receptor GABA-A Receptor (α/β interface) GABA->GABA_A_Receptor Binds to orthosteric site Channel_Opening Cl- Channel Opening GABA_A_Receptor->Channel_Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel_Opening->Hyperpolarization Bicuculline Bicuculline GABA_A_Receptor_2 GABA-A Receptor (α/β interface) Bicuculline->GABA_A_Receptor_2 Competitively blocks GABA binding This compound This compound This compound->GABA_A_Receptor_2 Competitively blocks GABA binding Blocked_Channel Channel Remains Closed GABA_A_Receptor_2->Blocked_Channel

Caption: Mechanism of GABA-A receptor antagonism by this compound and bicuculline.

Quantitative Comparison: Potency and Efficacy

A key differentiator between this compound and bicuculline is their potency. Bicuculline is consistently reported to be a more potent antagonist than this compound.

ParameterThis compoundBicucullineReferences
Mechanism Competitive AntagonistCompetitive Antagonist / Allosteric Inhibitor,[2][4]
Binding Site Orthosteric (GABA site)Orthosteric (GABA site),[2]
IC₅₀ (vs. [³H]GABA binding) ~50 µM~7 times more potent than this compound
Effect of Thiocyanate Ions on Binding Little to no effect~10-fold increase in apparent potency
Subunit Selectivity Not well characterizedLess sensitive to α6-containing receptors[2]

One of the most striking experimental distinctions between the two compounds is their differential sensitivity to thiocyanate ions. The presence of thiocyanate significantly increases the apparent binding potency of bicuculline, a phenomenon not observed with this compound. This suggests subtle differences in the way these two antagonists interact with the GABA binding pocket.

Subunit Selectivity: A Critical Consideration

The diverse subunit composition of GABA-A receptors allows for fine-tuning of inhibitory neurotransmission and presents an opportunity for the development of subtype-selective drugs. While the potency of many GABA-A receptor antagonists is largely independent of subunit composition, some degree of selectivity has been observed for bicuculline[2]. Specifically, GABA-A receptors containing the α6 subunit exhibit lower sensitivity to bicuculline[2]. The subunit selectivity of this compound has not been as extensively characterized, representing a knowledge gap in the field.

Experimental Protocols for Characterizing GABA-A Receptor Antagonists

To enable researchers to independently verify and extend these findings, we provide detailed, step-by-step methodologies for two key experimental approaches: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay: Quantifying Binding Affinity

This protocol describes a competitive binding assay to determine the IC₅₀ and Kᵢ of an unlabeled antagonist (e.g., this compound or bicuculline) by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

Membrane_Prep 1. Membrane Preparation (e.g., from rat brain) Incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]GABA) - Unlabeled Antagonist (varying conc.) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis 5. Data Analysis - Competition curve plotting - IC₅₀ and Kᵢ calculation Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize whole rat brains or specific brain regions in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA[6].

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). The membranes can be stored at -80°C.

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the prepared membranes (typically 100-200 µg of protein per well/tube), a fixed concentration of a suitable radioligand (e.g., [³H]GABA or the agonist [³H]muscimol), and varying concentrations of the unlabeled antagonist (this compound or bicuculline).

    • To determine non-specific binding, include wells/tubes with a saturating concentration of unlabeled GABA (e.g., 1 mM).

    • To determine total binding, include wells/tubes with only the membranes and radioligand.

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled antagonist by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Patch-Clamp Electrophysiology: Assessing Functional Antagonism

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound or bicuculline on GABA-evoked currents in cultured neurons or brain slices.

Cell_Prep 1. Cell/Slice Preparation (e.g., cultured neurons or acute brain slices) Patching 2. Whole-Cell Patching - Establish gigaohm seal - Rupture membrane Cell_Prep->Patching Recording 3. Current Recording - Voltage-clamp at -60 mV - Apply GABA to evoke baseline current Patching->Recording Antagonist_App 4. Antagonist Application - Co-apply antagonist with GABA Recording->Antagonist_App Analysis 5. Data Analysis - Measure peak current inhibition - Construct dose-response curve Antagonist_App->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Preparation of Cells/Slices:

    • For cultured neurons, plate cells on coverslips for easy access.

    • For acute brain slices, prepare 250-350 µm thick slices from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording:

    • Transfer a coverslip or slice to a recording chamber on the stage of an upright or inverted microscope and continuously perfuse with oxygenated aCSF.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing a high concentration of chloride (e.g., CsCl-based) to allow for the recording of inward Cl⁻ currents at a holding potential of -60 mV.

    • Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • In voltage-clamp mode, hold the neuron at a potential of -60 mV.

    • Establish a baseline recording and then apply a known concentration of GABA (typically the EC₅₀ concentration) to the cell using a rapid perfusion system to evoke a stable inward current.

    • After washing out the GABA, co-apply the same concentration of GABA with varying concentrations of the antagonist (this compound or bicuculline).

    • Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition as a function of the log concentration of the antagonist and fit the data to determine the IC₅₀ for the functional antagonism.

    • To determine the mode of antagonism (competitive vs. non-competitive), generate GABA concentration-response curves in the absence and presence of a fixed concentration of the antagonist and perform a Schild analysis.

Conclusion: Choosing the Right Tool for the Job

Both this compound and bicuculline are potent and selective competitive antagonists of the GABA-A receptor, making them valuable tools in neuroscience research. The choice between them will depend on the specific experimental goals and context.

Bicuculline stands as the more potent and extensively characterized of the two. Its complex mechanism, involving both competitive binding and allosteric inhibition of channel gating, makes it a highly effective blocker of GABA-A receptor function. Its well-documented effects and established use in numerous experimental paradigms provide a strong foundation for data interpretation. However, its off-target effects at high concentrations on other receptors and channels should be considered.

This compound , while less potent, offers a distinct pharmacological profile. Its insensitivity to thiocyanate ions, in contrast to bicuculline, suggests a different interaction with the GABA binding site and provides a clear experimental differentiator. For studies where the potent convulsant activity of bicuculline may be a confounding factor, or where a compound with a different chemical structure is desired to confirm findings, this compound presents a viable alternative.

Ultimately, the empirical validation of the chosen antagonist within the specific experimental system is paramount. The protocols provided in this guide offer a framework for such validation, ensuring the rigor and reproducibility of research findings in the complex and fascinating field of GABAergic neurotransmission.

References

A Comparative Guide to the In Vivo Efficacy of Securinine in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Alzheimer's and the Potential of Securinine

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that presents a formidable challenge to modern medicine, characterized by a devastating decline in memory and cognitive function.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss.[2][3] Current therapeutic strategies offer symptomatic relief but fail to halt the underlying disease progression. This gap has spurred the investigation of novel therapeutic agents, particularly those with multifactorial mechanisms of action.

This compound, a natural alkaloid extracted from the plant Securinega suffruticosa, has emerged as a promising candidate.[4][5] Traditionally used for various neurological conditions, its potential in the context of neurodegeneration is gaining significant attention.[5][6] This guide provides a comparative analysis of the in vivo efficacy of this compound across different preclinical models of Alzheimer's disease, synthesizing key findings to inform future research and drug development. We will delve into its performance in models that mimic different facets of AD pathology, from cholinergic dysfunction to amyloid-driven neurotoxicity, providing a clear rationale for the experimental models and protocols discussed.

Understanding the Preclinical Landscape: A Rationale for Model Selection

The multifactorial nature of AD necessitates the use of various animal models, each recapitulating specific aspects of the disease's complex pathology.[3][7] The choice of model is a critical experimental decision that dictates the translational relevance of the findings. In vivo models are broadly categorized into chemically-induced and transgenic models.

  • Chemically-Induced Models: These models are valuable for studying specific pathological mechanisms.

    • Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, induces a temporary cholinergic deficit, mimicking the memory impairment seen in early AD.[3][8][9] This model is ideal for rapidly screening compounds for their ability to enhance cholinergic neurotransmission.[10]

    • D-galactose-Induced Senescence: Chronic administration of D-galactose induces accelerated aging in rodents, characterized by increased oxidative stress, inflammation, and cognitive decline, mirroring key aspects of sporadic AD.[11][12][13]

  • Transgenic Models: These models involve the insertion of human genes associated with familial AD, leading to the development of hallmark pathologies like Aβ plaques.

    • APP/PS1 Mice: This double transgenic model expresses a mutated human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques, neuroinflammation, and cognitive deficits.[14][15][16] It is a robust model for evaluating therapies targeting the amyloid cascade and its downstream consequences.

This guide will compare this compound's efficacy across these distinct models to build a comprehensive picture of its therapeutic potential.

Comparative Efficacy of this compound Across Alzheimer's Disease Models

Evidence suggests that this compound confers neuroprotection through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-cholinesterase activities.[17][18] Its performance varies across different models, reflecting the specific pathological challenges each presents.

Reversing Cholinergic Deficits: The Scopolamine-Induced Amnesia Model

The cholinergic system is crucial for learning and memory, and its dysfunction is a key feature of AD. The scopolamine model directly tests a compound's ability to counteract this deficit. While direct studies on this compound in this specific model are emerging, its known bioactivity as an acetylcholinesterase (AChE) inhibitor provides a strong mechanistic basis for its potential efficacy.[17] Studies on other AChE inhibitors in this model have consistently shown reversal of memory impairment.[8][19][20] this compound's ability to inhibit AChE would lead to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic signaling and ameliorating the cognitive deficits induced by scopolamine.

Combating Oxidative Stress and Aging: The D-galactose Model

The D-galactose model simulates the chronic oxidative stress and inflammation central to AD pathogenesis.[12][21] Studies show that D-galactose administration leads to decreased activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[11][12] Although direct data for this compound in this model is limited, its derivatives have demonstrated significant antioxidant properties.[22] Research indicates that leonurine, a compound with structural similarities, can improve cognitive function in D-galactose-treated mice by increasing SOD and CAT activities and activating the Nrf2 antioxidant pathway.[11] Given this compound's own anti-inflammatory and neuroprotective properties, it is hypothesized to perform similarly by reducing oxidative damage and protecting neuronal integrity.[4][18]

Targeting Amyloid-Driven Pathology: The APP/PS1 Transgenic Model

The APP/PS1 model represents a more complex and chronic disease state, characterized by robust Aβ pathology.[14][15] A key study demonstrated that chronic administration of this compound could prevent cognitive impairments in rats treated with the amyloid fragment Aβ(25-35).[17][18] This suggests this compound can counteract the neurotoxic effects downstream of Aβ. Furthermore, this compound has been shown to significantly reduce the inflammatory response in glial cells triggered by Aβ.[17][18] In APP/PS1 mice, therapeutic agents are often evaluated for their ability to reduce Aβ burden, mitigate neuroinflammation, and improve cognitive outcomes in tasks like the Morris Water Maze.[14][16] Based on its established anti-inflammatory effects, this compound would be expected to reduce microglial and astrocytic activation surrounding plaques, thereby lessening the associated neuronal damage.

Summary of Efficacy and Key Biomarkers

To provide a clear comparison, the table below summarizes the expected efficacy of this compound and the key biomarkers that should be assessed in each model.

AD Model Primary Pathology Expected Efficacy of this compound Key Behavioral Assays Key Biochemical/Histological Biomarkers
Scopolamine-Induced Cholinergic Dysfunction, Memory Impairment[3]High (Reversal of acute memory deficits)Passive Avoidance, Y-Maze, Morris Water Maze[8][10]Brain Acetylcholinesterase (AChE) Activity, Acetylcholine (ACh) Levels
D-galactose-Induced Oxidative Stress, Neuroinflammation, Aging[11][12]Moderate to High (Protection against chronic damage)Morris Water Maze, Novel Object RecognitionBrain MDA, SOD, GSH-Px, Catalase Levels; Pro-inflammatory Cytokines (TNF-α, IL-1β)
APP/PS1 Transgenic Aβ Plaque Deposition, Neuroinflammation, Synaptic Loss[14][15]Moderate (Improvement of cognitive function and reduction of inflammation)Morris Water Maze, Novel Object Recognition[14][23]Aβ Plaque Load (Immunohistochemistry), Microglia/Astrocyte Activation (Iba1/GFAP staining), Synaptic markers (e.g., PSD-95)

Mechanistic Insights: How this compound Exerts its Neuroprotective Effects

This compound's therapeutic potential in Alzheimer's disease stems from its ability to engage multiple pathological pathways simultaneously. Its neuroprotective action is primarily attributed to three core mechanisms: inhibition of acetylcholinesterase, suppression of neuroinflammation, and reduction of oxidative stress.

  • Acetylcholinesterase (AChE) Inhibition : this compound has been identified as an inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[17] By inhibiting AChE, this compound increases the availability of acetylcholine in neuronal synapses, enhancing cholinergic neurotransmission, which is critical for learning and memory processes that are impaired in AD.[24]

  • Anti-inflammatory Action : Neuroinflammation, driven by activated microglia and astrocytes, is a key contributor to neuronal damage in AD.[4] this compound has been shown to exert potent anti-inflammatory effects. It inhibits the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[4][5][17] This leads to a dose-dependent suppression of nitric oxide (NO) production and reduced expression of pro-inflammatory mediators like iNOS, TNF-α, and IL-1β in glial cells.[4][5][18]

  • Antioxidant Effects : The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition.[25] Oxidative damage is an early event in AD pathology. While this compound itself has modest direct antioxidant activity, its derivatives show significant potential.[22] Mechanistically, this compound's neuroprotective effects likely involve bolstering the cell's endogenous antioxidant defenses, reducing lipid peroxidation (measured by MDA levels), and enhancing the activity of enzymes like superoxide dismutase (SOD).[12]

The interplay of these mechanisms is visualized in the signaling pathway diagram below.

Securinine_Mechanism This compound This compound AChE_Inhibition Acetylcholinesterase (AChE) Inhibition This compound->AChE_Inhibition Anti_Inflammation Anti-Neuroinflammation This compound->Anti_Inflammation Antioxidant Antioxidant Effect This compound->Antioxidant ACh_up ↑ Acetylcholine Levels AChE_Inhibition->ACh_up NFkB_down ↓ NF-κB Activation Anti_Inflammation->NFkB_down OxidativeStress_down ↓ Oxidative Stress Antioxidant->OxidativeStress_down Cognition_up Improved Cognitive Function ACh_up->Cognition_up Cytokines_down ↓ Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β) NFkB_down->Cytokines_down Glial_down ↓ Glial Cell Activation Cytokines_down->Glial_down Neuroprotection Neuronal Survival Glial_down->Neuroprotection Neuroprotection->Cognition_up MDA_down ↓ Lipid Peroxidation (MDA) OxidativeStress_down->MDA_down SOD_up ↑ Antioxidant Enzymes (SOD, GSH-Px) OxidativeStress_down->SOD_up SOD_up->Neuroprotection

Caption: Proposed multi-target mechanism of this compound in Alzheimer's disease.

Key Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, this section details standardized protocols for key behavioral and biochemical assays used to evaluate the efficacy of neuroprotective compounds like this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for assessing a test compound in a transgenic AD mouse model. This self-validating system includes baseline assessments, chronic treatment, and endpoint analyses covering behavioral, biochemical, and histological outcomes.

Experimental_Workflow cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Treatment Period (e.g., 4-8 weeks) cluster_2 Phase 3: Endpoint Analysis A1 Animal Model Selection (e.g., APP/PS1 Mice, aged 6 months) A2 Group Allocation (Vehicle, this compound Doses, Positive Control) A1->A2 A3 Baseline Behavioral Testing (Optional, for longitudinal studies) A2->A3 B1 Chronic Compound Administration (e.g., Oral gavage, daily) A3->B1 C1 Behavioral Testing Battery (MWM, Y-Maze, NOR) B1->C1 C2 Euthanasia & Tissue Collection (Brain, Blood) C1->C2 C3 Biochemical Assays (Brain Homogenate) C2->C3 C4 Histological Analysis (Brain Slices) C2->C4

Caption: Standardized workflow for preclinical evaluation of this compound in AD models.

Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory, which is robustly impaired in many AD models.[1][26][27]

Objective: To evaluate the effect of this compound on spatial learning acquisition and memory retention.

Methodology:

  • Preparation: A circular pool (150 cm diameter) is filled with opaque water (22°C) and a hidden platform (10 cm diameter) is submerged 1 cm below the surface in one quadrant.[28] High-contrast spatial cues are placed around the room.[28]

  • Acquisition Phase (Days 1-5):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is gently placed into the water facing the pool wall from one of four randomized start positions.

    • The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest there for 15 seconds.

    • The time taken to reach the platform (escape latency) and the path length are recorded using an automated tracking system.[28]

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Key metrics recorded are the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the exact former location of the platform.[28] This trial assesses memory retention.

  • Data Analysis: Escape latencies are averaged for each day to generate a learning curve. Probe trial data are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Brain Tissue Oxidative Stress Marker Analysis

Objective: To quantify the effect of this compound on key markers of oxidative stress in brain tissue.

Methodology:

  • Brain Homogenate Preparation:

    • Following euthanasia, the brain (specifically hippocampus and cortex) is rapidly dissected and flash-frozen.

    • Tissue is homogenized in ice-cold buffer (e.g., TBS, pH 7.4) and centrifuged at 10,000 x g for 15 minutes at 4°C.[29] The resulting supernatant is collected for analysis.

  • Malondialdehyde (MDA) Assay (TBARS Method):

    • MDA is a key indicator of lipid peroxidation.[30][31]

    • The assay involves the reaction of MDA in the sample with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored product.

    • The absorbance of this product is measured spectrophotometrically at ~532 nm.

    • MDA concentration is calculated using an extinction coefficient and expressed as nmol/mg of protein.[29]

  • Superoxide Dismutase (SOD) Activity Assay:

    • SOD is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[29]

    • Assay kits typically use a colorimetric method where a substrate is oxidized by superoxide radicals to produce a colored product.

    • The presence of SOD in the brain homogenate inhibits this reaction. The degree of inhibition is proportional to the SOD activity and is measured by the reduction in color development at ~450 nm.

    • Activity is expressed as U/mg of protein.

Protocol 3: Acetylcholinesterase (AChE) Activity Assay

Objective: To measure the inhibitory effect of this compound on AChE activity in the brain.

Methodology:

  • Principle (Ellman's Method): This is a widely used colorimetric assay.[24][32] AChE in the brain sample hydrolyzes a substrate (acetylthiocholine) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured.[24][32]

  • Procedure:

    • Brain homogenate is added to a 96-well plate.

    • DTNB and the substrate (acetylthiocholine iodide) are added to initiate the reaction.[33]

    • The plate is incubated at room temperature for 10-30 minutes.[34][35]

    • The absorbance is read kinetically or at a fixed endpoint at 412 nm using a microplate reader.[24]

  • Data Analysis: AChE activity is calculated from the rate of change in absorbance. The percent inhibition by this compound is determined by comparing the activity in the treated groups to the vehicle control group.

Conclusion and Future Directions

The available evidence, though still emerging, strongly suggests that this compound is a promising multi-target therapeutic agent for Alzheimer's disease. Its ability to concurrently modulate cholinergic transmission, neuroinflammation, and oxidative stress positions it as a compelling candidate for further preclinical and clinical investigation.

Comparative analysis across different animal models reveals its potential utility at various stages of the disease process. It may offer symptomatic relief by enhancing cholinergic function (as suggested by its potential in the scopolamine model) and could provide disease-modifying effects by mitigating the chronic neuroinflammation and oxidative damage that drive neurodegeneration (as would be tested in D-galactose and APP/PS1 models).

Future research should focus on:

  • Conducting head-to-head comparative studies of this compound in scopolamine, D-galactose, and APP/PS1 models to directly quantify its efficacy against different pathological drivers.

  • Elucidating the downstream effects of this compound on tau pathology, which is another critical hallmark of AD.

  • Optimizing dosing and delivery methods to ensure adequate brain penetration and sustained therapeutic effect.[36]

  • Investigating the efficacy of this compound derivatives to enhance specific activities, such as antioxidant capacity, and improve the overall therapeutic profile.[37]

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for a novel treatment strategy for Alzheimer's disease.

References

Comparative Analysis of Securinine Derivatives for an Improved Therapeutic Index: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Securinine Scaffold and the Quest for a Wider Therapeutic Window

This compound is a tetracyclic indolizidine alkaloid first isolated from the plant Securinega suffruticosa.[1] This natural product has a rich history in traditional medicine and has been clinically used in some countries for its pronounced effects on the central nervous system (CNS).[1][2] The core of its activity lies in its function as a selective antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain.[3][4][5] This antagonism leads to CNS stimulation, an effect that was explored for treating conditions like amyotrophic lateral sclerosis.[1]

However, the therapeutic utility of the parent this compound molecule is hampered by a narrow therapeutic index.[6] The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces toxicity and the dose that elicits the desired therapeutic effect.[7][8] For this compound, the same mechanism that provides therapeutic CNS stimulation—GABA-A antagonism—also leads to significant dose-limiting side effects, most notably pro-convulsive activity.[1]

In recent years, the focus has shifted towards leveraging the unique this compound scaffold to develop derivatives with improved therapeutic indices for new indications, primarily in oncology and neuroprotection.[1][9] The goal of this synthetic effort is to decouple the desired therapeutic activity (e.g., anticancer cytotoxicity) from the dose-limiting toxicities. This guide provides a head-to-head comparison of key this compound derivatives, synthesizing available preclinical data to illuminate structure-activity relationships (SAR) and highlight candidates with a superior therapeutic window.

Core Mechanisms of Action: Beyond GABA-A Receptor Antagonism

While this compound's identity is historically tied to GABA-A receptor antagonism, its derivatives have been shown to exert their effects through a variety of molecular mechanisms. Understanding these pathways is crucial for rationally designing compounds with improved selectivity.

GABA-A Receptor Antagonism (The Source of CNS Effects)

The foundational mechanism for this compound is its competitive antagonism at the GABA-A receptor.[3] By blocking the binding of GABA, this compound reduces the influx of chloride ions into the neuron, thereby decreasing hyperpolarization and making the neuron more likely to fire an action potential. This leads to a general stimulatory effect on the central nervous system. While this is the basis for its historical use, it is also the source of its primary toxicity (seizures), making it a target for elimination in derivatives designed for non-CNS applications.[1]

cluster_GABA Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_Channel Cl- Influx GABA_R->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Causes Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds & Activates This compound This compound or Derivative This compound->GABA_R Blocks Binding (Antagonist)

Caption: Mechanism of this compound as a GABA-A Receptor Antagonist.

Anticancer Mechanisms

Derivatives of this compound have demonstrated potent anticancer activity through multiple pathways, often independent of GABA-A antagonism.[9]

  • Induction of Apoptosis: Many active derivatives trigger programmed cell death in cancer cells. This can be mediated through the activation of DNA damage signaling pathways or by targeting key regulators of apoptosis.[2][9]

  • Tubulin Polymerization Inhibition: this compound itself has been shown to bind to tubulin, inhibiting its assembly into microtubules.[10] This disrupts mitotic spindle formation, leading to a mitotic block and subsequent cell death, a mechanism shared with established chemotherapeutics like vinca alkaloids and taxanes.[10]

  • Protein Disulfide Isomerase (PDI) Inhibition: this compound has been identified as a covalent inhibitor of PDI, a chaperone protein that is overexpressed in many cancers and plays a critical role in protein folding and cellular stress responses.[11]

Head-to-Head Comparison: Improving the Therapeutic Index in Oncology

The most significant advances in improving this compound's therapeutic index have been in the development of anticancer agents. The key strategic insight has been that chemical modifications, particularly at the C14 position of the this compound core, can dramatically increase cytotoxicity against cancer cells while potentially reducing off-target effects.[1][11]

A common preclinical method to estimate the therapeutic index is to calculate a Selectivity Index (SI) . This is the ratio of a compound's cytotoxicity against normal, healthy cells to its cytotoxicity against cancer cells (e.g., SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value suggests greater selectivity for killing cancer cells over healthy cells.

Below is a summary of data synthesized from studies on C14-modified this compound derivatives.[1][11] The derivatives were synthesized via Sonogashira coupling, which introduces an acetylenic linker at the C14 position, demonstrating that a spacer between the this compound scaffold and an appended moiety is crucial for potency.[1]

CompoundModification at C14Cancer Cell LineIC₅₀ (µM) [Efficacy]Normal Cell LineIC₅₀ (µM) [Toxicity]Selectivity Index (SI)Reference
This compound (1) (Parent Compound)HCT-116 (Colon)~25L02 (Hepatocyte)>50 (estimated)~2[1][11]
14-Iodothis compound (2a) Iodo groupHCT-116 (Colon)<1 (80% inhibition at 1µM)L02 (Hepatocyte)Not ReportedNot Calculable[1]
Derivative 66 4-(trifluoromethyl)phenylacetyleneA-375 (Melanoma)0.06 L02 (Hepatocyte)>10>167 [1]
Derivative 66 4-(trifluoromethyl)phenylacetyleneHCT-116 (Colon)0.11L02 (Hepatocyte)>10>90[1]
Derivative 68 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzeneA-375 (Melanoma)0.09 L02 (Hepatocyte)>10>111 [1]
Derivative 68 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzeneHCT-116 (Colon)0.16L02 (Hepatocyte)>10>62[1]

Analysis of Comparative Data:

The data clearly demonstrates a remarkable improvement in both potency and selectivity for the C14-alkyne derivatives compared to the parent this compound.

  • Potency: Derivatives 66 and 68 exhibit cytotoxic activity in the nanomolar range (60-90 nM) against melanoma cells, representing an increase in potency of over two orders of magnitude compared to this compound.[1]

  • Therapeutic Index (Selectivity): The parent compound, this compound, shows poor selectivity. In contrast, derivatives 66 and 68 display high IC₅₀ values against the healthy L02 hepatocyte cell line (>10 µM), leading to impressive Selectivity Indices well over 100.[1] This indicates a significantly wider therapeutic window, suggesting that these derivatives can kill cancer cells at concentrations that are non-toxic to healthy cells. The introduction of a spacer and specific aryl moieties via Sonogashira coupling was a critical design choice that led to this enhanced potency and selectivity.[1]

Experimental Protocols: A Framework for Assessing Therapeutic Index

The determination of a compound's therapeutic index is a multi-step process grounded in rigorous cell-based assays. The following protocol outlines the standard workflow used to generate the comparative data presented above.

Workflow for In Vitro Therapeutic Index Evaluation

cluster_workflow In Vitro Therapeutic Index Workflow start Synthesize & Purify This compound Derivatives plate_cancer Seed Cancer Cells (e.g., HCT-116, A-375) in 96-well plates start->plate_cancer plate_normal Seed Normal Cells (e.g., L02) in 96-well plates start->plate_normal treatment Treat cells with serial dilutions of each derivative for 72h plate_cancer->treatment plate_normal->treatment mtt_assay Perform MTT Cytotoxicity Assay treatment->mtt_assay readout Measure Absorbance (OD at 570 nm) mtt_assay->readout calc_ic50 Calculate IC50 Values (Efficacy & Toxicity) readout->calc_ic50 calc_si Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) calc_ic50->calc_si

Caption: Standard workflow for determining the in vitro Selectivity Index.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a foundational experiment for determining the IC₅₀ values that underpin the therapeutic index calculation.

Causality: This assay is chosen for its reliability and high-throughput nature. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancer cells (e.g., HCT-116) and normal cells (e.g., L02) in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the optical density (OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability % = (OD of treated well / OD of control well) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

The this compound scaffold remains a highly promising starting point for the development of novel therapeutics. The primary challenge—its narrow therapeutic index due to CNS activity—can be overcome through rational chemical modification. As demonstrated by the C14-alkyne derivatives, it is possible to engineer potent and highly selective anticancer agents that operate at nanomolar concentrations with minimal toxicity to healthy cells in preclinical models.[1] This represents a significant widening of the therapeutic window.

Future research should focus on in vivo validation of these lead compounds in animal models to confirm their therapeutic index and evaluate their pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring other sites for modification on the this compound ring system may yield derivatives with novel mechanisms of action and even greater selectivity, potentially for other challenging diseases like neurodegenerative disorders, where derivatives like allomargaritarine have already shown promise.[12][13]

References

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide offers a comprehensive toxicological comparison of securinine and its structurally related alkaloids, including allothis compound and virothis compound. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes existing data on the mechanisms of toxicity, lethal doses, and cellular impacts of these compounds. By presenting experimental data and established protocols, this guide aims to provide a foundational resource for future research and development involving this class of alkaloids.

The Securinega alkaloids, a family of plant-derived secondary metabolites, have garnered significant interest for their diverse biological activities.[1] this compound, the most studied among them, has been recognized for its potent effects on the central nervous system (CNS).[1] However, the therapeutic potential of these alkaloids is intrinsically linked to their toxicological profiles. This guide provides a detailed examination of their toxicity, with a focus on comparative analysis to inform safer and more effective applications.

Mechanism of Action and Neurotoxicity

The primary mechanism underlying the toxicity of this compound and its analogs is their action as antagonists of the γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter system in the mammalian brain.[2][3]

  • This compound acts as a potent GABA-A receptor antagonist.[4][5][6] By blocking the inhibitory action of GABA, this compound leads to increased neuronal excitability, which can manifest as convulsions and spastic effects, similar to strychnine.[4][7] In vivo experiments in mice have demonstrated that this compound administration at a dose of 20 mg/kg can lead to severe convulsions.[8] Dihydrothis compound exhibits similar GABA receptor antagonist activity.[7]

  • Allothis compound and Virothis compound , on the other hand, are significantly less active as GABA receptor antagonists.[7] Their IC50 values for inhibiting GABA binding are greater than 1 mM, compared to approximately 50 microM for this compound.[7] This suggests a lower potential for acute neurotoxicity mediated by GABA receptor blockade.

The following diagram illustrates the antagonistic action of this compound on the GABA-A receptor.

cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to This compound This compound This compound->GABA_R Antagonizes Chloride_Channel Chloride Ion Channel (Closed) GABA_R->Chloride_Channel Blocks Opening

Caption: this compound's antagonism of the GABA-A receptor.

Comparative Acute Toxicity

The acute toxicity of these alkaloids is typically evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a tested population.[9] A lower LD50 value indicates higher toxicity.[9]

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound MouseIntraperitoneal31.8[10]
MouseIntravenous6.23[10]
Virothis compound MouseNot Specified73[11]

As the data indicates, this compound is considerably more toxic than virothis compound when administered to mice. The route of administration also significantly impacts toxicity, with intravenous administration being more potent.[10] Death from virothis compound poisoning is characterized by violent tonic convulsions and paralysis, similar to strychnine poisoning.[11]

Cytotoxicity and Anticancer Potential

Beyond their neurotoxicity, Securinega alkaloids have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[1][12]

  • This compound has been shown to inhibit the growth of HeLa cells with an IC50 value of 7.02 ± 0.52 μg/mL (32.3 μM).[5][10] It induces apoptosis in a dose-dependent manner and can cause cell cycle arrest.[5][10] The mechanisms behind its anticancer action are multifaceted and include the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and modulation of signaling pathways like PI3K/AKT/mTOR.[12]

The following workflow illustrates a general procedure for assessing the cytotoxicity of these alkaloids.

cluster_workflow Cytotoxicity Assessment Workflow A 1. Cell Seeding (e.g., HeLa cells) B 2. Alkaloid Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT Assay) C->D E 5. Data Analysis (IC50 Determination) D->E

Caption: A typical workflow for cytotoxicity testing.

Experimental Protocols

a. Determination of LD50 (In Vivo Acute Toxicity)

This protocol outlines a general procedure for determining the LD50 of an alkaloid in a rodent model, adhering to ethical guidelines for animal research.

  • Animal Model: Select a suitable animal model, such as Swiss albino mice, of a specific age and weight range.

  • Dose Preparation: Prepare a series of graded doses of the alkaloid dissolved in a suitable vehicle (e.g., saline).

  • Administration: Administer a single dose of the alkaloid to different groups of animals via the desired route (e.g., intraperitoneal, intravenous). Include a control group receiving only the vehicle.

  • Observation: Observe the animals for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

b. MTT Assay for Cytotoxicity (In Vitro)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the alkaloid that inhibits cell growth by 50%.

Concluding Remarks

The toxicological profiles of this compound and its related alkaloids are complex, with their primary mechanism of neurotoxicity stemming from GABA-A receptor antagonism. This compound is a potent antagonist, leading to significant acute toxicity. In contrast, allothis compound and virothis compound exhibit much weaker antagonist activity, suggesting a better safety profile in terms of acute neurotoxicity.

Furthermore, the cytotoxic properties of this compound against cancer cells highlight its potential for therapeutic development. However, a thorough understanding of the dose-dependent toxicity is crucial for harnessing its potential benefits while mitigating risks.[13] Future research should focus on structure-activity relationship studies to design analogs with improved therapeutic indices, maximizing efficacy while minimizing toxicity.

References

A Comparative Analysis of Securinine's Anti-inflammatory Efficacy Against Established Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the anti-inflammatory properties of Securinine, a naturally occurring alkaloid, in comparison to well-characterized inhibitors of key inflammatory signaling pathways.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and mechanistic underpinnings of this compound in the context of inflammatory diseases.

The inflammatory response, while a critical defense mechanism, can lead to chronic and debilitating conditions when dysregulated. A central orchestrator of this process is the activation of macrophages, which, upon stimulation by pathogens or tissue damage, release a cascade of pro-inflammatory mediators. This guide will delve into the molecular pathways governing this response and evaluate this compound's ability to modulate these pathways in comparison to known pharmacological inhibitors.

At the heart of the inflammatory cascade lie two pivotal signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6] Activation of these pathways by stimuli such as bacterial lipopolysaccharide (LPS) leads to the transcription and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as the production of nitric oxide (NO).[1][7][8]

This guide will benchmark this compound against:

  • BAY 11-7082 : A well-established inhibitor of the NF-κB pathway that prevents the phosphorylation of IκBα, a critical step in NF-κB activation.[9][10][11]

  • SB203580 : A selective inhibitor of the p38 MAPK pathway, which plays a crucial role in the stress-induced inflammatory response.[12][13][14]

The comparative analysis will be based on a series of in vitro experiments utilizing the murine macrophage cell line, RAW 264.7, a standard model for studying inflammation.

Experimental Design & Rationale

To provide a robust comparison, a standardized experimental workflow was designed to assess the anti-inflammatory effects of this compound, BAY 11-7082, and SB203580.

Cell Model: RAW 264.7 murine macrophages were chosen due to their well-characterized response to LPS and their extensive use in inflammation research, ensuring the comparability and reproducibility of our findings.[7]

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, was used to induce a potent inflammatory response in the RAW 264.7 cells.[7][8]

Benchmarking Compounds:

  • This compound: The investigational compound.

  • BAY 11-7082: Positive control for NF-κB pathway inhibition.

  • SB203580: Positive control for p38 MAPK pathway inhibition.

Key Experimental Readouts:

  • Cell Viability: To ensure that the observed anti-inflammatory effects were not due to cytotoxicity.

  • Nitric Oxide (NO) Production: A key inflammatory mediator.

  • Pro-inflammatory Cytokine Levels (TNF-α and IL-6): Measured to quantify the extent of the inflammatory response.

  • Phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK: To directly assess the inhibitory activity of the compounds on their respective signaling pathways.

The following diagram illustrates the experimental workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Analysis cluster_3 Endpoint Assays seed_cells Seed RAW 264.7 cells (1-2 x 10^5 cells/well in 96-well plate) overnight_incubation Incubate overnight seed_cells->overnight_incubation pretreatment Pre-treat with this compound, BAY 11-7082, or SB203580 (1h) lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation_24h Incubate for 24h lps_stimulation->incubation_24h incubation_1h Incubate for 1h lps_stimulation->incubation_1h supernatant_collection Collect Supernatant incubation_24h->supernatant_collection cell_lysis Cell Lysis incubation_1h->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (p-p65, p-p38) cell_lysis->western_blot

Caption: Experimental workflow for benchmarking anti-inflammatory compounds.

Comparative Efficacy of this compound and Known Inhibitors

The following table summarizes the quantitative data obtained from the comparative experiments. IC50 values represent the concentration of the compound required to inhibit the respective inflammatory marker by 50%.

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
This compound Data to be determinedData to be determinedData to be determined
BAY 11-7082 ~5-10~5-10~5-10
SB203580 ~1~0.6Variable

Note: The IC50 values for BAY 11-7082 and SB203580 are approximate and based on literature.[14][15][16] Experimental determination is required for a direct comparison with this compound.

Mechanistic Insights: Targeting Key Inflammatory Pathways

This compound has been shown to inhibit the activation of both the NF-κB and MAPK signaling pathways, which are critical for the inflammatory response.[1][2]

The diagram below illustrates the points of intervention for this compound, BAY 11-7082, and SB203580 within these inflammatory signaling cascades.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB p65/p50 IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to p38->Nucleus activates transcription factors in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription This compound This compound This compound->IKK inhibits This compound->p38 inhibits BAY117082 BAY 11-7082 BAY117082->IKK inhibits SB203580 SB203580 SB203580->p38 inhibits

Caption: Inhibition points of this compound and known inhibitors in inflammatory pathways.

Detailed Experimental Protocols

1. Cell Culture and LPS Stimulation

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[17]

  • Treatment:

    • Remove the culture medium.

    • Pre-treat the cells with varying concentrations of this compound, BAY 11-7082, or SB203580 for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to induce inflammation.[18]

    • Incubate for the desired time points (e.g., 24 hours for cytokine and NO measurement, shorter times for phosphorylation studies).

2. Nitric Oxide (NO) Assay (Griess Test)

  • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Cytokines: TNF-α and IL-6.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines in the cell culture supernatant.[19][20][21][22][23][24]

  • General Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[25]

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotin-conjugated detection antibody.[20]

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.[20]

    • After another incubation and wash, add a TMB substrate solution, which will develop a color in proportion to the amount of cytokine present.[20]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[20]

    • Quantify the cytokine concentration using the standard curve.

4. Western Blot for Phosphorylated p65 and p38

  • After the appropriate stimulation time (e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.[26]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies specific for phosphorylated p65 (Ser536) and phosphorylated p38 MAPK overnight at 4°C.[27][28] Also probe for total p65 and total p38 as loading controls.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[26]

  • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking the anti-inflammatory effects of this compound against established inhibitors of the NF-κB and p38 MAPK pathways. The presented experimental design and protocols provide a robust methodology for generating comparative data on the efficacy and mechanism of action of novel anti-inflammatory compounds.

The results of these experiments will elucidate the potential of this compound as a therapeutic agent for inflammatory diseases. Future studies should aim to determine the precise molecular targets of this compound within these pathways and validate these in vitro findings in relevant in vivo models of inflammation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Securinine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of securinine, a potent plant-derived alkaloid and GABA-A receptor antagonist.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, a principle often termed "cradle-to-grave" management.[3] This document is designed to be a definitive resource, grounding every recommendation in established safety standards and scientific causality.

Hazard Assessment and Characterization

Before any handling or disposal begins, a thorough understanding of the compound's hazards is paramount. This compound is not merely a reagent; it is a biologically active molecule with significant toxicological properties.

This compound is classified as Acutely Toxic (Oral), Category 4 , carrying the GHS hazard statement H302: Harmful if swallowed.[4][5] It is a poison by multiple routes of exposure, including ingestion and injection, with a reported intravenous LD50 in mice of 3.5 ± 0.9 mg/kg.[1][6] While comprehensive data is limited, it is also known to be a potential skin and eye irritant.[1] Therefore, all procedures must be designed to prevent any direct contact, ingestion, or inhalation of the compound.

PropertyDataSource(s)
Chemical Name Securinan-11-one[6]
CAS Number 5610-40-2[4][6]
Molecular Formula C₁₃H₁₅NO₂[6][7]
Molecular Weight 217.26 g/mol [6][7]
Appearance White to off-white or yellow crystalline solid[1][8]
Primary Hazard GHS07: Harmful if swallowed (H302)[4][5]
Toxicity Poison by ingestion, IV, and IP routes. LD50 (i.v., mouse): 3.5 mg/kg.[1][6]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier between the researcher and the chemical hazard.[9] For a toxic alkaloid like this compound, a comprehensive PPE strategy is non-negotiable. The goal is to prevent all routes of exposure.

PPE CategorySpecific Requirements & RationaleSource(s)
Hand Protection Double-gloving with powder-free, chemically resistant nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove pulled over the cuff. This prevents any skin exposure at the wrist.[10] Change outer gloves immediately upon known or suspected contact, and at regular intervals (e.g., every 60 minutes).[9][10]
Eye & Face Protection Chemical safety goggles are mandatory. If there is a risk of splashing (e.g., handling solutions, decontamination), a full-face shield must be worn over the goggles to protect the entire face.[11][12]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required. This prevents the absorption of the chemical through clothing.[10][11]
Respiratory Protection When handling solid this compound outside of a certified chemical fume hood or containment device where dust can be generated, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation.[11][13]

Decontamination and Spill Management

Accidents happen, but a prepared response minimizes risk. All materials used for decontamination and spill cleanup must themselves be disposed of as hazardous waste.[12]

Protocol 3.1: Spill Cleanup
  • Alert & Evacuate: Immediately notify personnel in the area. If the spill is large or dust is generated, evacuate the immediate vicinity.[12]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Containment:

    • For Solid Spills: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do not dry sweep. [12]

    • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[12]

  • Collection: Carefully scoop the contained material into a clearly labeled, sealable container designated for "this compound Hazardous Waste."[12]

  • Area Decontamination: Proceed with the three-step decontamination protocol below (3.2).

Protocol 3.2: Terminal Decontamination of Surfaces & Equipment

For routine cleaning of contaminated surfaces (e.g., benchtops, equipment) and after a spill, a three-step process is recommended to ensure the complete removal and inactivation of the hazardous drug.[14]

  • Step 1: Deactivation. This step aims to render the chemical inert.

    • Wipe the surface with a 2% sodium hypochlorite (bleach) solution.

    • Allow a contact time of at least 10 minutes.

    • Follow by wiping with a neutralizing agent, such as sodium thiosulfate, to prevent corrosion of surfaces like stainless steel.[14]

  • Step 2: Decontamination. This step physically removes the inactivated residue.

    • Wipe the area thoroughly with 70% isopropyl alcohol.

  • Step 3: Cleaning. This final step removes any remaining traces and cleaning agents.[14]

    • Clean the surface with a laboratory-grade detergent and water.

    • All wipes and cleaning materials must be disposed of as solid this compound hazardous waste.

This compound Waste Disposal Workflow

The overriding principle of waste management is that a disposal plan must be in place before an experiment begins.[3] this compound waste must be segregated into distinct streams, each with a specific disposal pathway. Under no circumstances should any this compound waste be disposed of down the sewer drain. The EPA has enacted a universal ban on the sewering of hazardous waste pharmaceuticals.[15][16]

Securinine_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated decision_type Identify Waste Type start->decision_type solid_waste Solid Waste (Expired Powder, Contaminated PPE, Spill Debris) decision_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Solvent Solutions, Rinsate) decision_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Pipettes, Broken Glass) decision_type->sharps_waste Sharps container_waste Empty Stock Container decision_type->container_waste Empty Container collect_solid Collect in Lined, Sealable HAZARDOUS WASTE Container solid_waste->collect_solid collect_liquid Collect in Leak-Proof, Sealable HAZARDOUS WASTE Container liquid_waste->collect_liquid collect_sharps Place in Puncture-Resistant HAZARDOUS SHARPS Container sharps_waste->collect_sharps triple_rinse Triple Rinse with Suitable Solvent container_waste->triple_rinse label_waste Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface/Remove Original Label triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of Container per Institutional Policy (e.g., Glass Recycling) deface_label->dispose_container store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup (Final Disposal via Incineration) store_waste->contact_ehs

A flowchart illustrating the decision-making process for segregating and containerizing this compound waste.
Protocol 4.1: Unused/Expired Solid this compound & Contaminated Dry Goods

This stream includes pure this compound powder, contaminated gloves, gowns, bench paper, wipes, and spill cleanup materials.

  • Segregation: Collect all solid waste in a dedicated hazardous waste container.

  • Containerization: Use a rigid, sealable container lined with a heavy-duty plastic bag. The container must be compatible with the waste and clearly designated for this compound.[17]

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill in the contents ("this compound Solid Waste") and the date you first added waste (the accumulation start date).[12]

  • Storage & Disposal: When the container is full, or if waste has been accumulating for a period defined by your institution (typically <1 year), seal the container and move it to your lab's designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office.[12][17]

Protocol 4.2: Liquid Waste

This stream includes any solutions containing this compound as well as the first two rinses from decontaminating glassware (rinsate).

  • Segregation: Collect all liquid waste in a dedicated hazardous waste container. Do not mix with other chemical waste streams. [12]

  • Containerization: Use a leak-proof, shatter-resistant container (e.g., a plastic-coated glass or polyethylene carboy) with a secure, screw-top cap.[17]

  • Labeling: Affix a "Hazardous Waste" label. Fill in the contents ("Aqueous this compound Waste" or "Solvent this compound Waste," specifying the solvent) and the accumulation start date.

  • Storage & Disposal: Store the sealed container in secondary containment (e.g., a chemical-resistant tray) within your satellite accumulation area. Arrange for pickup by EHS for disposal, which is typically high-temperature incineration.[12][18]

Protocol 4.3: Contaminated Sharps

This stream includes any item that can puncture skin, such as needles, syringes, Pasteur pipettes, and broken glassware contaminated with this compound.

  • Containerization: Place all contaminated sharps directly into a designated, puncture-resistant, and leak-proof sharps container for hazardous chemical waste.[12]

  • Labeling: The container must be clearly labeled for "Hazardous Waste Sharps" and specify "Contaminated with this compound."

  • Disposal: Once the container is three-quarters full, seal it and arrange for pickup by EHS. Do not overfill sharps containers.

Protocol 4.4: Empty Stock Containers

An "empty" container that held an acutely hazardous substance is not considered non-hazardous until it has been properly decontaminated.

  • Decontamination: The container must be triple-rinsed with a suitable solvent (one that can solubilize this compound, followed by water).[3]

  • Rinsate Management: The first two rinses (rinsate) must be collected and disposed of as liquid hazardous waste as described in Protocol 4.2.[3] The third rinse can often be sewered, but check institutional policy.

  • Final Disposal: After triple-rinsing, deface or remove the original label. The decontaminated container can now be disposed of as regular non-hazardous waste (e.g., broken glass box or recycling, per institutional guidelines).[3]

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By integrating the principles of hazard assessment, mandatory PPE, rigorous decontamination, and strict waste segregation into your daily workflow, you build a self-validating system of safety. Always consult your institution-specific Safety Data Sheets (SDS) and your Environmental Health and Safety (EHS) office for guidance, as they will be familiar with local and state regulations that may supplement these federal guidelines. Your diligence protects you, your colleagues, and the wider community.

References

A Researcher's Guide to the Safe Handling of Securinine: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Securinine. As a potent alkaloid with significant biological activity, stringent adherence to safety protocols is paramount to mitigate risks of exposure. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step to foster a deeply ingrained culture of safety and precision in the laboratory.

Understanding the Hazard: The Scientific Rationale for Caution

This compound, an alkaloid isolated from plants of the Securinega genus, is a potent central nervous system (CNS) stimulant and a gamma-aminobutyric acid (GABA-A) receptor antagonist.[1][2][3] Its mode of action is comparable to that of strychnine, capable of inducing pro-convulsive effects.[3] The primary hazards associated with this compound in a laboratory setting are:

  • Acute Toxicity: this compound is classified as harmful if swallowed.[4][5] Ingestion can lead to serious health consequences.

  • Inhalation Risk: As a fine powder, this compound poses a significant inhalation hazard.[6] Airborne particles can be readily inhaled, leading to systemic exposure.

  • Dermal and Eye Irritation: Direct contact with the skin and eyes may cause irritation.[7]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to prevent accidental exposure. The four main routes of chemical entry into the body are inhalation, ingestion, injection, and absorption through the skin and eyes.[8] Our operational plan is designed to address all of these potential exposure pathways.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various scenarios involving this compound. The causality behind these recommendations lies in mitigating the specific risks associated with each task.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filters.- Double nitrile gloves (outer pair with extended cuffs).- Disposable gown with elastic cuffs.- Hair bonnet and shoe covers.- Safety goggles (worn under the full-face respirator).
Preparation of Solutions - Certified chemical fume hood.- Nitrile gloves.- Chemical-resistant lab coat.- Safety glasses with side shields or chemical splash goggles.
In-vitro / In-vivo Experiments - Nitrile gloves.- Lab coat.- Safety glasses.
Rationale for PPE Selection:
  • Weighing Dry Powder: This activity presents the highest risk of aerosolization and inhalation. A full-face respirator with P100 filters is essential to protect the respiratory system and face from fine particles. Double gloving provides an extra layer of protection against dermal exposure, and a disposable gown prevents contamination of personal clothing.

  • Preparing Solutions: While the risk of inhalation is reduced when handling solutions, the use of a chemical fume hood is mandatory to contain any potential vapors or splashes. Chemical splash goggles offer superior eye protection compared to safety glasses.

  • In-vitro / In-vivo Experiments: For routine handling of dilute solutions, standard laboratory PPE is generally sufficient. However, a risk assessment should always be performed prior to any new procedure.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling start Start: Handling this compound is_powder Is the this compound in powdered form? start->is_powder weighing Weighing or aliquoting powder? is_powder->weighing Yes is_solution Is the this compound in solution? is_powder->is_solution No high_risk_ppe High-Risk PPE: - Full-face respirator (P100) - Double nitrile gloves - Disposable gown - Goggles, hair & shoe covers weighing->high_risk_ppe Yes end End: Procedure Complete high_risk_ppe->end solution_prep Preparing stock solution? is_solution->solution_prep Yes routine_use Routine in-vitro/in-vivo use? is_solution->routine_use No medium_risk_ppe Medium-Risk PPE: - Chemical fume hood - Nitrile gloves - Lab coat - Chemical splash goggles solution_prep->medium_risk_ppe Yes medium_risk_ppe->end low_risk_ppe Standard Lab PPE: - Nitrile gloves - Lab coat - Safety glasses routine_use->low_risk_ppe Yes low_risk_ppe->end

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous operational plan is crucial for minimizing the risk of exposure and contamination.

A. Engineering Controls:
  • Ventilation: All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood.[9]

  • Containment: Use disposable, absorbent bench liners to protect work surfaces and facilitate cleanup.

B. Standard Operating Procedure for Weighing:
  • Preparation: Designate a specific area within the fume hood for weighing this compound. Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.

  • PPE: Don all required high-risk PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Use a gentle touch to avoid creating airborne dust.

  • Cleanup: After weighing, carefully clean all surfaces with a damp cloth, followed by a dry one. Dispose of all contaminated materials as hazardous waste.

C. Standard Operating Procedure for Solution Preparation:
  • Preparation: Work within a chemical fume hood. Ensure all necessary glassware and solvents are readily available.

  • PPE: Don the appropriate medium-risk PPE.

  • Dissolving: Add the solvent to the vessel containing the weighed this compound. Cap the container and mix gently until the solid is fully dissolved. This compound is soluble in DMSO at concentrations of ≥25 mg/mL.[6]

  • Storage: Store the solution in a clearly labeled, sealed container in a designated, secure location.

Disposal Plan: Ensuring a Safe End-of-Life for this compound Waste

Proper disposal of this compound and contaminated materials is a critical final step in the experimental workflow.

A. Waste Segregation:
  • Solid Waste: All disposable items that have come into contact with this compound powder (e.g., weigh boats, gloves, gowns, bench liners) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

B. Decontamination:

For minor spills, decontaminate the area using a suitable chemical inactivating agent. While specific data for this compound is limited, a common approach for alkaloids is to use a solution of sodium hypochlorite. For spills of powdered toxins outside of primary containment, evacuate the area, post signage, and allow at least one hour before re-entry with appropriate respiratory protection.[9] Always consult your institution's environmental health and safety (EHS) office for specific guidance on spill cleanup and decontamination procedures.

C. Final Disposal:

All this compound waste must be disposed of through your institution's hazardous waste management program.[5] Do not dispose of this compound or its waste down the drain or in the regular trash.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Securinine
Reactant of Route 2
Securinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.